3-Hydroxybutyrate
Description
Structure
3D Structure
Properties
CAS No. |
151-03-1 |
|---|---|
Molecular Formula |
C4H7O3- |
Molecular Weight |
103.10 g/mol |
IUPAC Name |
3-hydroxybutanoate |
InChI |
InChI=1S/C4H8O3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3,(H,6,7)/p-1 |
InChI Key |
WHBMMWSBFZVSSR-UHFFFAOYSA-M |
Canonical SMILES |
CC(CC(=O)[O-])O |
Origin of Product |
United States |
Foundational & Exploratory
Endogenous Synthesis of 3-Hydroxybutyrate in the Liver: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endogenous synthesis of 3-hydroxybutyrate (B1226725) (β-hydroxybutyrate), a key ketone body, is a critical metabolic process primarily occurring in the mitochondria of hepatocytes. This pathway, known as ketogenesis, plays a pivotal role in providing an alternative energy source to extrahepatic tissues, particularly the brain, during periods of carbohydrate scarcity, such as fasting, prolonged exercise, or in pathological states like diabetic ketoacidosis. A comprehensive understanding of the intricate molecular mechanisms, regulatory networks, and experimental methodologies associated with hepatic this compound synthesis is paramount for researchers and professionals in drug development targeting metabolic diseases. This technical guide provides an in-depth overview of the core biochemical pathway, its regulation, quantitative data, and detailed experimental protocols.
Core Biochemical Pathway of Ketogenesis
The synthesis of this compound from fatty acids involves a series of enzymatic reactions within the liver mitochondria. The process begins with the β-oxidation of fatty acids, which generates a substantial amount of acetyl-CoA. This acetyl-CoA then enters the ketogenic pathway.
The key enzymatic steps are as follows:
-
Thiolase (Acetyl-CoA Acetyltransferase): Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA.
-
HMG-CoA Synthase (3-Hydroxy-3-methylglutaryl-CoA Synthase): A third molecule of acetyl-CoA is added to acetoacetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is the rate-limiting step of ketogenesis.[1][2]
-
HMG-CoA Lyase (3-Hydroxy-3-methylglutaryl-CoA Lyase): HMG-CoA is cleaved to yield acetoacetate (B1235776) and acetyl-CoA.
-
D-β-Hydroxybutyrate Dehydrogenase: Acetoacetate is reversibly reduced to this compound, with the ratio of the two ketone bodies depending on the mitochondrial NADH/NAD+ ratio.
It is important to note that while the liver is the primary site of ketogenesis, it lacks the enzyme succinyl-CoA:3-ketoacid CoA transferase (SCOT) and therefore cannot utilize ketone bodies for its own energy needs.[3]
Biochemical pathway of hepatic this compound synthesis.
Regulation of Hepatic Ketogenesis
The rate of this compound synthesis is tightly regulated by hormonal and transcriptional mechanisms, ensuring a balance between energy supply and demand.
Hormonal Regulation
The primary hormonal regulators of ketogenesis are insulin (B600854) and glucagon (B607659).[4]
-
Insulin: In the fed state, high insulin levels suppress ketogenesis. Insulin inhibits the release of free fatty acids from adipose tissue (lipolysis), thereby reducing the substrate supply for β-oxidation in the liver.[5] It also promotes the esterification of fatty acids into triacylglycerols in the liver.
-
Glucagon: During fasting or in states of low insulin, elevated glucagon levels stimulate ketogenesis. Glucagon promotes lipolysis in adipose tissue, increasing the flux of fatty acids to the liver. Within the liver, glucagon signaling leads to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), reducing the synthesis of malonyl-CoA. Malonyl-CoA is an inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that transports long-chain fatty acids into the mitochondria. Thus, lower malonyl-CoA levels facilitate fatty acid entry into the mitochondria for β-oxidation and subsequent ketogenesis.[6][7]
Hormonal control of ketogenesis by insulin and glucagon.
Transcriptional Regulation
Long-term adaptation to ketogenic conditions, such as prolonged fasting or a ketogenic diet, involves the transcriptional upregulation of genes encoding ketogenic enzymes. The key transcriptional regulator is the peroxisome proliferator-activated receptor-alpha (PPARα). Fatty acids, the substrate for ketogenesis, are ligands for PPARα. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, including HMG-CoA synthase, thereby increasing their expression.
Quantitative Data
The following tables summarize key quantitative data related to hepatic ketogenesis, providing a comparative overview of enzyme kinetics and metabolite concentrations under different physiological states.
Table 1: Kinetic Parameters of Key Ketogenic Enzymes
| Enzyme | Substrate | Km | Vmax | Source |
| Mitochondrial HMG-CoA Synthase | Acetyl-CoA | 16 µM | - | Rat Liver[8] |
| Acetoacetyl-CoA | - | - | ||
| HMG-CoA Lyase | HMG-CoA | 26.5 ± 3.2 µM | 136.0 ± 4.4 units/mg | Human[9] |
| D-β-Hydroxybutyrate Dehydrogenase | D-β-Hydroxybutyrate | - | - | Bovine Heart Mitochondria |
| Acetoacetate | - | - |
Table 2: Hepatic Metabolite Concentrations in Fed vs. Fasted States (Rat Liver)
| Metabolite | Fed State | 48-hour Fasted State | Unit |
| Acetyl-CoA | ~20-30 | ~60-120 | nmol/g wet weight[10] |
| Oxaloacetate | 5 µM | 2 µM | µM[11] |
Table 3: Plasma Concentrations of Hormones and Ketone Bodies in Different Metabolic States (Human)
| Parameter | Fed State | Overnight Fast | Diabetic Ketoacidosis | Unit |
| Insulin | High | Low | Very Low/Absent | µU/mL[4] |
| Glucagon | Low | High | High | pg/mL[4] |
| This compound | < 0.1 | 0.5 - 2.0 | > 3.0 (often > 10) | mmol/L[12][13] |
| Acetoacetate | < 0.05 | 0.1 - 0.5 | > 1.0 | mmol/L[12][13] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate investigation of hepatic this compound synthesis.
Isolation of Primary Rat Hepatocytes
This protocol describes the two-step collagenase perfusion method for isolating primary rat hepatocytes.
Materials:
-
Perfusion Buffer I (Calcium-free HBSS with 0.5 mM EGTA)
-
Perfusion Buffer II (HBSS with 5 mM CaCl2 and 0.05% Collagenase Type IV)
-
Wash Medium (e.g., Williams' E medium with supplements)
-
Peristaltic pump, surgical instruments, and sterile apparatus
Procedure:
-
Anesthetize the rat according to approved animal care protocols.
-
Perform a midline laparotomy to expose the peritoneal cavity.
-
Cannulate the portal vein and begin perfusion with Perfusion Buffer I at a flow rate of 10-15 mL/min to flush the liver of blood.[14]
-
Once the liver appears pale, switch to Perfusion Buffer II and continue perfusion for 10-15 minutes until the liver tissue becomes soft and digested.[14]
-
Excise the liver and transfer it to a sterile dish containing Wash Medium.
-
Gently tease the liver capsule apart to release the hepatocytes.
-
Filter the cell suspension through a sterile nylon mesh (e.g., 100 µm) to remove undigested tissue.
-
Wash the hepatocytes by centrifugation at low speed (e.g., 50 x g for 2-3 minutes) and resuspend the pellet in fresh Wash Medium. Repeat this step 2-3 times.
-
Determine cell viability and yield using a hemocytometer and trypan blue exclusion. A successful isolation should yield a high percentage of viable cells (>85%).[15]
Workflow for primary rat hepatocyte isolation.
Isolated Perfused Rat Liver
This ex vivo technique allows for the study of hepatic metabolism in a controlled environment.
Materials:
-
Krebs-Henseleit bicarbonate buffer (or similar)
-
Perfusion apparatus (including a pump, oxygenator, and temperature-controlled chamber)
-
Surgical instruments
Procedure:
-
Prepare the perfusion apparatus, ensuring the buffer is gassed with 95% O2 / 5% CO2 and maintained at 37°C.[16]
-
Anesthetize the rat and cannulate the portal vein and bile duct.
-
Transfer the liver to the perfusion apparatus and begin perfusion at a constant flow rate or pressure.
-
Collect perfusate samples at regular intervals for the analysis of this compound and other metabolites.
-
Substrates, hormones, or drugs of interest can be added to the perfusate to study their effects on ketogenesis.
HMG-CoA Synthase Activity Assay (Spectrophotometric)
This assay measures the activity of HMG-CoA synthase by detecting the release of Coenzyme A (CoASH).[17][18]
Principle: The CoASH produced in the HMG-CoA synthase reaction reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.
Materials:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Acetyl-CoA
-
Acetoacetyl-CoA
-
DTNB solution
-
Liver mitochondrial extract or purified HMG-CoA synthase
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, DTNB, and acetyl-CoA in a cuvette.
-
Add the enzyme source (mitochondrial extract or purified enzyme) to the cuvette and incubate for a short period to establish a baseline.
-
Initiate the reaction by adding acetoacetyl-CoA.
-
Immediately monitor the increase in absorbance at 412 nm over time.
-
Calculate the enzyme activity based on the rate of TNB formation, using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).
D-β-Hydroxybutyrate Dehydrogenase Activity Assay (Spectrophotometric)
This assay measures the activity of D-β-hydroxybutyrate dehydrogenase by monitoring the reduction of NAD+ to NADH.
Principle: The oxidation of D-β-hydroxybutyrate to acetoacetate is coupled to the reduction of NAD+ to NADH, which can be measured by the increase in absorbance at 340 nm.
Materials:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
D-β-hydroxybutyrate
-
NAD+
-
Liver mitochondrial extract or purified D-β-hydroxybutyrate dehydrogenase
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Assay Buffer and NAD+ in a cuvette.
-
Add the enzyme source to the cuvette.
-
Initiate the reaction by adding D-β-hydroxybutyrate.
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate the enzyme activity based on the rate of NADH formation, using the molar extinction coefficient of NADH (6,220 M⁻¹cm⁻¹).[11]
Measurement of this compound in Blood and Liver Tissue
Principle: this compound can be quantified using an enzymatic assay where it is oxidized to acetoacetate by this compound dehydrogenase, with the concomitant reduction of NAD+ to NADH. The resulting NADH is then measured.
Materials:
-
Assay kits for this compound are commercially available and typically include:
-
This compound Dehydrogenase
-
NAD+
-
A colorimetric or fluorometric probe that reacts with NADH
-
-
Blood plasma/serum or liver tissue homogenate
-
Microplate reader
Procedure (General Outline from Commercial Kits):
-
Prepare samples: For blood, use plasma or serum. For liver tissue, homogenize in an appropriate buffer and centrifuge to obtain the supernatant. Deproteinization may be necessary.[19][20]
-
Prepare standards and samples in a 96-well plate.
-
Add the reaction mix containing the enzyme and NAD+ to all wells.
-
Incubate at the recommended temperature and time.
-
Measure the absorbance or fluorescence at the specified wavelength.
-
Calculate the concentration of this compound in the samples by comparing to the standard curve.
Conclusion
The endogenous synthesis of this compound in the liver is a highly regulated and essential metabolic pathway for maintaining energy homeostasis. A thorough understanding of its biochemical underpinnings, regulatory mechanisms, and the experimental tools used to investigate it is critical for advancing research and developing therapeutic strategies for metabolic disorders. This technical guide provides a foundational resource for professionals in the field, offering both theoretical knowledge and practical experimental guidance.
References
- 1. Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase: a control enzyme in ketogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase: a control enzyme in ketogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How does diabetic ketoacidosis affect arterial blood gas? [medicalnewstoday.com]
- 4. Hormone-Fuel Interrelationships: Fed State, Starvation, and Diabetes Mellitus | Oncohema Key [oncohemakey.com]
- 5. histology.oit.duke.edu [histology.oit.duke.edu]
- 6. Mitochondrial D- -hydroxybutyrate dehydrogenase. IV. Kinetic analysis of reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of fasting on metabolite-mediated hepatotoxicity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The kinetic properties of citrate synthase from rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abcam.cn [abcam.cn]
- 10. Coenzyme A and its thioester pools in fasted and fed rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. dovepress.com [dovepress.com]
- 13. droracle.ai [droracle.ai]
- 14. bmrservice.com [bmrservice.com]
- 15. cohesionbio.com [cohesionbio.com]
- 16. iosrjournals.org [iosrjournals.org]
- 17. benchchem.com [benchchem.com]
- 18. A visible wavelength spectrophotometric assay suitable for high-throughput screening of 3-hydroxy-3-methylglutaryl-CoA synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. beta Hydroxybutyrate (beta HB) Assay Kit (Colorimetric) (ab83390/K632-100) | Abcam [abcam.com]
- 20. Hepatic metabolite responses to 4-day complete fasting and subsequent refeeding in rats [PeerJ] [peerj.com]
The Core Signaling Pathways of 3-Hydroxybutyrate in Neuronal Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxybutyrate (3-HB), the primary ketone body elevated during periods of fasting, strenuous exercise, or adherence to a ketogenic diet, has emerged as a significant signaling molecule in the central nervous system, extending far beyond its role as an alternative energy substrate for neurons.[1][2] Accumulating evidence highlights its neuroprotective effects, implicating it in the modulation of gene expression, neuroinflammation, and cellular stress responses.[3][4] This technical guide provides an in-depth exploration of the core signaling pathways of 3-HB in neuronal cells, offering a comprehensive resource for researchers and drug development professionals. We will delve into the molecular mechanisms, present quantitative data, provide detailed experimental protocols, and visualize these complex pathways.
Core Signaling Pathways of this compound
3-HB exerts its influence on neuronal cells through several key signaling pathways:
-
Histone Deacetylase (HDAC) Inhibition: 3-HB is a known inhibitor of class I histone deacetylases (HDACs).[5] By inhibiting HDACs, 3-HB promotes histone acetylation, leading to a more open chromatin structure and facilitating the transcription of neuroprotective genes, including Brain-Derived Neurotrophic Factor (BDNF).[6][7]
-
G-Protein Coupled Receptor 109A (GPR109A) Activation: 3-HB is an endogenous ligand for GPR109A, a Gi protein-coupled receptor expressed on various cell types, including microglia.[8][9] Activation of GPR109A in microglia has been shown to suppress neuroinflammation by inhibiting the NF-κB signaling pathway and reducing the production of pro-inflammatory cytokines.[9][10]
-
Metabolic Regulation and Increased BDNF Expression: The metabolism of 3-HB in neurons enhances mitochondrial respiration and ATP production.[11][12] This metabolic shift can lead to a transient increase in reactive oxygen species (ROS), which in turn activates the transcription factor NF-κB.[6][11] Activated NF-κB, along with the histone acetyltransferase p300, promotes the transcription of the Bdnf gene, a critical factor for neuronal survival, synaptic plasticity, and stress resistance.[11]
Quantitative Data on this compound Signaling
The following tables summarize quantitative data from various studies investigating the effects of 3-HB on neuronal cells.
Table 1: Effects of this compound on Gene and Protein Expression in Neuronal Cells
| Target | Cell Type | 3-HB Concentration | Treatment Duration | Fold Change/Effect | Reference(s) |
| Bdnf mRNA | Primary Cortical Neurons | 1 mM - 8 mM | 6 - 24 hours | ~3-fold increase | [11] |
| BDNF Protein | Primary Cortical Neurons | 8 mM | 24 hours | Increased | [13] |
| H3K4me3 | HT22 Cells | 0.2 mM | 12 hours | Increased | [14][15] |
| H3K27me3 | HT22 Cells | 0.2 mM | 12 - 24 hours | Decreased | [14][15] |
| H2AK118bhb | HT22 Cells | 0.2 mM | 6 - 24 hours | Increased | [16] |
| H2AK119ub | HT22 Cells | 0.2 mM | 24 hours | Decreased | [16] |
Table 2: Effects of this compound on Cellular Processes in Neuronal Cells
| Cellular Process | Cell Type | 3-HB Concentration | Treatment Duration | Observed Effect | Reference(s) |
| Mitochondrial Respiration | Primary Cortical Neurons | 1 mM | Acute | Increased oxygen consumption | [17] |
| ATP Production | Primary Cortical Neurons | 8 mM | 6 hours | Increased | [11] |
| Cell Viability | HT22 Cells | 80 µM, 160 µM | 24 - 30 hours | Increased under glucose deprivation | [18] |
| NF-κB p65 Nuclear Translocation | Primary Cortical Neurons | 8 mM | 6 hours | Increased | [11] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
Figure 1: 3-HB as an HDAC Inhibitor.
Figure 2: GPR109A Signaling Pathway.
Figure 3: 3-HB Metabolic Regulation of BDNF.
Experimental Workflow
Figure 4: General Experimental Workflow.
Detailed Experimental Protocols
Primary Cortical Neuron Culture
This protocol is adapted for the culture of primary cortical neurons from embryonic (E17-E18) or postnatal (P1-P2) rat pups.[1][11]
Materials:
-
Neuronal Base Media
-
Complete Cortical Neuron Culture Media (Neuronal Base Media supplemented with N21-MAX Media Supplement and L-glutamine)
-
Poly-D-Lysine
-
Sterile PBS
-
Trypsin-EDTA (for postnatal tissue)
-
DNase I (for postnatal tissue)
-
Ovomucoid protease inhibitor with BSA (for postnatal tissue)
-
Dissection tools
Protocol:
-
Plate Coating:
-
Coat culture plates with Poly-D-Lysine (100 µg/mL in sterile PBS) for at least 1 hour at 37°C.[11]
-
Wash plates three times with sterile dH₂O and allow to dry completely.
-
Coat plates with Laminin (10 µg/mL in sterile PBS) for at least 1 hour at 37°C.
-
Aspirate laminin solution before seeding cells.
-
-
Tissue Dissection and Dissociation:
-
Dissect cortices from E17-E18 or P1-P2 rat pups in ice-cold sterile PBS.
-
For postnatal tissue, enzymatically digest the tissue with Trypsin-EDTA and DNase I.
-
Mechanically dissociate the tissue by gentle trituration.
-
-
Cell Plating and Maintenance:
-
Filter the cell suspension through a 70 µm cell strainer.[1]
-
Centrifuge the cells and resuspend in warmed Complete Cortical Neuron Culture Media.
-
Count viable cells using Trypan blue.
-
Seed neurons at a desired density (e.g., 80,000 cells/cm²) onto the coated plates.[13]
-
Incubate at 37°C in a 5% CO₂ humidified incubator.
-
Change half of the medium every 3-4 days.
-
This compound Treatment
Materials:
-
D-β-hydroxybutyrate sodium salt
-
Vehicle control (e.g., sterile water or PBS)
-
Cultured neuronal cells
Protocol:
-
Prepare a stock solution of D-β-hydroxybutyrate in sterile water or PBS.
-
On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 0.2 mM to 8 mM) in pre-warmed culture medium.[11][14]
-
Replace the existing medium in the cell culture plates with the 3-HB-containing medium or vehicle control medium.
-
Incubate the cells for the desired duration (e.g., 6 to 24 hours) at 37°C and 5% CO₂.[11]
Western Blotting
This protocol outlines the general steps for Western blotting to detect changes in protein expression.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Protein Extraction:
-
Lyse cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C (see Table 3 for suggested dilutions).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Table 3: Primary Antibody Information for Western Blotting
| Target Protein | Host | Recommended Dilution | Supplier (Example) |
| BDNF | Rabbit | 1:1000 | Abcam |
| p-NF-κB p65 (Ser536) | Rabbit | 1:1000 | Cell Signaling Technology |
| Total NF-κB p65 | Rabbit | 1:1000 | Cell Signaling Technology |
| GPR109A | Rabbit | 1:500 - 1:1000 | Novus Biologicals, Thermo Fisher |
| H3K9ac | Rabbit | 1:500 - 1:1000 | EpigenTek |
| β-actin | Mouse | 1:1000 - 1:10000 | LI-COR, ABP Biosciences |
| GAPDH | Rabbit | 1:2000 - 1:10000 | Novus Biologicals, Proteintech |
Quantitative Real-Time PCR (qPCR)
This protocol is for measuring changes in Bdnf mRNA expression.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers (see Table 4)
-
qPCR instrument
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from neuronal cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target gene (Bdnf) and a housekeeping gene (e.g., Gapdh or Actb).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Table 4: Mouse qPCR Primer Sequences
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |
| Bdnf | GGCTGACACTTTTGAGCACGTC | CTCCAAAGGCACTTGACTGCTG | [6] |
| Gapdh | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA | [19] |
| Actb | GGCTGTATTCCCCTCCATCG | CCAGTTGGTAACAATGCCATGT | [14] |
Chromatin Immunoprecipitation (ChIP)
This protocol is for assessing histone acetylation at specific gene promoters.
Materials:
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
Antibody against acetylated histone (e.g., anti-H3K9ac)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters
Protocol:
-
Cross-linking and Chromatin Preparation:
-
Cross-link proteins to DNA by adding formaldehyde to the cell culture medium.[20]
-
Quench the reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Sonciate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody against the histone modification of interest (e.g., H3K9ac) overnight at 4°C.[21]
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis:
-
Quantify the enrichment of specific DNA sequences (e.g., Bdnf promoter) in the immunoprecipitated DNA by qPCR.
-
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This protocol describes the use of a Seahorse XF Analyzer to measure mitochondrial function.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Seahorse XF Analyzer
Protocol:
-
Cell Seeding:
-
Seed neuronal cells in a Seahorse XF Cell Culture Microplate and allow them to adhere and differentiate.
-
-
Assay Preparation:
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium supplemented with substrates.
-
Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant.
-
-
Seahorse XF Assay:
-
Load the Seahorse XF Cell Mito Stress Test compounds (oligomycin, FCCP, and rotenone/antimycin A) into the appropriate ports of the sensor cartridge.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the assay.
-
The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the compounds.
-
-
Data Analysis:
-
Calculate key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Conclusion
This compound is a pleiotropic molecule in the nervous system, with its signaling pathways converging on neuroprotection and enhanced neuronal function. The methodologies detailed in this guide provide a robust framework for researchers to investigate the intricate roles of 3-HB in neuronal health and disease. A thorough understanding of these pathways and the application of these experimental protocols will be instrumental in the development of novel therapeutic strategies targeting metabolic and signaling dysfunction in neurological disorders.
References
- 1. GPR109A/HCAR2 (extracellular) Polyclonal Antibody (AHR-012-200UL) [thermofisher.com]
- 2. bio-techne.com [bio-techne.com]
- 3. licorbio.com [licorbio.com]
- 4. biocompare.com [biocompare.com]
- 5. Epigenome-wide study uncovers large-scale changes in histone acetylation driven by tau pathology in the aging and Alzheimer human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Regulates Energy Metabolism and Induces BDNF Expression in Cerebral Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. H3K9ac Antibody - ChIP Grade (C15200185) | Diagenode [diagenode.com]
- 8. Mouse Housekeeping Gene Primer Set [realtimeprimers.com]
- 9. abpbio.com [abpbio.com]
- 10. ABclonal [abclonal.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. ABclonal [abclonal.com]
- 13. researchgate.net [researchgate.net]
- 14. Validation of Common Housekeeping Genes as Reference for qPCR Gene Expression Analysis During iPS Reprogramming Process - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cautionary notes on the use of NF-κB p65 and p50 antibodies for CNS studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Integrative Proteome Analysis Revels this compound Exerts Neuroprotective Effect by Influencing Chromatin Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 17. static.abclonal.com [static.abclonal.com]
- 18. This compound, a metabolite in sustaining neuronal cell vitality: a mendelian randomization and in vitro experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Dual Roles of Histone H3 Lysine 9 Acetylation in Human Embryonic Stem Cell Pluripotency and Neural Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Roles of 3-Hydroxybutyrate in Metabolic Regulation: An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
December 15, 2025
Abstract
3-Hydroxybutyrate (B1226725) (3-HB), the most abundant ketone body, has emerged as a critical molecule in metabolic regulation, extending far beyond its classical role as an alternative energy substrate. During states of carbohydrate restriction, such as fasting or a ketogenic diet, circulating 3-HB levels rise significantly, orchestrating a complex array of cellular responses. This technical guide provides a comprehensive overview of the dual functions of 3-HB as both a metabolic fuel and a potent signaling molecule. It delves into the molecular mechanisms through which 3-HB modulates gene expression, inflammation, oxidative stress, and cellular homeostasis. Key signaling pathways, including histone deacetylase (HDAC) inhibition and G-protein-coupled receptor (GPCR) activation, are detailed. Furthermore, this document presents quantitative data in structured tables, outlines key experimental protocols for studying 3-HB's effects, and provides visual diagrams of its core signaling cascades to facilitate a deeper understanding for research and therapeutic development.
Introduction: The Dual Nature of this compound
This compound (3-HB or β-hydroxybutyrate) is a four-carbon molecule synthesized in the liver mitochondria from the oxidation of fatty acids.[1] Historically viewed as a simple energy carrier for extrahepatic tissues like the brain, heart, and skeletal muscle during periods of glucose scarcity, recent research has unveiled its sophisticated role as a signaling metabolite.[2][3] 3-HB acts as a dynamic link between the body's metabolic state and the regulation of cellular processes, influencing gene expression, neuronal function, and inflammatory responses.[2][4] This pleiotropic activity has positioned 3-HB as a molecule of significant therapeutic interest for a range of conditions, including metabolic disorders, neurodegenerative diseases, and cardiovascular ailments.[5][6]
This compound as a Metabolic Fuel
Under conditions of low glucose availability—such as prolonged fasting, strenuous exercise, or adherence to a ketogenic diet—the liver ramps up the production of ketone bodies in a process called ketogenesis.[5] Fatty acids are broken down into acetyl-CoA, which is then converted into acetoacetate (B1235776) and subsequently reduced to 3-HB.[1] 3-HB is the most stable and abundant of the circulating ketone bodies.
Once released into the bloodstream, 3-HB is transported into target tissues via monocarboxylate transporters (MCTs).[7] Inside the cell's mitochondria, it is oxidized back to acetoacetate and then converted to acetoacetyl-CoA. Finally, it is cleaved into two molecules of acetyl-CoA, which enter the tricarboxylic acid (TCA) cycle to generate ATP.[8] This process provides a vital alternative energy source, particularly for the brain, which cannot directly use fatty acids for fuel. Notably, the metabolism of 3-HB is highly efficient, yielding more ATP per unit of oxygen consumed compared to glucose.[9]
This compound as a Signaling Molecule
Beyond its role in energy metabolism, 3-HB functions as a signaling molecule, directly influencing cellular function and gene expression through several key mechanisms.
Inhibition of Histone Deacetylases (HDACs)
A primary signaling function of 3-HB is its ability to act as an endogenous inhibitor of class I (HDAC1, HDAC2, HDAC3) and class IIa histone deacetylases.[10] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, 3-HB promotes histone hyperacetylation, which relaxes chromatin structure and facilitates gene transcription.
This inhibition has been shown to upregulate a suite of genes involved in cellular protection, particularly those related to oxidative stress resistance, such as Forkhead Box O3a (FOXO3A) and Metallothionein 2 (MT2). The resulting increase in antioxidant capacity is a key component of 3-HB's neuroprotective and anti-aging effects.[11]
Activation of G-Protein-Coupled Receptors (GPCRs)
3-HB acts as a ligand for at least two cell surface GPCRs, HCAR2 (GPR109A) and FFAR3 (GPR41), initiating distinct downstream signaling cascades.[7]
-
GPR109A (HCAR2): Activation of this Gi/o-coupled receptor by 3-HB has context-dependent effects.
-
In Adipocytes: GPR109A activation inhibits adenylyl cyclase, reduces intracellular cyclic AMP (cAMP), and subsequently decreases Protein Kinase A (PKA) activity. This leads to the inhibition of hormone-sensitive lipase, thereby reducing lipolysis. This functions as a negative feedback loop, where high levels of 3-HB (a product of fatty acid breakdown) prevent excessive fatty acid release from adipose tissue.[8][12]
-
In Immune Cells: In macrophages and microglia, 3-HB binding to GPR109A exerts potent anti-inflammatory effects, most notably through the inhibition of the NLRP3 inflammasome, which reduces the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[3][13][14]
-
In Myoblasts: In muscle precursor cells, 3-HB activates GPR109A to promote calcium influx, which in turn activates the CaN-NFAT signaling pathway, driving myoblast proliferation and differentiation.[15]
-
-
FFAR3 (GPR41): In sympathetic ganglia, 3-HB can act as an antagonist to FFAR3. This action may suppress the activity of the sympathetic nervous system, leading to a decrease in the overall metabolic rate, which could be a mechanism to conserve energy during prolonged fasting.[1]
Modulation of Inflammation and Oxidative Stress
3-HB mitigates inflammation and oxidative stress through multiple interconnected pathways:
-
NLRP3 Inflammasome Inhibition: As mentioned, 3-HB directly inhibits the activation of the NLRP3 inflammasome, a key component of the innate immune response. This is a critical mechanism for its anti-inflammatory properties observed in models of atherosclerosis and neuroinflammation.[13][14]
-
Reduction of Oxidative Stress: 3-HB enhances the cellular antioxidant capacity by:
Data Presentation: Quantitative Effects of this compound
The physiological and signaling effects of 3-HB are highly dependent on its concentration, which varies significantly with metabolic state.
Table 1: Physiological Concentrations of this compound
| Condition | Typical Plasma 3-HB Concentration (mM) | Reference(s) |
|---|---|---|
| Fed State (Basal) | < 0.5 mM | [8][9] |
| 12-16 hours Fasting | Several hundred micromoles | [8] |
| 2 days Fasting | 1 - 2 mM | [8] |
| Prolonged Starvation | 6 - 8 mM | [8] |
| Ketogenic Diet | > 2 mM | [8] |
| Strenuous Exercise | 1 - 2 mM | [8] |
| Diabetic Ketoacidosis | 10 - 20 mM or higher |[9] |
Table 2: 3-HB as a Histone Deacetylase (HDAC) Inhibitor
| HDAC Isoform | Type | Inhibition by 3-HB | IC₅₀ | Reference(s) |
|---|---|---|---|---|
| HDAC1 | Class I | Yes | ~5 mM | [11] |
| HDAC3 | Class I | Yes | ~2.5 mM | [11] |
| HDAC4 | Class IIa | Yes | ~5 mM | [11] |
| HDAC6 | Class IIb | No | Not Inhibited |[11] |
Table 3: Selected Effects of 3-HB on Gene and Protein Expression
| Target Gene/Protein | Effect of 3-HB | Mediating Pathway | Tissue/Cell Type | Reference(s) |
|---|---|---|---|---|
| FOXO3A | Upregulation | HDAC Inhibition | Various | [11] |
| MT2 | Upregulation | HDAC Inhibition | Various | [11] |
| Brain-Derived Neurotrophic Factor (BDNF) | Upregulation | HDAC Inhibition, NF-κB | Hippocampus, Cortical Neurons | [10][16] |
| Claudin-5 | Upregulation | HDAC3 Inhibition | Cardiac Microvascular Endothelia | [17] |
| IL-1β (Active) | Downregulation | NLRP3 Inhibition | Immune Cells |[14] |
Key Experimental Protocols
Investigating the multifaceted roles of 3-HB requires a range of biochemical and molecular biology techniques.
Quantification of this compound
-
Principle: The most common method is a kinetic enzymatic assay based on the oxidation of D-3-hydroxybutyrate to acetoacetate by the enzyme this compound dehydrogenase (BDH). This reaction is coupled with the reduction of NAD⁺ to NADH. The rate of NADH formation is directly proportional to the 3-HB concentration and can be measured spectrophotometrically by the increase in absorbance at 340 nm.[18][19]
-
Protocol Outline:
-
Sample Preparation: Collect plasma or serum samples.
-
Reagent Mix: Prepare a reaction buffer at pH ~8.5 containing NAD⁺ and this compound dehydrogenase.[18]
-
Reaction: Add the sample to the reagent mix.
-
Measurement: Monitor the change in absorbance at 340 nm over time using a discrete analyzer or spectrophotometer.[19]
-
Quantification: Calculate the 3-HB concentration by comparing the reaction rate to that of known standards.
-
Analysis of Histone Acetylation via Western Blot
-
Principle: To determine if 3-HB treatment increases histone acetylation, Western blotting is used to detect specific acetylated histone marks.
-
Protocol Outline:
-
Cell/Tissue Treatment: Treat cultured cells (e.g., HEK293) with varying concentrations of 3-HB (e.g., 1, 5, 10 mM) for a specified time (e.g., 8-24 hours). For in vivo studies, use tissues from fasted or ketogenic diet-fed mice.[5]
-
Histone Extraction: Isolate nuclei and perform an acid extraction to purify histone proteins.
-
SDS-PAGE and Transfer: Separate histone proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 Lysine 9 [AcH3K9] or anti-acetyl-Histone H3 Lysine 14 [AcH3K14]).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Normalization: Re-probe the membrane with an antibody for total Histone H3 to normalize for loading.
-
Gene Expression Analysis via RT-qPCR
-
Principle: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure changes in the mRNA levels of target genes (e.g., FOXO3A, BDNF) following 3-HB treatment.
-
Protocol Outline:
-
Treatment and RNA Extraction: Treat cells or collect tissues as described above. Extract total RNA using a suitable kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers for the target gene(s), and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. Use a fluorescent dye like SYBR Green for detection.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Conclusion and Future Directions
This compound is a pleiotropic molecule that functions as both a vital energy substrate and a sophisticated signaling molecule. Its ability to modulate metabolic pathways through epigenetic regulation (HDAC inhibition) and cell-surface receptor activation (GPR109A) places it at a critical intersection of energy sensing and cellular control. The anti-inflammatory, antioxidant, and neuroprotective properties of 3-HB have established it as a promising therapeutic agent.[8][20]
For drug development professionals, understanding these dual roles is paramount. Targeting pathways modulated by 3-HB, or developing stable and palatable 3-HB precursors and exogenous ketone supplements, offers novel therapeutic avenues for a wide spectrum of diseases, from metabolic syndrome and diabetes to neurodegenerative disorders like Alzheimer's and Parkinson's disease.[6][16] Future research should continue to elucidate the context-specific signaling outcomes of 3-HB in different tissues, refine the dose-response relationships for its therapeutic effects, and explore its long-term safety and efficacy in clinical settings.
References
- 1. Frontiers | Role of β-hydroxybutyrate, its polymer poly-β-hydroxybutyrate and inorganic polyphosphate in mammalian health and disease [frontiersin.org]
- 2. This compound as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unraveling the Translational Relevance of β-Hydroxybutyrate as an Intermediate Metabolite and Signaling Molecule [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. US20140194509A1 - Hydroxybutyrate ester and medical use thereof - Google Patents [patents.google.com]
- 7. annualreviews.org [annualreviews.org]
- 8. This compound as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 11. The New Ketone Alphabet Soup: BHB, HCA, and HDAC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ketone Body this compound Ameliorates Atherosclerosis via Receptor Gpr109a-Mediated Calcium Influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. This compound Regulates Energy Metabolism and Induces BDNF Expression in Cerebral Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. β-Hydroxybutyrate inhibits histone deacetylase 3 to promote claudin-5 generation and attenuate cardiac microvascular hyperpermeability in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Automated kinetic method for D-3-hydroxybutyrate in plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Test validation, method comparison and reference range for the measurement of β-hydroxybutyrate in peripheral blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. On the nutritional and therapeutic effects of ketone body d-β-hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of 3-Hydroxybutyrate as a Signaling Molecule: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: For decades, the ketone body D-β-hydroxybutyrate (3-HB or BHB) was primarily regarded as a metabolic fuel, an alternative energy source for the brain and peripheral tissues during periods of fasting, prolonged exercise, or adherence to a ketogenic diet. However, a paradigm shift has occurred over the past two decades, revealing 3-HB as a pleiotropic signaling molecule with profound effects on gene expression, inflammation, and cellular stress resistance. This technical guide provides an in-depth overview of the core discoveries that established 3-HB as a signaling entity. It details the key molecular mechanisms, presents quantitative data from seminal studies, outlines the experimental protocols used to elucidate these functions, and provides visual diagrams of the critical signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of 3-HB and its associated pathways.
Core Signaling Mechanisms of 3-Hydroxybutyrate (B1226725)
The signaling functions of this compound are multifaceted, extending beyond simple energy provision to direct molecular interactions that modulate cellular processes. The three primary mechanisms discovered are: epigenetic regulation through histone deacetylase (HDAC) inhibition, activation of specific G-protein coupled receptors (GPCRs), and suppression of the NLRP3 inflammasome.
1.1. Epigenetic Regulation via Histone Deacetylase (HDAC) Inhibition
A landmark discovery revealed that 3-HB is an endogenous inhibitor of class I histone deacetylases (HDACs).[1][2][3] This finding established a direct link between a metabolic state (ketosis) and the epigenetic regulation of gene expression. By inhibiting HDACs, 3-HB increases the acetylation of histone proteins, which relaxes chromatin structure and allows for the transcription of specific genes, notably those involved in cellular defense against oxidative stress.[1][4]
The inhibitory effect of D-β-hydroxybutyrate was quantified against recombinant human class I and IIa HDACs. The half-maximal inhibitory concentrations (IC50) were determined to be in the low millimolar range, a concentration that is physiologically achieved during fasting or a ketogenic diet.[4][5]
| HDAC Isoform | Type | IC50 of D-β-hydroxybutyrate (mM) | Reference |
| HDAC1 | Class I | 2.45 | Shimazu et al., 2013[4] |
| HDAC2 | Class I | 3.23 | Shimazu et al., 2013[4] |
| HDAC3 | Class I | 5.03 | Shimazu et al., 2013[4] |
| HDAC4 | Class IIa | 2.00 | Shimazu et al., 2013[3] |
The following diagram illustrates the mechanism by which 3-HB inhibits class I HDACs to promote the transcription of oxidative stress resistance genes.
This protocol is based on the methodology used to determine the IC50 values of 3-HB.[4][6] It employs a fluorometric assay that measures the deacetylation of a synthetic substrate.
-
Reagent Preparation :
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Reconstitute recombinant human HDAC1, HDAC2, or HDAC3 enzyme in assay buffer.
-
Prepare a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) stock solution in DMSO.
-
Prepare a developer solution containing a protease (e.g., trypsin) and a known HDAC inhibitor like Trichostatin A (TSA) for control wells.
-
Prepare serial dilutions of D-β-hydroxybutyrate (e.g., from 0.1 mM to 10 mM) in assay buffer.
-
-
Assay Procedure :
-
In a 96-well black microplate, add 50 µL of assay buffer to all wells.
-
Add 5 µL of the various 3-HB dilutions or control vehicle to the appropriate wells.
-
Add 20 µL of the diluted HDAC enzyme to each well (except for "no enzyme" controls). Mix gently and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Signal Development and Measurement :
-
Stop the reaction by adding 50 µL of the developer solution to each well. This solution halts the HDAC reaction and cleaves the deacetylated substrate to release a fluorophore.
-
Incubate at 37°C for 15 minutes.
-
Measure fluorescence using a microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
-
Data Analysis :
-
Subtract the background fluorescence from "no enzyme" wells.
-
Calculate the percentage of HDAC activity relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of 3-HB and use a non-linear regression model to determine the IC50 value.
-
1.2. G-Protein Coupled Receptor (GPCR) Activation
3-HB is an endogenous ligand for the hydroxycarboxylic acid receptor 2 (HCAR2), also known as GPR109A, a Gi/o-coupled receptor.[5][7] This interaction was initially identified for nicotinic acid (niacin) but was later shown to be effectively triggered by 3-HB at physiological concentrations. Activation of GPR109A by 3-HB leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream signaling pathways, including those involved in lipolysis and inflammation.[7][8]
The potency of D-β-hydroxybutyrate as an agonist for GPR109A has been determined using in vitro assays that measure receptor activation.
| Receptor | Species | Assay Readout | EC50 of D-β-hydroxybutyrate (mM) | Reference |
| HCAR2 (GPR109A) | Human | GTPγS Binding | 0.7 | Newman & Verdin, 2017[5] |
| HCAR2 (GPR109A) | Mouse | GTPγS Binding | 0.3 | Newman & Verdin, 2017[5] |
This diagram shows the signaling cascade initiated by the binding of 3-HB to its cell surface receptor, GPR109A.
This protocol describes a common method to measure the activation of Gi-coupled receptors like GPR109A, which can lead to intracellular calcium mobilization upon activation.[9][10][11]
-
Cell Culture and Plating :
-
Culture cells stably or transiently expressing human GPR109A (e.g., HEK293 or CHO cells) in appropriate growth medium.
-
Seed the cells into a 96-well or 384-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
-
Dye Loading :
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (B1678239) (to prevent dye leakage) in a physiological buffer like Hanks' Balanced Salt Solution (HBSS).
-
Aspirate the growth medium from the cell plate and add 100 µL of the dye loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Compound Preparation :
-
Prepare a compound plate with serial dilutions of 3-HB (e.g., from 1 µM to 10 mM) and a known agonist as a positive control in assay buffer.
-
-
Assay Measurement :
-
Use an automated fluorescence plate reader equipped with fluidic handling (e.g., FLIPR or FlexStation).
-
Set the instrument to measure fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm for Fluo-4) at regular intervals (e.g., every 1-2 seconds).
-
Establish a stable baseline reading for 15-30 seconds.
-
Program the instrument to add a specific volume (e.g., 20 µL) of the 3-HB dilutions from the compound plate to the cell plate.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis :
-
Calculate the change in fluorescence intensity (ΔF) from baseline for each well.
-
Normalize the response to the maximum signal obtained with a saturating concentration of a control agonist.
-
Plot the normalized response against the log concentration of 3-HB and use a non-linear regression model to determine the EC50 value.
-
1.3. Modulation of the NLRP3 Inflammasome
In a key discovery for its role in inflammation, 3-HB was found to be a potent inhibitor of the NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome.[12][13][14] The NLRP3 inflammasome is a multiprotein complex in immune cells that, when activated by various sterile danger signals, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. 3-HB was shown to suppress NLRP3 activation by preventing potassium (K+) efflux from the cell, a critical upstream step in inflammasome assembly, thereby reducing the production of these potent inflammatory mediators.[12][13]
The inhibitory effect of 3-HB on NLRP3-mediated cytokine release was demonstrated in primary immune cells.
| Cell Type | NLRP3 Activator | Analyte | 3-HB Concentration (mM) | % Inhibition (approx.) | Reference |
| Human Monocytes | LPS + ATP | IL-1β | 10 | >80% | Youm et al., 2015[12][13] |
| Bone Marrow-Derived Macrophages | LPS + Urate Crystals | IL-1β | 10 | ~75% | Youm et al., 2015[12][13] |
The diagram below outlines the mechanism through which 3-HB blocks the activation of the NLRP3 inflammasome complex.
References
- 1. Suppression of oxidative stress by β-hydroxybutyrate, an endogenous histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Suppression of Oxidative Stress by β-Hydroxybutyrate, an Endogenous Histone Deacetylase Inhibitor | Semantic Scholar [semanticscholar.org]
- 3. Suppression of oxidative stress by ... | Article | H1 Connect [archive.connect.h1.co]
- 4. Suppression of Oxidative Stress by β-Hydroxybutyrate, an Endogenous Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 7. mdpi.com [mdpi.com]
- 8. Niacin/β-hydroxybutyrate regulates milk fat and milk protein synthesis via the GPR109A/Gi/mTORC1 pathway. - R Discovery [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 11. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. experts.umn.edu [experts.umn.edu]
- 13. The ketone metabolite β-hydroxybutyrate blocks NLRP3 inflammasome-mediated inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Ketone Body 3-Hydroxybutyrate as an Endogenous Histone Deacetylase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxybutyrate (B1226725) (3-HB), the primary circulating ketone body, has emerged as a critical signaling metabolite that links systemic metabolism to the epigenetic regulation of gene expression. Beyond its well-established role as an energy substrate for extrahepatic tissues during periods of fasting or carbohydrate restriction, 3-HB functions as an endogenous inhibitor of class I histone deacetylases (HDACs). This inhibition leads to an increase in histone acetylation, a key epigenetic mark associated with a more open chromatin structure and enhanced gene transcription. This technical guide provides an in-depth overview of the role of 3-HB in HDAC inhibition, detailing its mechanism of action, downstream cellular effects, and the experimental methodologies used to elucidate these processes. Quantitative data from key studies are summarized, and relevant signaling pathways and experimental workflows are visualized to provide a comprehensive resource for researchers in the fields of metabolism, epigenetics, and drug development.
Introduction
The dynamic regulation of gene expression is, in part, governed by the post-translational modification of histone proteins. Histone acetylation, a reversible process controlled by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs), is a pivotal modification in this regulatory landscape. Increased histone acetylation is generally associated with transcriptional activation, while deacetylation leads to transcriptional repression.[1][2]
This compound (3-HB), a ketone body produced in the liver from fatty acid oxidation, is not only an alternative energy source but also a signaling molecule.[3][4][5][6] Notably, 3-HB has been identified as an endogenous inhibitor of class I HDACs, thereby providing a direct link between metabolic state and epigenetic control.[6][7] This inhibitory activity has significant implications for cellular function, including the regulation of oxidative stress resistance, neuroprotection, and metabolic homeostasis.[7][8][9] This guide will explore the multifaceted role of 3-HB as an HDAC inhibitor, presenting key data and experimental approaches for its study.
Mechanism of Action: this compound as a Class I HDAC Inhibitor
This compound directly inhibits the enzymatic activity of class I histone deacetylases, which include HDAC1, HDAC2, and HDAC3.[7][10] The mechanism of inhibition is likely competitive, with the carboxyl group of 3-HB interacting with the zinc ion in the active site of the HDAC enzyme.[3] This action prevents the removal of acetyl groups from lysine (B10760008) residues on histone tails, leading to a state of histone hyperacetylation.[3] It is important to note that 3-HB does not significantly inhibit the class IIb deacetylase, HDAC6, which has substrates including α-tubulin.[7]
In addition to direct inhibition, 3-HB can also indirectly promote protein acetylation. Its catabolism increases the intracellular pool of acetyl-CoA, the substrate for histone acetyltransferases (HATs), thereby shifting the equilibrium towards acetylation.[3]
Quantitative Data on this compound's Effect on HDACs and Histone Acetylation
The following tables summarize key quantitative data from studies investigating the inhibitory effect of 3-HB on HDACs and its impact on histone acetylation.
Table 1: In Vitro Inhibition of Recombinant Human HDACs by this compound
| HDAC Isoform | IC50 (mM) |
| HDAC1 | 5.3 |
| HDAC3 | 2.4 |
| HDAC4 | 4.5 |
| HDAC6 | 48.5 |
Data from Shimazu et al., Science (2013).[7]
Table 2: Dose-Dependent Effect of this compound on Histone Acetylation in HEK293 Cells
| 3-HB Concentration (mM) | Relative H3K9 Acetylation (Fold Change) | Relative H3K14 Acetylation (Fold Change) |
| 1 | ~1.5 | ~1.2 |
| 2 | ~2.0 | ~1.5 |
| 5 | ~2.5 | ~2.0 |
| 10 | ~3.0 | ~2.5 |
Data are estimations based on graphical representations in Shimazu et al., Science (2013).[7]
Table 3: In Vivo Effects of Elevated this compound on Histone Acetylation in Mouse Tissues
| Condition | Serum 3-HB (mM) | Kidney H3K9 Acetylation (Fold Change vs. Control) | Kidney H3K14 Acetylation (Fold Change vs. Control) |
| Fed (Control) | ~0.1 | 1.0 | 1.0 |
| 24-hour Fasting | 1.5 ± 0.1 | ~2.0 | ~2.5 |
| Calorie Restriction | 0.6 ± 0.1 | ~1.5 | ~1.8 |
| Exogenous 3-HB Infusion | 1.2 ± 0.1 | ~1.8 | ~2.2 |
Data from Shimazu et al., Science (2013).[7][11]
Downstream Signaling Pathways and Cellular Responses
The inhibition of HDACs by 3-HB leads to the transcriptional activation of specific genes, initiating signaling cascades that result in various physiological responses.
Oxidative Stress Resistance
A primary consequence of 3-HB-mediated HDAC inhibition is the upregulation of genes involved in combating oxidative stress.[7][10] This is largely mediated through the transcription factor Forkhead Box O3 (FOXO3A) and Metallothionein 2 (MT2).[7][8] 3-HB treatment increases histone acetylation at the promoters of the FOXO3A and MT2 genes, leading to their enhanced expression.[3][7] FOXO3A, in turn, promotes the transcription of antioxidant enzymes such as manganese superoxide (B77818) dismutase (MnSOD) and catalase.[10]
Neuroprotection
In the central nervous system, 3-HB has been shown to exert neuroprotective effects.[9][12] One mechanism involves the upregulation of Brain-Derived Neurotrophic Factor (BDNF), a key molecule for neuronal survival, synaptic plasticity, and cognitive function.[9][12] While some studies suggest this is independent of HDAC inhibition, others have linked HDACi activity to increased BDNF expression. Further research is needed to fully elucidate this pathway.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the effects of this compound on HDAC activity and histone acetylation.
In Vitro HDAC Activity Assay
This assay measures the direct inhibitory effect of 3-HB on the enzymatic activity of purified HDACs.
-
Principle: Recombinant HDAC enzymes are incubated with a fluorogenic acetylated peptide substrate. Deacetylation of the substrate by the HDAC allows for cleavage by a developer enzyme, releasing a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC activity.
-
Protocol Outline:
-
Purify recombinant human HDACs (e.g., FLAG-tagged HDAC1, HDAC3, HDAC4, HDAC6) expressed in a suitable cell line (e.g., HEK293T).[7]
-
In a 96-well plate, combine the purified HDAC enzyme, the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), and varying concentrations of this compound or a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.[13][14]
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Add the developer enzyme (e.g., trypsin) and incubate for a further period (e.g., 15 minutes) to release the fluorophore.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation, 460 nm emission).[15]
-
Calculate the percentage of HDAC inhibition for each 3-HB concentration and determine the IC50 value.
-
Western Blotting for Histone Acetylation
This technique is used to assess the global changes in histone acetylation in cells or tissues treated with 3-HB.
-
Principle: Histones are extracted from cells or tissues, separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated histone marks (e.g., anti-AcH3K9, anti-AcH3K14) and total histones (as a loading control).
-
Protocol Outline:
-
Treat cells (e.g., HEK293) with varying concentrations of 3-HB for a specified time (e.g., 8 hours).[7] For tissue analysis, collect tissues from animals under conditions of elevated 3-HB (e.g., fasting).
-
Perform acid extraction of histones from the cell or tissue lysates.[16]
-
Quantify the protein concentration of the histone extracts.
-
Separate the histone proteins on a high-percentage (e.g., 15%) SDS-PAGE gel.[17][18]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[19][20]
-
Block the membrane to prevent non-specific antibody binding (e.g., with 5% BSA in TBST).[18]
-
Incubate the membrane with primary antibodies specific for the acetylated histone mark of interest (e.g., rabbit anti-acetyl histone H3) and a loading control (e.g., mouse anti-total histone H3).[17]
-
Wash the membrane and incubate with appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the relative levels of histone acetylation.[16]
-
Chromatin Immunoprecipitation (ChIP)-qPCR
ChIP followed by quantitative PCR is used to determine the level of histone acetylation at specific gene promoters.
-
Principle: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA. The chromatin is then sheared, and an antibody specific for an acetylated histone mark is used to immunoprecipitate the chromatin fragments associated with that mark. The cross-links are reversed, and the purified DNA is analyzed by qPCR using primers for specific gene promoters.
-
Protocol Outline:
-
Treat cells (e.g., HEK293) with 3-HB (e.g., 10 mM for 24 hours).[7]
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
-
Immunoprecipitate the chromatin with an antibody against a specific acetylated histone (e.g., anti-AcH3K9) or total histone H3 (as a control).[7] The use of an HDAC inhibitor like sodium butyrate (B1204436) in the buffers is recommended to preserve histone acetylation.[21]
-
Wash the immunoprecipitated complexes to remove non-specific binding.
-
Elute the chromatin and reverse the cross-links by heating.
-
Purify the DNA.
-
Perform qPCR using primers designed to amplify the promoter regions of target genes (e.g., FOXO3A, MT2).[7][22][23]
-
Analyze the data to determine the fold enrichment of the acetylated histone mark at the target gene promoters relative to a control region and normalized to total histone H3 occupancy.[21]
-
Conclusion and Future Directions
This compound serves as a key integrator of metabolic state and epigenetic regulation through its inhibition of class I HDACs. This activity has profound implications for cellular function, particularly in the adaptive response to nutrient availability and stress. The methodologies outlined in this guide provide a framework for the continued investigation of 3-HB's role in these processes.
Future research should focus on further elucidating the specific downstream targets of 3-HB-mediated HDAC inhibition in various cell types and tissues. The development of more specific inhibitors for individual HDAC isoforms will be crucial in dissecting the precise contributions of each enzyme to the observed physiological effects of 3-HB. Furthermore, exploring the therapeutic potential of modulating 3-HB levels or mimicking its effects on HDACs holds promise for the treatment of a range of metabolic, neurodegenerative, and age-related diseases. The continued application of quantitative and rigorous experimental approaches will be paramount to advancing our understanding of this fascinating nexus between metabolism and epigenetics.
References
- 1. Function and mechanism of histone β-hydroxybutyrylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butyrate mediates decrease of histone acetylation centered on transcription start sites and down-regulation of associated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Function and mechanism of histone β-hydroxybutyrylation in health and disease [frontiersin.org]
- 5. Metabolic gene expression and epigenetic effects of the ketone body β-hydroxybutyrate on H3K9ac in bovine cells, oocytes and embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Suppression of Oxidative Stress by β-Hydroxybutyrate, an Endogenous Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FOXO3 - Wikipedia [en.wikipedia.org]
- 9. This compound Regulates Energy Metabolism and Induces BDNF Expression in Cerebral Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Ketone Metabolite β-Hydroxybutyrate Attenuates Oxidative Stress in Spinal Cord Injury by Suppression of Class I Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ihmc.us [ihmc.us]
- 12. This compound regulates energy metabolism and induces BDNF expression in cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A homogeneous cellular histone deacetylase assay suitable for compound profiling and robotic screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gsartor.org [gsartor.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 18. docs.abcam.com [docs.abcam.com]
- 19. Histone western blot protocol | Abcam [abcam.com]
- 20. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 21. med.uio.no [med.uio.no]
- 22. bosterbio.com [bosterbio.com]
- 23. Chromatin Immunoprecipitation (ChIP) to Assess Histone Marks in Auxin-treated Arabidopsis thaliana Inflorescence Tissue - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of 3-Hydroxybutyrate in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxybutyrate (B1226725) (3-HB), the most abundant ketone body, has transcended its classical role as a mere alternative energy substrate to emerge as a critical signaling molecule with pleiotropic effects on cellular metabolism, gene expression, and overall homeostasis.[1][2][3][4][5] Synthesized predominantly in the liver from the oxidation of fatty acids, particularly during periods of low glucose availability such as fasting or ketogenic diets, 3-HB serves as a vital energy source for extrahepatic tissues, including the brain, heart, and skeletal muscle.[1][2][6][7] Beyond its energetic function, 3-HB actively modulates a host of cellular processes, including inflammation, oxidative stress, and epigenetic regulation, positioning it as a molecule of significant therapeutic interest for a range of metabolic and age-related diseases.[2][3][8] This technical guide provides an in-depth exploration of the multifaceted roles of this compound in cellular metabolism, offering a comprehensive overview of its signaling pathways, quantitative effects, and the experimental protocols used to elucidate its functions.
Metabolic Hub: Synthesis and Utilization of this compound
The production of 3-HB, or ketogenesis, primarily occurs in the mitochondria of hepatocytes. The pathway begins with the condensation of two acetyl-CoA molecules, derived from fatty acid β-oxidation, to form acetoacetyl-CoA. Subsequently, HMG-CoA synthase 2 (HMGCS2), the rate-limiting enzyme in ketogenesis, catalyzes the formation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then cleaved by HMG-CoA lyase to yield acetoacetate (B1235776), which is subsequently reduced to D-β-hydroxybutyrate by β-hydroxybutyrate dehydrogenase 1 (BDH1), a reaction that oxidizes NADH to NAD+.[9]
Once synthesized, 3-HB is transported out of the liver and into the bloodstream, where it circulates to peripheral tissues. In target cells, 3-HB is oxidized back to acetoacetate by BDH1, reducing NAD+ to NADH. Acetoacetate is then converted to acetoacetyl-CoA by succinyl-CoA:3-oxoacid-CoA transferase (SCOT), a key enzyme absent in the liver, thereby preventing a futile cycle of ketogenesis and ketolysis. Finally, acetoacetyl-CoA is cleaved by thiolase into two molecules of acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for ATP production.[1]
Quantitative Effects of this compound on Cellular Metabolism
The metabolic impact of this compound extends beyond its role as an alternative fuel. It actively influences cellular bioenergetics and redox status. The following tables summarize key quantitative findings from various studies.
| Cell Type | 3-HB Concentration | Observed Effect | Quantitative Change | Reference |
| Breast Cancer Cells (BT20) | 3 mM | Increased Oxygen Consumption Rate (OCR) | Statistically significant increase | [5][10] |
| Breast Cancer Cells (BT20) | 3 mM | Increased Extracellular Acidification Rate (ECAR) | Statistically significant increase | [5][10] |
| Breast Cancer Cells (MCF-7, MDA-MB 468) | 3 mM | Increased Extracellular Acidification Rate (ECAR) | Statistically significant increase | [10] |
| Human Embryonic Kidney 293 (HEK293) Cells | 1-2 mM | Increased Histone H3 Lysine (B10760008) 9 Acetylation (AcH3K9) | Dose-dependent increase | [11] |
| Human Embryonic Kidney 293 (HEK293) Cells | 1-2 mM | Increased Histone H3 Lysine 14 Acetylation (AcH3K14) | Dose-dependent increase | [11] |
| Mouse Kidney (in vivo, 24-hour fast) | 1.5 ± 0.1 mM (serum) | Increased Histone H3K9 and H3K14 Acetylation | 2- to 5-fold increase | [11] |
| HT22 Mouse Hippocampal Neuronal Cells | 0.2 mM | Increased H2AK118bhb levels | Significant increase at 6h, 12h, and 24h | [12] |
| Calf Hepatocytes | 2.4 mM | Peak IKKβ activity | Statistically significant increase | [13] |
Signaling Pathways Modulated by this compound
3-HB exerts its regulatory functions through several distinct signaling pathways.
Histone Deacetylase (HDAC) Inhibition
3-HB is a direct inhibitor of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[11][14] By inhibiting HDACs, 3-HB promotes histone hyperacetylation, leading to a more open chromatin structure and the transcriptional activation of specific genes.[8][11] This epigenetic modification is a key mechanism underlying many of 3-HB's beneficial effects.
Caption: this compound inhibits HDACs, leading to increased gene expression.
A significant consequence of HDAC inhibition by 3-HB is the upregulation of the transcription factor Forkhead Box O3 (FOXO3a) and metallothionein (B12644479) 2 (MT2).[8][15] FOXO3a is a key regulator of cellular stress resistance, and its activation leads to the expression of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase, thereby protecting cells from oxidative damage.[15][16]
G-Protein Coupled Receptor (GPCR) Activation
3-HB acts as a ligand for at least two G-protein coupled receptors: hydroxycarboxylic acid receptor 2 (HCAR2, also known as GPR109A) and free fatty acid receptor 3 (FFAR3).[8] Activation of HCAR2 in adipocytes leads to the inhibition of lipolysis, creating a negative feedback loop that reduces the availability of fatty acids for ketogenesis.[8] In immune cells, HCAR2 activation has anti-inflammatory effects.[8] FFAR3 activation is involved in the regulation of sympathetic nervous system activity and energy expenditure.[8]
Caption: 3-HB activates GPCRs to modulate lipolysis and inflammation.
Modulation of NF-κB Signaling
The effect of 3-HB on the NF-κB signaling pathway appears to be context-dependent. High concentrations of 3-HB have been shown to activate the NF-κB pathway in bovine hepatocytes, leading to the release of pro-inflammatory cytokines.[8][13] This activation may be mediated by an increase in oxidative stress.[8] Conversely, in other contexts, such as in a rat model of Parkinson's disease, 3-HB has been shown to inhibit microglia overactivity via the GPR109A receptor, which involves the inhibition of the NF-κB signaling pathway and a subsequent reduction in pro-inflammatory mediators.[8][17]
Caption: The dual role of 3-HB in modulating NF-κB signaling.
Experimental Protocols for Studying this compound
Measurement of this compound Concentration
Accurate quantification of 3-HB in biological samples is fundamental. Several commercial kits are available for this purpose, typically utilizing an enzymatic assay.
Principle: 3-HB is oxidized to acetoacetate by this compound dehydrogenase (3-HBDH), with the concomitant reduction of NAD+ to NADH. The resulting NADH is then measured, either colorimetrically or fluorometrically, as it reacts with a probe to produce a detectable signal. The intensity of the signal is directly proportional to the 3-HB concentration in the sample.
Protocol Outline (Colorimetric Assay):
-
Sample Preparation: Prepare serum, plasma, cell lysates, or urine samples as per the kit's instructions.
-
Standard Curve: Prepare a series of 3-HB standards of known concentrations.
-
Assay Reaction:
-
Add 50 µL of standards and samples to a 96-well microplate.
-
Add 50 µL of the Reaction Mix (containing 3-HBDH, NAD+, and a colorimetric probe) to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Determine the 3-HB concentration in the samples by comparing their absorbance to the standard curve.
Histone Deacetylase (HDAC) Activity Assay
To investigate the inhibitory effect of 3-HB on HDAC activity, in vitro assays using purified HDAC enzymes and a fluorogenic substrate are commonly employed.
Principle: An acetylated lysine substrate is incubated with an HDAC enzyme. The deacetylated product is then cleaved by a developing enzyme, releasing a fluorophore. The fluorescence intensity is inversely proportional to the HDAC activity.
Protocol Outline:
-
Reagent Preparation: Prepare HDAC assay buffer, purified HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3), fluorogenic HDAC substrate, and a developer solution. Prepare various concentrations of 3-HB to be tested.
-
Assay Reaction:
-
In a 96-well plate, combine the HDAC enzyme, assay buffer, and either 3-HB or a vehicle control.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate at room temperature for 15 minutes.
-
-
Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Analysis: Calculate the percent inhibition of HDAC activity by 3-HB compared to the vehicle control. Determine the IC50 value if desired.
Cellular Respiration and Glycolysis Measurement (Seahorse XF Analyzer)
The Seahorse XF Analyzer is a powerful tool to assess the impact of 3-HB on cellular metabolism in real-time by measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), which are indicators of mitochondrial respiration and glycolysis, respectively.
Protocol Outline:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
-
Assay Medium Preparation: Prepare the assay medium (e.g., DMEM) supplemented with substrates like pyruvate, glutamine, and glucose, with or without the addition of 3-HB at the desired concentration.
-
Cell Plate Preparation: On the day of the assay, replace the culture medium with the prepared assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Assay Execution:
-
Load the hydrated sensor cartridge with compounds for mitochondrial stress test (e.g., oligomycin, FCCP, rotenone/antimycin A).
-
Place the cell plate in the Seahorse XF Analyzer and run the assay.
-
-
Data Analysis: Analyze the OCR and ECAR data to determine the effects of 3-HB on basal respiration, ATP production, maximal respiration, and glycolytic rate.
Caption: Workflow for assessing metabolic changes using a Seahorse Analyzer.
Reactive Oxygen Species (ROS) Detection
To evaluate the effect of 3-HB on cellular oxidative stress, the production of reactive oxygen species (ROS) can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Principle: DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.
Protocol Outline:
-
Cell Treatment: Treat cells with 3-HB at various concentrations for a specified duration. Include a positive control (e.g., H2O2 or TBHP) and a vehicle control.
-
Staining:
-
Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).
-
Add the DCFH-DA working solution to the cells and incubate at 37°C for 30 minutes in the dark.
-
-
Measurement:
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add PBS to the wells and measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer.
-
-
Analysis: Quantify the change in ROS levels in 3-HB-treated cells relative to the controls.
Conclusion
This compound is a dynamic molecule that sits (B43327) at the crossroads of cellular metabolism and signaling. Its ability to serve as an efficient energy source, coupled with its capacity to modulate gene expression and cellular stress responses through HDAC inhibition and GPCR activation, underscores its physiological importance. The continued exploration of 3-HB's mechanisms of action holds significant promise for the development of novel therapeutic strategies for a wide range of conditions, including neurodegenerative diseases, metabolic disorders, and cancer. The experimental approaches outlined in this guide provide a framework for researchers to further unravel the intricate roles of this fascinating metabolite.
References
- 1. metabolon.com [metabolon.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Hydroxybutyric - Other - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. tabaslab.com [tabaslab.com]
- 5. researchgate.net [researchgate.net]
- 6. clpmag.com [clpmag.com]
- 7. Comparison of Antioxidant Effects of this compound and Sodium this compound Through SIRT3/FOXO3A Pathway: Implications for In Vitro and In Vivo Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Beta-hydroxybutyrate (3-OHB) can influence the energetic phenotype of breast cancer cells, but does not impact their proliferation and the response to chemotherapy or radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suppression of Oxidative Stress by β-Hydroxybutyrate, an Endogenous Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. karger.com [karger.com]
- 14. β-Hydroxybutyrate inhibits histone deacetylase 3 to promote claudin-5 generation and attenuate cardiac microvascular hyperpermeability in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Suppression of oxidative stress by β-hydroxybutyrate, an endogenous histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. FOXO3 - Wikipedia [en.wikipedia.org]
- 17. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of 3-Hydroxybutyrate on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxybutyrate (B1226725) (3-HB), the primary ketone body produced during periods of fasting, caloric restriction, or adherence to a ketogenic diet, has emerged as a significant signaling molecule that profoundly influences gene expression. Beyond its role as an alternative energy source for the brain and other tissues, 3-HB functions as an endogenous inhibitor of class I histone deacetylases (HDACs), thereby epigenetically modulating the expression of a wide array of genes.[1][2] This technical guide provides an in-depth overview of the core mechanisms by which 3-HB affects gene expression, with a focus on key signaling pathways, experimental methodologies to study these effects, and quantitative data from relevant studies.
Core Mechanisms of this compound-Mediated Gene Regulation
The primary mechanism through which this compound influences gene expression is through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure that is generally associated with transcriptional repression. By inhibiting class I HDACs (HDAC1, HDAC2, and HDAC3), 3-HB promotes histone hyperacetylation, which relaxes the chromatin structure and facilitates the access of transcription factors to DNA, thereby activating gene expression.[2][3] This epigenetic modification is central to the diverse physiological effects of 3-HB, including its neuroprotective, anti-inflammatory, and antioxidant properties.
Key Signaling Pathways Modulated by this compound
Several critical signaling pathways are influenced by the action of 3-HB. These pathways are integral to cellular stress responses, inflammation, and neuronal health.
Histone Deacetylase (HDAC) Inhibition Pathway
The most direct pathway influenced by 3-HB is the inhibition of HDACs. This leads to an increase in global histone acetylation, which in turn activates the transcription of specific genes. Notably, this includes genes involved in cellular protection and antioxidant defense.
Figure 1: this compound inhibits Class I HDACs, leading to histone hyperacetylation and activation of target gene expression.
SIRT3/FOXO3A Antioxidant Pathway
This compound has been shown to activate the SIRT3/FOXO3A pathway, which is crucial for cellular antioxidant defense.[4][5] SIRT3, a mitochondrial deacetylase, can deacetylate and activate the transcription factor FOXO3A. Activated FOXO3A then translocates to the nucleus and upregulates the expression of antioxidant enzymes such as superoxide (B77818) dismutase 2 (SOD2) and catalase, thereby protecting cells from oxidative stress.[6][7][8]
Figure 2: this compound activates SIRT3, which deacetylates and activates FOXO3A, leading to the expression of antioxidant genes.
NF-κB Signaling Pathway
The relationship between this compound and the NF-κB signaling pathway is complex and appears to be context-dependent. Some studies indicate that at higher concentrations, 3-HB can induce an inflammatory response in certain cell types, such as bovine hepatocytes, by activating the NF-κB pathway.[9][10] This activation involves the phosphorylation of IκBα, leading to its degradation and the subsequent translocation of the p65 subunit of NF-κB to the nucleus, where it can induce the expression of pro-inflammatory cytokines.[10][11]
Figure 3: At high concentrations, this compound can activate the NF-κB pathway, leading to the expression of pro-inflammatory genes.
Quantitative Data on Gene Expression Changes
The impact of this compound on gene expression has been quantified in various studies. RNA sequencing (RNA-seq) has been a key technology in elucidating the global transcriptional changes induced by 3-HB.
| Cell Type | Treatment | Number of Significantly Altered Genes | Percentage Down-regulated | Reference |
| Primary Mouse Adipocytes | 5 mM βOHB | 44 | 45% | [9] |
| Primary Mouse Macrophages | 5 mM βOHB | 38 | 34% | [9] |
| Primary Mouse Myocytes | 5 mM βOHB | 466 | 83% | [9] |
| Primary Mouse Hepatocytes | 5 mM βOHB | 95 | 34% | [9] |
| Primary Mouse Myocytes | 5 mM Butyrate | 6,996 | ~51% | [9] |
Table 1: Number of significantly altered genes in different primary mouse cell types after 6 hours of treatment with 5 mM β-hydroxybutyrate (βOHB) or 5 mM butyrate. Data from an RNA-sequencing study.[9]
Experimental Protocols
To investigate the effects of this compound on gene expression, several key experimental techniques are employed. Below are detailed methodologies for these experiments.
RNA Sequencing (RNA-seq)
RNA-seq provides a comprehensive, unbiased view of the transcriptome.
Experimental Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. ds.dfci.harvard.edu [ds.dfci.harvard.edu]
- 3. Metabolic alterations and cellular responses to β-Hydroxybutyrate treatment in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirt3 blocks the cardiac hypertrophic response by augmenting Foxo3a-dependent antioxidant defense mechanisms in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT3 deacetylates FOXO3 to protect mitochondria against oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SIRT3: A Central Regulator of Mitochondrial Adaptation in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-Hydroxybutyrate activates the NF-κB signaling pathway to promote the expression of pro-inflammatory factors in calf hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. This compound, a metabolite in sustaining neuronal cell vitality: a mendelian randomization and in vitro experimentation - PMC [pmc.ncbi.nlm.nih.gov]
The Foundational Role of 3-Hydroxybutyrate in Ketogenesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxybutyrate (B1226725) (3-HB), the most abundant ketone body, serves as a crucial alternative energy source during periods of glucose scarcity and acts as a dynamic signaling molecule, influencing a myriad of cellular processes. Produced predominantly in the liver mitochondria through ketogenesis, 3-HB's metabolism and regulatory functions are of significant interest in various physiological and pathological contexts, including metabolic disorders, neurological diseases, and cancer. This technical guide provides a comprehensive overview of the foundational knowledge of this compound in ketogenesis, detailing its biochemical synthesis and utilization pathways, regulatory mechanisms, and its multifaceted physiological roles. This document is intended to be a core resource, presenting quantitative data in structured tables, detailing key experimental protocols, and providing visual representations of the associated signaling and metabolic pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
Under conditions of limited carbohydrate availability, such as fasting, prolonged exercise, or adherence to a ketogenic diet, the body initiates a metabolic shift towards the oxidation of fatty acids.[1][2] This process culminates in the hepatic production of ketone bodies: this compound, acetoacetate (B1235776), and acetone.[3] Of these, this compound is the most prevalent and stable, serving not only as a vital fuel for extrahepatic tissues like the brain, heart, and skeletal muscle, but also as a potent signaling molecule with epigenetic and receptor-mediated effects.[1][4] A comprehensive understanding of 3-HB's biochemistry is paramount for research into metabolic regulation and the development of novel therapeutic strategies.
Biochemical Pathways of this compound
Synthesis of this compound (Ketogenesis)
Ketogenesis occurs primarily within the mitochondria of hepatocytes.[5][6] The pathway commences with the condensation of two acetyl-CoA molecules, derived from fatty acid β-oxidation, to form acetoacetyl-CoA, a reaction catalyzed by thiolase . Subsequently, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase catalyzes the condensation of acetoacetyl-CoA with another molecule of acetyl-CoA to yield HMG-CoA.[3] This is a key regulatory and rate-limiting step in ketogenesis.[7] HMG-CoA is then cleaved by HMG-CoA lyase to produce acetoacetate and acetyl-CoA. Finally, acetoacetate is reduced to this compound by This compound dehydrogenase (BDH1) , an NAD+-dependent enzyme.[8]
Utilization of this compound (Ketolysis)
In extrahepatic tissues, this compound is oxidized back to acetoacetate by This compound dehydrogenase , generating NADH. Acetoacetate is then converted to acetoacetyl-CoA by succinyl-CoA:3-oxoacid CoA transferase (SCOT) , an enzyme absent in the liver, thereby preventing a futile cycle of ketone body synthesis and degradation. Finally, thiolase cleaves acetoacetyl-CoA into two molecules of acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production.
Regulation of Ketogenesis
The regulation of ketogenesis is a tightly controlled process, primarily governed by hormonal signals and substrate availability. Insulin (B600854) and glucagon (B607659) are the key hormones, with insulin being the primary inhibitor of ketogenesis.[5][7]
-
Hormonal Regulation: Low insulin and high glucagon levels, characteristic of fasting or a low-carbohydrate state, promote the release of free fatty acids from adipose tissue. These fatty acids are transported to the liver, providing the substrate for β-oxidation and subsequent ketogenesis.[7]
-
Substrate Availability: The influx of fatty acids into the liver mitochondria is a critical control point. The activity of carnitine palmitoyltransferase I (CPT1), which facilitates this transport, is inhibited by malonyl-CoA, a key intermediate in fatty acid synthesis.[5] During periods of low insulin, malonyl-CoA levels decrease, leading to increased CPT1 activity and enhanced fatty acid oxidation.
-
Transcriptional Regulation: The expression of key ketogenic enzymes, particularly mitochondrial HMG-CoA synthase, is transcriptionally regulated.[8]
Physiological Roles of this compound
Beyond its role as an energy substrate, this compound exhibits a range of signaling functions that modulate cellular activity.
Energy Metabolism
3-HB is a highly efficient fuel source, particularly for the brain, which cannot directly utilize fatty acids. During prolonged fasting, ketone bodies can supply up to 60% of the brain's energy needs.[4]
Signaling and Regulatory Functions
-
Histone Deacetylase (HDAC) Inhibition: 3-HB is a potent endogenous inhibitor of class I histone deacetylases (HDACs).[2] By inhibiting HDACs, 3-HB promotes histone acetylation, leading to a more open chromatin structure and the transcription of genes associated with antioxidant defense and metabolic regulation.
-
Receptor-Mediated Signaling: 3-HB acts as a ligand for several G protein-coupled receptors, including the hydroxycarboxylic acid receptor 2 (HCAR2) and free fatty acid receptor 3 (FFAR3).[1] Activation of these receptors can modulate inflammation and lipolysis.
-
NLRP3 Inflammasome Inhibition: 3-HB has been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune system, thereby exerting anti-inflammatory effects.[9]
Quantitative Data
The concentration of this compound in biological fluids varies significantly depending on the metabolic state.
Table 1: this compound Levels in Human Blood/Serum/Plasma
| Condition | Typical this compound Concentration (mmol/L) | Reference(s) |
| Normal (Postprandial) | < 0.5 | [10] |
| Fasting (12-16 hours) | Several hundred micromoles | [11] |
| Fasting (2 days) | 1 - 2 | [11] |
| Prolonged Starvation | 6 - 8 | [11] |
| Ketogenic Diet | > 2 | [11] |
| Strenuous Exercise (90 min) | 1 - 2 | [11] |
| Diabetic Ketoacidosis (DKA) | > 3 (often > 10) | [12][13] |
Table 2: Kinetic Parameters of Key Enzymes in Ketogenesis
| Enzyme | Substrate | Km | Vmax | Organism/Tissue | Reference(s) |
| Mitochondrial HMG-CoA Synthase | Acetyl-CoA | Varies | Varies | Avian Liver | N/A |
| Acetoacetyl-CoA | Varies | Varies | Avian Liver | N/A | |
| This compound Dehydrogenase | This compound | Varies | Varies | Rhodopseudomonas spheroides | [10] |
| NAD+ | Varies | Varies | Rhodopseudomonas spheroides | [10] | |
| Acetoacetate | Varies | Varies | Psychrobacter arcticus / Alicyclobacillus acidocaldarius | [11][12] | |
| NADH | Varies | Varies | Psychrobacter arcticus / Alicyclobacillus acidocaldarius | [11][12] |
Note: Specific Km and Vmax values are highly dependent on experimental conditions (pH, temperature, etc.) and the specific enzyme isoform.
Experimental Protocols
Measurement of this compound in Blood Samples
This method is based on the oxidation of this compound to acetoacetate by this compound dehydrogenase, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH production is proportional to the this compound concentration.
Materials:
-
Blood serum or plasma sample
-
Tris buffer (pH 8.5-9.5)
-
NAD+ solution
-
This compound dehydrogenase (BDH) enzyme solution
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes or 96-well microplate
Procedure:
-
Sample Preparation: Centrifuge whole blood to obtain serum or plasma. Samples can be stored at -20°C.[3]
-
Reaction Mixture: In a cuvette or microplate well, combine the Tris buffer, NAD+ solution, and the sample.
-
Blank Measurement: Read the initial absorbance at 340 nm.
-
Enzyme Addition: Add the this compound dehydrogenase solution to initiate the reaction.
-
Kinetic Measurement: Monitor the increase in absorbance at 340 nm over a set period (e.g., 5 minutes) at a constant temperature (e.g., 37°C).
-
Calculation: The rate of change in absorbance is proportional to the this compound concentration. A standard curve with known concentrations of this compound should be used for quantification.
This is a highly sensitive and specific method for the quantification of this compound.
Materials:
-
Blood serum or plasma sample
-
Internal standard (e.g., deuterated this compound)
-
Deproteinization agent (e.g., perchloric acid)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
Organic solvent (e.g., ethyl acetate)
-
GC-MS system
Procedure:
-
Sample Preparation:
-
To a known volume of serum or plasma, add the internal standard.
-
Deproteinize the sample by adding a deproteinization agent and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
-
Derivatization:
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in an organic solvent and add the derivatizing agent.
-
Incubate to allow for complete derivatization.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the analytes on an appropriate GC column.
-
Detect and quantify the derivatized this compound and internal standard using mass spectrometry.
-
-
Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
HMG-CoA Synthase Activity Assay (Spectrophotometric)
This assay measures the activity of HMG-CoA synthase by monitoring the consumption of acetoacetyl-CoA at 303 nm.
Materials:
-
Purified HMG-CoA synthase or mitochondrial lysate
-
Tris-HCl buffer (pH 8.0)
-
Acetyl-CoA
-
Acetoacetyl-CoA
-
Spectrophotometer capable of reading at 303 nm
Procedure:
-
Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing Tris-HCl buffer and acetyl-CoA.
-
Blank Measurement: Measure the initial absorbance at 303 nm.
-
Reaction Initiation: Add acetoacetyl-CoA to start the reaction.
-
Kinetic Measurement: Monitor the decrease in absorbance at 303 nm over time, which corresponds to the consumption of acetoacetyl-CoA.
-
Calculation: The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot. The enzyme activity is calculated using the molar extinction coefficient of acetoacetyl-CoA.
This compound Dehydrogenase Activity Assay (Spectrophotometric)
This assay measures the activity of this compound dehydrogenase by monitoring the production of NADH at 340 nm.
Materials:
-
Purified this compound dehydrogenase or tissue/cell lysate
-
Tris or pyrophosphate buffer (pH 8.5-9.5)
-
This compound
-
NAD+
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture: In a cuvette, combine the buffer, this compound, and NAD+.
-
Blank Measurement: Read the initial absorbance at 340 nm.
-
Reaction Initiation: Add the enzyme sample to start the reaction.
-
Kinetic Measurement: Monitor the increase in absorbance at 340 nm over time.
-
Calculation: The initial reaction velocity is determined from the linear portion of the curve, and the enzyme activity is calculated using the molar extinction coefficient of NADH (6220 M-1cm-1).
Conclusion
This compound is a central molecule in the metabolic adaptation to glucose scarcity, serving as both an efficient energy source and a versatile signaling molecule. Its synthesis and utilization are tightly regulated by a complex interplay of hormonal and substrate-level controls. The ability of 3-HB to influence gene expression and cellular signaling pathways has opened new avenues for research into its therapeutic potential in a range of diseases. This technical guide provides a foundational understanding of this compound's role in ketogenesis, offering valuable quantitative data and detailed experimental protocols to support further investigation in this dynamic field. A thorough comprehension of these fundamental principles is essential for researchers and drug development professionals seeking to harness the metabolic and signaling properties of this compound for therapeutic benefit.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]
- 3. Automated kinetic method for D-3-hydroxybutyrate in plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme Kinetics & The Michaelis-Menten Equation – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 5. support.collaborativedrug.com [support.collaborativedrug.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydroxymethylglutaryl-CoA synthase - Wikipedia [en.wikipedia.org]
- 8. Transcriptional regulation of mitochondrial HMG-CoA synthase in the control of ketogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. teachmephysiology.com [teachmephysiology.com]
- 10. d-3-Hydroxybutyrate dehydrogenase from Rhodopseudomonas spheroides. Kinetic mechanism from steady-state kinetics of the reaction catalysed by the enzyme in solution and covalently attached to diethylaminoethylcellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Dissecting the Mechanism of (R)-3-Hydroxybutyrate Dehydrogenase by Kinetic Isotope Effects, Protein Crystallography, and Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
A Preliminary Investigation of 3-Hydroxybutyrate in Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolic landscape of cancer is a burgeoning field of investigation, offering novel therapeutic avenues. One such area of interest is the role of ketone bodies, particularly 3-hydroxybutyrate (B1226725) (3-HB), in modulating cancer cell fate. Traditionally viewed as an alternative energy source during periods of low glucose availability, 3-HB is now recognized as a potent signaling molecule with diverse cellular effects. This technical guide provides a comprehensive overview of the preliminary findings on the effects of this compound on various cancer cell lines, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of 3-HB in oncology.
Data Presentation: Quantitative Effects of this compound on Cancer Cell Lines
The cellular response to this compound is highly context-dependent, varying with the cancer cell type and the concentration of 3-HB. The following tables summarize the quantitative data from multiple studies, providing a comparative analysis of its effects on cell viability and proliferation.
| Cancer Cell Line | Cancer Type | 3-HB Concentration (mM) | Treatment Duration | Observed Effect (% Cell Viability vs. Control) | Reference |
| MCF-7 | Breast Cancer | 20 | 96 hours | ~80% | [1] |
| 40 | 96 hours | ~60% | [1] | ||
| 60 | 96 hours | ~45% | [1] | ||
| HTB-35 (SK-OV-3) | Ovarian Cancer | 20 | 96 hours | ~95% | [1] |
| 40 | 96 hours | ~80% | [1] | ||
| 60 | 96 hours | ~65% | [1] | ||
| HeLa | Cervical Cancer | 20 | 96 hours | ~75% | [1] |
| 40 | 96 hours | ~55% | [1] | ||
| 60 | 96 hours | ~40% | [1] | ||
| SW480 | Colon Cancer | 20 | 96 hours | ~70% | [1] |
| 40 | 96 hours | ~50% | [1] | ||
| 60 | 96 hours | ~35% | [1] | ||
| T24 | Bladder Cancer | 10 | 48 hours | ~80% | [2] |
| 20 | 48 hours | ~60% | [2] | ||
| 40 | 48 hours | ~40% | [2] | ||
| HT1376 | Bladder Cancer | 10 | 48 hours | ~85% | [2] |
| 20 | 48 hours | ~70% | [2] | ||
| 40 | 48 hours | ~55% | [2] |
Table 1: Effect of this compound on the Viability of Various Cancer Cell Lines.
| Cancer Cell Line | Cancer Type | 3-HB Concentration (mM) | Treatment Duration | Observed Effect (% Proliferation Inhibition) | Reference |
| BT20 | Breast Cancer | 3 | 5 days | < 10% | [3] |
| MCF-7 | Breast Cancer | 3 | 5 days | < 10% | [3] |
| MDA-MB-231 | Breast Cancer | 3 | 5 days | < 10% | [3] |
| MDA-MB-468 | Breast Cancer | 3 | 5 days | < 10% | [3] |
| T47D | Breast Cancer | 3 | 5 days | < 10% | [3] |
| BT474 | Breast Cancer | 3 | 5 days | No significant effect | [3] |
| HBL100 | Breast Cancer | 3 | 5 days | No significant effect | [3] |
Table 2: Effect of this compound on the Proliferation of Breast Cancer Cell Lines.
Signaling Pathways and Mechanisms of Action
This compound exerts its effects on cancer cells through multiple mechanisms, primarily by acting as a signaling molecule that can modulate gene expression and cellular metabolism.
HDAC Inhibition and Cell Cycle Arrest
One of the most well-documented mechanisms of 3-HB's anti-cancer activity is its role as an inhibitor of histone deacetylases (HDACs).[4] By inhibiting HDACs, 3-HB promotes the acetylation of histones, leading to a more open chromatin structure and the transcriptional activation of certain genes. A key target of this epigenetic regulation is the cyclin-dependent kinase inhibitor p21WAF1.[4] Increased expression of p21WAF1 leads to the inhibition of cyclin-dependent kinase 2 (CDK2), which in turn halts the cell cycle at the G1 phase and can induce apoptosis.[4]
Metabolic Reprogramming
Cancer cells often exhibit the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen. 3-HB can serve as an alternative fuel source for normal cells, but many cancer cells have a reduced capacity to metabolize ketone bodies due to deficiencies in key enzymes like succinyl-CoA:3-oxoacid-CoA transferase (SCOT). This metabolic inflexibility can be exploited, as a ketogenic state induced by 3-HB may selectively starve cancer cells while nourishing normal tissues. However, some cancer cells can adapt and utilize 3-HB for energy production and biosynthesis, a phenomenon known as the "this compound paradox".[4]
Experimental Protocols
Detailed and reproducible methodologies are critical for advancing our understanding of 3-HB's role in cancer. The following are protocols for key experiments cited in the literature.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (sodium salt)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 40, 60, 80 mM).
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a control group with medium only.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 96 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
Western Blot Analysis for p21 and HDAC1
Objective: To detect changes in the protein expression of p21 and HDAC1 in cancer cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-p21WAF1 (1:1000 dilution), Rabbit anti-HDAC1 (1:1000 dilution), Mouse anti-β-actin (1:5000 dilution)
-
HRP-conjugated secondary antibodies: Anti-rabbit IgG (1:2000), Anti-mouse IgG (1:5000)
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound for the specified time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-p21, anti-HDAC1, and anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry analysis can be performed to quantify the protein expression levels relative to the β-actin loading control.
Metabolic Flux Analysis (Seahorse XF Assay)
Objective: To measure the effect of this compound on mitochondrial respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR) in cancer cells.
Materials:
-
Cancer cell line of interest
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Glucose, Pyruvate, Glutamine supplements for Seahorse medium
-
This compound
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate at an optimal density (determined empirically for each cell line).
-
Incubate overnight to allow for attachment and recovery.
-
One hour before the assay, replace the culture medium with Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine, and pre-incubate the cells in a non-CO2 incubator at 37°C.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Load the injection ports of the sensor cartridge with the Seahorse XF Cell Mito Stress Test reagents and this compound at the desired concentrations. A typical injection strategy would be:
-
Port A: this compound or vehicle control
-
Port B: Oligomycin
-
Port C: FCCP
-
Port D: Rotenone/Antimycin A
-
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell culture microplate in the analyzer and run the assay to measure basal OCR and ECAR, followed by sequential injections to determine key mitochondrial parameters in the presence or absence of this compound.
-
Analyze the data using the Seahorse Wave software to determine parameters such as basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.
Experimental Workflow
The investigation of this compound's effects on cancer cell lines typically follows a logical progression from initial screening to mechanistic studies.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Beta-hydroxybutyrate (3-OHB) can influence the energetic phenotype of breast cancer cells, but does not impact their proliferation and the response to chemotherapy or radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Quantitative Analysis of 3-Hydroxybutyrate in Plasma Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 3-hydroxybutyrate (B1226725) (BHB) in plasma samples. BHB is the most abundant of the three ketone bodies produced by the liver and serves as a crucial energy source for peripheral tissues, especially the brain, during periods of fasting, prolonged exercise, or in pathological conditions like diabetic ketoacidosis. Accurate quantification of plasma BHB is essential for research in metabolism, neuroscience, and the development of therapeutics targeting metabolic disorders.
Two common and robust methods for BHB quantification are detailed below: an Enzymatic Assay and Gas Chromatography-Mass Spectrometry (GC-MS).
Method 1: Enzymatic Assay for this compound
The enzymatic assay is a widely used, relatively simple, and high-throughput method for the quantification of BHB in plasma.[1] It relies on the specific enzymatic oxidation of BHB to acetoacetate (B1235776) by this compound dehydrogenase (HBDH). This reaction is coupled to the reduction of a cofactor, typically NAD+ to NADH, which can be measured spectrophotometrically.[1]
Principle
The enzymatic reaction is as follows:
D-3-Hydroxybutyrate + NAD⁺ ---(HBDH)--> Acetoacetate + NADH + H⁺
The increase in absorbance at 340 nm due to the production of NADH is directly proportional to the BHB concentration in the sample.[1] Some modern kits utilize a cyclic enzymatic method, which can enhance sensitivity and may involve a colorimetric or fluorometric readout.[2][3][4]
Experimental Protocol
1. Sample Preparation:
-
Collect whole blood in tubes containing an anticoagulant such as sodium fluoride, heparin, or EDTA.[5] Note that EDTA and oxalate (B1200264) may interfere with some assays.[5]
-
Centrifuge the blood sample at 1800 x g for 10 minutes at 4°C to separate the plasma.[6]
-
Immediately transfer the plasma to a clean tube. If not analyzed immediately, plasma samples can be stored at -20°C.[7] For long-term storage, -80°C is recommended.
2. Reagent Preparation:
-
Prepare a reaction mixture containing a buffer (e.g., glycine/hydrazine buffer, pH 9.0), NAD⁺, and this compound dehydrogenase.[8] Commercially available kits will provide pre-made or concentrated reagents with detailed instructions for preparation.
-
Prepare a series of BHB standards of known concentrations to generate a standard curve.
3. Assay Procedure (96-well plate format):
-
Add a small volume of plasma sample (e.g., 30 µL) to each well of a 96-well plate.[8]
-
Add the prepared standards to separate wells.
-
Add the reaction mixture (e.g., 270 µL) to each well containing the sample or standard.[8]
-
Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes).
-
Measure the absorbance at 340 nm using a microplate reader. For kinetic assays, the rate of change in absorbance is measured.[1][9]
4. Data Analysis:
-
Subtract the absorbance of the blank (a well with no BHB) from the absorbance of the standards and samples.
-
Plot the absorbance of the standards against their known concentrations to generate a standard curve.
-
Determine the concentration of BHB in the plasma samples by interpolating their absorbance values on the standard curve.
Workflow for Enzymatic Assay
Caption: Workflow for the enzymatic quantification of this compound in plasma.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the quantification of BHB. It involves the separation of volatile compounds by gas chromatography followed by their detection and identification by mass spectrometry. This method often requires derivatization of BHB to make it more volatile.
Principle
Plasma samples are first deproteinized. BHB is then extracted and chemically derivatized to a more volatile form, such as a trimethylsilyl (B98337) (TMS) ether. The derivatized sample is injected into the GC, where it is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated BHB derivative then enters the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio of the resulting ions is used for quantification, often with the aid of a stable isotope-labeled internal standard.
Experimental Protocol
1. Sample Preparation and Extraction:
-
To 150 µL of plasma, add an internal standard (e.g., 10 µL of 2-hydroxyisobutyrate).[6]
-
Deproteinize the sample by adding a precipitating agent like perchloric acid or cold methanol.[6][10] For example, add 10 µL of 6 mol/L HCl.[6]
-
Centrifuge the sample to pellet the precipitated proteins.
-
The supernatant containing BHB can be further purified using solid-phase extraction (SPE) with a material like graphitized carbon black (Carbopak B).[6][11]
2. Derivatization:
-
Evaporate the purified extract to dryness under a stream of nitrogen.
-
Add a derivatizing agent, such as Tri-Sil TBT reagent (a mixture including N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA), to the dried residue to form the TMS ether of BHB.[12]
-
Heat the sample (e.g., at 60°C for 5 minutes) to ensure complete derivatization.[12]
3. GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
Gas Chromatography Conditions (Example):
-
Column: A capillary column suitable for separating organic acids, such as one coated with polyethylene (B3416737) glycol.[6][11]
-
Carrier Gas: Helium.
-
Temperature Program: An initial temperature of around 100°C, ramped up to a final temperature of around 250°C.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electron Impact (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity, monitoring characteristic ions of the derivatized BHB and the internal standard.[13]
-
4. Data Analysis:
-
Identify the peaks corresponding to the derivatized BHB and the internal standard based on their retention times and mass spectra.
-
Calculate the peak area ratio of BHB to the internal standard.
-
Generate a standard curve by analyzing a series of standards of known BHB concentrations prepared in the same manner as the samples.
-
Determine the concentration of BHB in the plasma samples by comparing their peak area ratios to the standard curve.
Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS based quantification of this compound in plasma.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the enzymatic and GC-MS methods for BHB quantification in plasma.
| Parameter | Enzymatic Assay | GC-MS | LC-MS/MS |
| Principle | Spectrophotometric/Fluorometric detection of NADH produced by HBDH | Separation of derivatized BHB by GC and detection by MS | Separation of BHB by LC and detection by MS/MS |
| Typical Sample Volume | 10 - 50 µL | 50 - 200 µL | ~25 µL |
| Limit of Quantification (LOQ) | ~4 µM (High Sensitivity)[4] | ~2.5 µg/mL (~24 µM) | 0.05 mM (50 µM)[12] |
| Analytical Recovery | 91% - 99%[9] | 93.5% - 97.6%[6][11] | 65.1% - 119%[14] |
| Within-Assay Precision (%CV) | 0.6% - 7.8%[9] | 2.0% - 4.9%[6][11] | <15%[14] |
| Inter-Assay Precision (%CV) | Not always reported | Not always reported | <15%[14] |
| Analysis Time per Sample | < 30 minutes | < 1 hour[6][11] | ~7 minutes (for LC run)[15] |
| Throughput | High (96/384-well plate format) | Low to Medium | Medium to High |
| Specificity | High, but potential for interference from other dehydrogenases | Very High | Very High |
Note on LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful technique for BHB analysis that offers high sensitivity and specificity, often with simpler sample preparation (e.g., protein precipitation followed by dilution) and faster analysis times compared to GC-MS.[14][15][16]
Signaling Pathway Involving this compound
During periods of low glucose availability, such as fasting or a ketogenic diet, the liver increases the production of ketone bodies, including BHB, from fatty acid oxidation. BHB is then transported via the bloodstream to peripheral tissues like the brain, heart, and skeletal muscle, where it is taken up and used as an energy source.
Caption: Simplified pathway of BHB production in the liver and utilization in peripheral tissues.
Conclusion
The choice of method for quantifying plasma this compound depends on the specific requirements of the study. Enzymatic assays are well-suited for high-throughput screening and clinical applications where ease of use and speed are important. GC-MS and LC-MS/MS offer higher specificity and sensitivity, making them ideal for research applications that require precise and accurate quantification, especially at low concentrations, and for metabolomics studies. Proper sample handling and adherence to detailed protocols are crucial for obtaining reliable and reproducible results with any of these methods.
References
- 1. biochemia-medica.com [biochemia-medica.com]
- 2. clpmag.com [clpmag.com]
- 3. This compound (3-HB) | Others | Clinical Diagnostics Reagents | Products | Wako Pure Chemicals Diagnostics [diagnostic-wako.fujifilm.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. The storage stability of this compound in serum, plasma, and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. QEHB Pathology Departments - 3 Hydroxy Butyrate [qehbpathology.uk]
- 8. The Plasma Levels of this compound, Dityrosine, and Other Markers of Oxidative Stress and Energy Metabolism in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Automated kinetic method for D-3-hydroxybutyrate in plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A gas chromatography-mass spectrometry (GC-MS) metabolomic approach in human colorectal cancer (CRC): the emerging role of monosaccharides and amino acids - Barberini - Annals of Translational Medicine [atm.amegroups.org]
- 11. Gas-chromatographic measurement of this compound and lactate in plasma and this compound in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Quantitative Determination of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate (Ketone Ester) and Its Metabolites Beta-hydroxybutyrate, 1-3-Butanediol, and Acetoacetate in Human Plasma Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 16. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for LC-MS/MS Quantification of 3-Hydroxybutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxybutyrate (B1226725) (also known as β-hydroxybutyrate or 3-HB) is a ketone body that serves as a crucial alternative energy source for the brain and other tissues when glucose availability is limited, such as during fasting, prolonged exercise, or adherence to a ketogenic diet.[1][2][3][4] Accurate quantification of this compound in biological matrices is essential for studying metabolic disorders, monitoring therapeutic interventions, and in drug development. This document provides a detailed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the robust and sensitive quantification of this compound in human plasma. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical applications.
Experimental Workflow
The following diagram outlines the general workflow for the quantification of this compound by LC-MS/MS.
References
Application Notes and Protocols for Enzymatic Assay of D-3-Hydroxybutyrate in Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-3-hydroxybutyrate (β-hydroxybutyrate or β-HB) is the most abundant of the three ketone bodies produced by the liver from the oxidation of fatty acids.[1][2] Its concentration in serum is a critical biomarker for monitoring various metabolic states, including diabetic ketoacidosis, starvation, prolonged exercise, and adherence to ketogenic diets.[1][2] Accurate and reliable measurement of D-3-hydroxybutyrate is therefore essential in clinical diagnostics and metabolic research. This document provides a detailed protocol for the enzymatic determination of D-3-hydroxybutyrate in serum samples.
Principle of the Assay
The enzymatic assay for D-3-hydroxybutyrate is based on a two-step enzymatic reaction.[3][4] In the first step, D-3-hydroxybutyrate is oxidized to acetoacetate (B1235776) by the enzyme D-3-hydroxybutyrate dehydrogenase (3-HBDH). This reaction is coupled with the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH.[3][4][5]
(1) D-3-Hydroxybutyrate + NAD+ --(3-HBDH)--> Acetoacetate + NADH + H+
Since this reaction is an equilibrium, a second reaction is employed to drive the reaction to completion, ensuring the quantitative conversion of D-3-hydroxybutyrate.[3] In this second step, the NADH produced reduces a chromogenic agent, such as iodonitrotetrazolium (B1214958) chloride (INT), in the presence of the enzyme diaphorase. This results in the formation of a colored formazan (B1609692) product, the absorbance of which is directly proportional to the initial concentration of D-3-hydroxybutyrate in the sample.[3][4] The increase in absorbance is typically measured at a wavelength of 492 nm or 450 nm.[3][6]
(2) NADH + INT + H+ --(Diaphorase)--> NAD+ + INT-formazan (colored)
Materials and Reagents
-
D-3-Hydroxybutyrate Assay Kit (commercially available kits from suppliers such as R-Biopharm, Megazyme, Sigma-Aldrich, or Cayman Chemical are recommended)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 450 nm or 492 nm
-
96-well clear flat-bottomed microplates
-
Pipettes and pipette tips
-
Vortex mixer
-
Incubator (optional, for temperature control)
-
Deionized or distilled water
-
Serum samples (deproteinization may be required)[6]
Assay Performance Characteristics
The following table summarizes typical performance characteristics of commercially available enzymatic assays for D-3-hydroxybutyrate. Values may vary between different kits and laboratories.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.1 - 3.95 mmol/L | [5] |
| 0.0 - 9.0 mmol/L | [7][8] | |
| Limit of Detection (LOD) | 0.037 mmol/L | [5][9] |
| 0.074 mg/L | [3] | |
| Limit of Quantification (LOQ) | 0.10 mmol/L | [7][8] |
| Intra-assay Precision (CV%) | 0.6% - 7.8% | [10] |
| < 4% | [11] | |
| Inter-assay Precision (CV%) | 1.5% - 6.5% | [5][9] |
| Wavelength | 340 nm, 450 nm, 492 nm | [3][5][6] |
Experimental Protocols
Reagent Preparation
-
Prepare reagents according to the instructions provided in the commercial assay kit. This typically involves reconstituting lyophilized standards, enzymes, and buffers with deionized water or the provided assay buffer.
-
Allow all reagents to equilibrate to room temperature before use.
Sample Preparation
-
Serum samples can often be used directly.[6]
-
If high levels of protein are present, deproteinization may be necessary to avoid interference. This can be achieved by using a 10 kDa molecular weight cutoff (MWCO) spin filter.[6]
-
Samples should be diluted with assay buffer to ensure that the D-3-hydroxybutyrate concentration falls within the linear range of the assay.[3][4] A typical dilution will yield a concentration between 0.004 and 0.12 g/L.[3]
Standard Curve Preparation
-
Prepare a series of D-3-hydroxybutyrate standards by diluting the stock standard solution with deionized water or assay buffer as instructed in the kit manual.
-
A typical standard curve might include concentrations ranging from 0 to 10 nmol/well.[6]
Assay Procedure (Microplate Format)
-
Pipette Standards and Samples: Add 50 µL of each standard and sample into separate wells of a 96-well microplate.
-
Prepare Reaction Mix: Prepare a reaction mix containing the enzyme mix and substrate mix according to the kit protocol.
-
Initiate Reaction: Add 50 µL of the reaction mix to each well containing the standards and samples. Mix gently by tapping the plate.
-
Incubation: Incubate the plate at room temperature (or 37°C, depending on the kit) for 5-30 minutes, protected from light.[2][6] The incubation time will vary depending on the specific kit used.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 450 nm or 492 nm) using a microplate reader.[3][6]
Data Analysis
-
Subtract Blank: Subtract the absorbance of the blank (0 nmol/well standard) from all standard and sample readings.
-
Plot Standard Curve: Plot the corrected absorbance values for the standards against their corresponding concentrations to generate a standard curve.
-
Determine Sample Concentration: Determine the concentration of D-3-hydroxybutyrate in the samples by interpolating their corrected absorbance values on the standard curve.
-
Apply Dilution Factor: Multiply the calculated concentration by the dilution factor used during sample preparation to obtain the final concentration of D-3-hydroxybutyrate in the original serum sample.
Visualizations
Caption: Experimental workflow for the enzymatic measurement of D-3-hydroxybutyrate.
Caption: Biochemical pathway for the enzymatic assay of D-3-hydroxybutyrate.
References
- 1. D-3 Hydroxybutyrate - Biorex Diagnostics - Primary Diagnostics Innovation [biorexdiagnostics.com]
- 2. corelabsupplies.com [corelabsupplies.com]
- 3. libios.fr [libios.fr]
- 4. food.r-biopharm.com [food.r-biopharm.com]
- 5. Test validation, method comparison and reference range for the measurement of β-hydroxybutyrate in peripheral blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Automated kinetic method for D-3-hydroxybutyrate in plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Nutritional Ketosis to Study 3-Hydroxybutyrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nutritional ketosis is a metabolic state characterized by elevated levels of ketone bodies in the blood, primarily 3-hydroxybutyrate (B1226725) (3-HB), also known as beta-hydroxybutyrate (BHB). This state is achieved by significantly reducing carbohydrate intake, which shifts the body's primary energy source from glucose to fatty acids and the ketone bodies produced from them.[1][2] 3-HB is not merely an energy substrate for tissues like the brain, heart, and skeletal muscle during periods of low glucose availability; it also functions as a potent signaling molecule.[1][3][4] It exerts regulatory effects on gene expression, inflammation, oxidative stress, and cellular metabolism, making it a molecule of significant interest in therapeutic and research contexts.[1][4][5]
As a signaling molecule, 3-HB has been shown to inhibit class I histone deacetylases (HDACs), leading to global increases in histone acetylation and regulation of gene expression.[1][3][4] It can also attenuate oxidative stress by activating transcription factors like FOXO3a and influence inflammatory pathways by inhibiting the NLRP3 inflammasome.[3][4] These diverse functions have positioned nutritional ketosis and 3-HB as potential therapeutic strategies for a range of conditions, including neurological diseases, metabolic disorders, and cancer.[2][6][7][8]
This document provides detailed protocols for inducing nutritional ketosis in a research setting and for the subsequent analysis of 3-HB.
Protocols for Inducing Nutritional Ketosis
Several methods can be employed to induce nutritional ketosis in animal models, primarily mice and rats. The choice of protocol depends on the research question, desired level of ketosis, and study duration.
Method 1: Ketogenic Diet (KD)
The most common method is the administration of a high-fat, adequate-protein, very-low-carbohydrate ketogenic diet. This reliably induces a sustained state of nutritional ketosis.
Experimental Protocol:
-
Animal Model: C57BL/6 mice are commonly used due to their well-characterized metabolism. Animals are typically started on the diet at 8-12 weeks of age.[9][10]
-
Acclimation: House animals in a controlled environment (12:12 hour light-dark cycle, constant temperature and humidity) for at least one week before the study begins.[11]
-
Diet Administration:
-
Monitoring:
-
Study Duration: The diet can be administered for short-term (1-4 weeks) or long-term (months to a lifetime) studies.[12][13] One study found that short-term (one week) KD administration in mice produced health benefits, while longer-term feeding led to the development of obesity and diabetes.[16]
Data Presentation: Ketogenic Diet Compositions and Effects in Mice
| Diet Name | % Fat (by kcal) | % Protein (by kcal) | % Carbohydrate (by kcal) | Resulting Blood 3-HB (BHB) | Reference |
|---|---|---|---|---|---|
| Ketogenic Diet (KD) | 93.37 | 4.70 | 1.80 | ~1.5 mmol/L | [2] |
| Ketogenic Diet (KD) | 89 | - | - | Significantly increased vs. control | [13][17] |
| 80% KD | 80 | - | 0 | Did not induce significant ketosis | [14] |
| 90% KD | 90 | - | 0 | ~1.0 mmol/L | [14] |
| Bio-Serv F3666 | 94.1 | 4.6 | 1.3 | ~2.0 mmol/L | [11] |
| HFD to KD Switch | 80 | - | - | ~2.0 mmol/L |[9] |
Visualization: Experimental Workflow for a Ketogenic Diet Study
Method 2: Intermittent Fasting (IF)
Intermittent fasting involves cycling between periods of eating and voluntary fasting. It is a potent, non-pharmacological method to induce ketosis.[18]
Experimental Protocol:
-
Animal Model & Acclimation: As described for the Ketogenic Diet protocol.
-
Fasting Regimen:
-
Alternate-Day Fasting (ADF): Provide ad libitum access to food for 24 hours, followed by 24 hours of complete food withdrawal. Water remains available at all times.[19]
-
Periodic Fasting (e.g., 5:2): Allow ad libitum feeding for 5 days of the week, with 2 non-consecutive days of fasting.[19]
-
Time-Restricted Feeding (TRF): Provide access to food for a limited window each day (e.g., 8 hours), followed by a 16-hour fast.[18]
-
-
Monitoring:
-
Measure body weight and food intake (during feeding periods) regularly.
-
Collect blood samples at the end of the fasting period to measure 3-HB and glucose levels.
-
-
Study Duration: IF protocols are typically run for several weeks to months.[20][21][22]
Visualization: Workflow for an Alternate-Day Fasting Study
Method 3: Exogenous Ketone Supplementation
Administering ketone bodies directly, typically as ketone salts or ketone esters, can rapidly and transiently elevate blood 3-HB levels without dietary modification.[23][24][25] This method is ideal for studying the acute signaling effects of 3-HB, independent of the broader metabolic shifts caused by a ketogenic diet or fasting.[6]
Experimental Protocol:
-
Animal Model & Acclimation: As previously described. Animals can be maintained on a standard chow diet.
-
Supplement Preparation:
-
Ketone Esters (KE): (R)-3-hydroxybutyl (R)-3-hydroxybutyrate is a commonly studied ester.[23]
-
Ketone Salts (KS): 3-HB is bound to a mineral salt (e.g., sodium, potassium).
-
Dissolve the supplement in water for administration. Dosages in mouse studies can range widely. Human studies often use doses of 12-25 grams.[26]
-
-
Administration:
-
Administer the ketone supplement via oral gavage.
-
A control group should receive a vehicle control (e.g., water).
-
-
Monitoring:
-
Collect blood samples at baseline (pre-administration) and at various time points post-administration (e.g., 30, 60, 120, 240 minutes) to capture the pharmacokinetic profile of 3-HB.[23]
-
Measure blood 3-HB and glucose at each time point.
-
Data Presentation: Effects of Exogenous Ketone Supplementation
| Supplement Type | Dose (Human Equivalent) | Peak Blood 3-HB (BHB) | Time to Peak | Reference |
|---|---|---|---|---|
| Ketone Monoester | 10 g | ~3.0 mmol/L | ~60 min | [23] |
| D-β-hydroxybutyric acid + R-1,3-butanediol | 10 g | ~1.5 mmol/L | ~60 min | [23] |
| R-1,3-butanediol | 10 g | ~1.0 mmol/L | ~120 min | [23] |
| Ketone Ester | 25 g | ~3-6 mmol/L | 20-30 min |[26][27] |
Visualization: Workflow for an Acute Exogenous Ketone Study
Protocols for Measuring this compound
Accurate measurement of 3-HB is critical for confirming ketosis and studying its effects.
Experimental Protocol: Blood Sample Collection and Analysis
-
Blood Collection:
-
For mice and rats, blood is typically collected from the tail vein, saphenous vein, or via cardiac puncture at the study endpoint.
-
For point-of-care testing, a single drop of capillary blood is sufficient.[28]
-
For laboratory analysis, collect blood into tubes containing an anticoagulant (e.g., EDTA for plasma) or into serum separator tubes.[28][29]
-
-
Sample Processing:
-
Centrifuge blood samples to separate plasma or serum.
-
Store samples at -80°C until analysis.[29]
-
-
Measurement Methods:
-
Point-of-Care (POC) Ketone Meters: Handheld devices provide a rapid, real-time measurement of 3-HB from a small drop of whole blood.[15][30] They are highly useful for routine monitoring of ketosis.[28]
-
Enzymatic Assays: Commercial kits are available for the colorimetric or fluorometric quantification of 3-HB in serum or plasma.[31] These assays are based on the oxidation of 3-HB to acetoacetate (B1235776) by the this compound dehydrogenase enzyme, which reduces NAD+ to NADH.[31]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for precise and sensitive quantification of 3-HB and other metabolites.[32]
-
Data Presentation: Comparison of 3-HB Measurement Methods
| Method | Sample Type | Principle | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Point-of-Care Meter | Whole Blood (capillary) | Electrochemical | Rapid, real-time, small sample volume, portable | Lower precision than lab methods | [15][28][30] |
| Enzymatic Assay | Serum, Plasma | Spectrophotometric (kinetic) | High throughput, good for batch analysis | Requires lab equipment, less specific than MS | [29][31] |
| LC-MS/MS | Serum, Plasma, CSF, Tissue | Mass-to-charge ratio | High sensitivity and specificity, can measure multiple metabolites | Expensive, requires specialized equipment and expertise | [32][33] |
| Urine Strips | Urine | Nitroprusside reaction | Non-invasive, inexpensive | Semi-quantitative, measures acetoacetate (not 3-HB), affected by hydration |[31][34][35] |
This compound Signaling Pathways
3-HB's role extends beyond metabolism to cellular signaling. Understanding these pathways is key to interpreting the effects of nutritional ketosis.
HDAC Inhibition
3-HB is a direct inhibitor of class I and IIa histone deacetylases (HDACs). This inhibition increases histone acetylation, altering chromatin structure and promoting the expression of genes involved in metabolic regulation and stress resistance, such as FOXO3a and MnSOD.[1][3][17]
Visualization: 3-HB Signaling via HDAC Inhibition
NLRP3 Inflammasome Inhibition
3-HB has been shown to suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses. This inhibition reduces the production of pro-inflammatory cytokines like IL-1β.[4]
Visualization: 3-HB Signaling via NLRP3 Inflammasome Inhibition
References
- 1. This compound as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Regulates Energy Metabolism and Induces BDNF Expression in Cerebral Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oral Administration of a Novel, Synthetic Ketogenic Compound Elevates Blood β-Hydroxybutyrate Levels in Mice in Both Fasted and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ketogenic diet and behavior: insights from experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ketogenic diet administration to mice after a high-fat-diet regimen promotes weight loss, glycemic normalization and induces adaptations of ketogenic pathways in liver and kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Successful adaptation to ketosis by mice with tissue-specific deficiency of ketone body oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. news-medical.net [news-medical.net]
- 14. Minimum Dietary Fat Threshold for Effective Ketogenesis and Obesity Control in Mice [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. sciencedaily.com [sciencedaily.com]
- 17. A ketogenic diet extends longevity and healthspan in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Intermittent fasting induced ketogenesis inhibits mouse epithelial ovarian cancer by promoting antitumor T cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 19. maze.conductscience.com [maze.conductscience.com]
- 20. Intermittent fasting and exercise therapy abates STZ‐induced diabetotoxicity in rats through modulation of adipocytokines hormone, oxidative glucose metabolic, and glycolytic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ketone production by ketogenic diet and by intermittent fasting has different effects on the gut microbiota and disease progression in an Alzheimer’s disease rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ketone production by ketogenic diet and by intermittent fasting has different effects on the gut microbiota and disease progression in an Alzheimer’s disease rat model [jstage.jst.go.jp]
- 23. medrxiv.org [medrxiv.org]
- 24. US20210322350A1 - Exogenous ketone supplementation compositions, systems and methods - Google Patents [patents.google.com]
- 25. The use of nutritional supplements to induce ketosis and reduce symptoms associated with keto-induction: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. examine.com [examine.com]
- 27. researchgate.net [researchgate.net]
- 28. Beta-Hydroxybutyrate: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 29. researchgate.net [researchgate.net]
- 30. juniperpublishers.com [juniperpublishers.com]
- 31. Test validation, method comparison and reference range for the measurement of β-hydroxybutyrate in peripheral blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 32. 3-Hydroxybutyric Acid | Rupa Health [rupahealth.com]
- 33. Effects of Exogenous Ketone Ester Supplementation on this compound Concentrations in Human Cerebrospinal Fluid [ctv.veeva.com]
- 34. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 35. testing.com [testing.com]
Application Notes and Protocols: 3-Hydroxybutyrate in Neurological Disorder Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-hydroxybutyrate (B1226725) (3-HB), a key ketone body, in preclinical research models of various neurological disorders. This document details the neuroprotective mechanisms of 3-HB and offers standardized protocols for its application and the evaluation of its therapeutic effects.
Introduction
This compound is an endogenous metabolite synthesized in the liver from fatty acids, particularly during periods of low glucose availability such as fasting or a ketogenic diet. Beyond its role as an alternative energy substrate for the brain, 3-HB has emerged as a potent signaling molecule with significant neuroprotective properties.[1] Its therapeutic potential is being actively investigated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, epilepsy, and traumatic brain injury.[2][3][4]
The neuroprotective effects of 3-HB are multi-faceted and include:
-
Enhanced Mitochondrial Bioenergetics: 3-HB serves as an efficient alternative fuel source for neurons, bypassing impaired glucose metabolism and boosting ATP production.[3][5]
-
Reduced Oxidative Stress: 3-HB administration has been shown to decrease the production of reactive oxygen species (ROS) and upregulate the expression of antioxidant genes.[6]
-
Anti-Inflammatory Effects: 3-HB can suppress neuroinflammation by inhibiting the NLRP3 inflammasome and reducing the activation of microglia.[7][8]
-
Epigenetic Modulation: As a histone deacetylase (HDAC) inhibitor, 3-HB can alter gene expression, promoting the transcription of genes involved in neuroprotection and stress resistance, such as Brain-Derived Neurotrophic Factor (BDNF).[6][7][9]
This document provides detailed quantitative data, experimental protocols, and visualizations of key signaling pathways to guide researchers in utilizing 3-HB in their neurological disorder models.
Alzheimer's Disease (AD)
In AD models, 3-HB has been shown to mitigate amyloid-β (Aβ) plaque formation, reduce neuroinflammation, and improve cognitive function.[6][8] It addresses the brain's impaired glucose utilization, a key feature of AD, by providing an alternative energy source.[10][11]
Quantitative Data Summary: this compound in AD Models
| Animal Model | 3-HB Administration Method & Dosage | Duration | Key Findings | Reference |
| 5XFAD Mouse | Exogenous BHB administration | Not Specified | Reduced plaque formation, microgliosis, and caspase-1 activation. | [8] |
| 3xTgAd Mouse | Dietary Ketone Ester (125 g/1000 g of diet) | 8 months | Normalized abnormal behaviors. | [10] |
| ApoE-/- Mouse | Not Specified | Not Specified | Impedes the progression of Alzheimer's disease. | [12] |
| HT22 Cell Culture | 80, 160, 320 µmol/L 3-HB | 24 hours | Sustained cell viability and mitigated mitochondrial swelling under low glucose. | [11][13] |
Experimental Protocols
Protocol 1: Administration of this compound via Ketone Ester Diet in 3xTgAd Mice
-
Animal Model: Male 3xTgAd mice, 8.5 months of age.[10]
-
Diet Formulation:
-
Administration: Provide diets ad libitum for 8 months.[10]
-
Behavioral Assessment:
-
Open Field Test: To assess locomotor ability and exploration behavior.[14][15] Place the mouse in a 50cm x 50cm x 38cm open field maze and allow it to explore for 10 minutes. Record and analyze movement using video tracking software.
-
Novel Object Recognition Test: To evaluate learning and memory.[15][16] The test consists of three stages: habituation, training, and testing. During testing, measure the time the mouse spends exploring a novel object versus a familiar one.
-
-
Histological Analysis:
-
At the end of the treatment period, perfuse the animals and collect brain tissue.
-
Immunohistochemistry: Use antibodies against Aβ to quantify plaque load in the hippocampus and cortex.
-
Nissl Staining: To assess neuronal morphology and survival.[17]
-
Signaling Pathway
Caption: 3-HB's dual role in AD: metabolic support and inflammation reduction.
Parkinson's Disease (PD)
In PD research, 3-HB has demonstrated the ability to protect dopaminergic neurons, improve mitochondrial function, and alleviate motor deficits in various preclinical models.[5][7][18]
Quantitative Data Summary: this compound in PD Models
| Animal Model | 3-HB Administration Method & Dosage | Duration | Key Findings | Reference |
| MPTP Mouse Model | Subcutaneous infusion of D-β-HB | Not Specified | Protected against dopaminergic neurodegeneration and motor deficits. Restored mitochondrial respiration. | [5][18] |
| MPTP Mouse Model | BHB monoester administration | Not Specified | Transiently increased blood BHB > 3 mmol/L and improved endurance exercise performance. | [7] |
| In vitro / In vivo models | BHBA administration | Not Specified | Anti-inflammatory effects mediated by GPR109A-dependent mechanisms. | [7] |
Experimental Protocols
Protocol 2: Subcutaneous Infusion of D-β-hydroxybutyrate in the MPTP Mouse Model of PD
-
Animal Model: C57BL/6 mice.
-
MPTP Induction: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce dopaminergic neurodegeneration, mimicking PD pathology.[5][18]
-
3-HB Administration:
-
Implant osmotic mini-pumps subcutaneously for continuous infusion of D-β-hydroxybutyrate (DβHB).[5]
-
A range of doses can be tested to determine a dose-dependent effect.
-
-
Motor Function Assessment:
-
Neurochemical and Histological Analysis:
-
HPLC: Measure striatal dopamine (B1211576) levels to assess the extent of dopaminergic neuron loss.[5]
-
Immunohistochemistry: Use tyrosine hydroxylase (TH) staining to visualize and quantify the survival of dopaminergic neurons in the substantia nigra.[5]
-
Mitochondrial Respiration Assays: Isolate mitochondria from brain tissue and measure oxygen consumption rates to assess mitochondrial function.[5][7]
-
Signaling Pathway
Caption: 3-HB's neuroprotective mechanisms in Parkinson's disease models.
Epilepsy
The use of a ketogenic diet is an established therapy for drug-resistant epilepsy, and its anticonvulsant effects are largely attributed to the elevation of ketone bodies, particularly 3-HB.[6] Exogenous 3-HB has also been shown to reduce seizure activity in animal models.[19][20]
Quantitative Data Summary: this compound in Epilepsy Models
| Animal Model | 3-HB Administration Method & Dosage | Duration | Key Findings | Reference |
| Kainic Acid (KA)-induced Rat Model | Intraperitoneal injection of 4 mmol/kg BHB | 30 min prior to KA injection | Alleviated neuronal damage, suppressed inflammatory responses. | [19] |
| Hippocampal Stimulation-induced Status Epilepticus in Mice | Intraperitoneal injection of 1g/kg β-HB | 15 min after stimulation | Significantly reduced status epilepticus duration. | [20] |
| Drosophila melanogaster "bang-sensitive" mutant | β-HB applied to food | Not Specified | Reduced seizure-like activity. | [21] |
Experimental Protocols
Protocol 3: Intraperitoneal Administration of β-hydroxybutyrate in a Kainic Acid-Induced Seizure Model
-
Animal Model: Wistar rats, postnatal day 21.[19]
-
Seizure Induction: Administer kainic acid (10 mg/kg, intraperitoneally) to induce seizures.[19]
-
3-HB Administration:
-
Administer β-hydroxybutyrate (4 mmol/kg, intraperitoneally) 30 minutes prior to kainic acid injection.[19]
-
A control group should receive normal saline.
-
-
Seizure Monitoring:
-
Observe and score seizure severity using a standardized scale (e.g., Racine scale).
-
Record the latency to the first seizure and the total duration of seizure activity.
-
-
Biochemical and Histological Analysis:
-
Collect hippocampal tissue at various time points (e.g., 1, 3, and 7 days) post-injection.[19]
-
ELISA: Measure levels of GABA, glutathione (B108866) (GSH), and ATP.[19]
-
Immunofluorescence: Stain for neuron-specific enolase (NSE) to assess neuronal damage and glial fibrillary acidic protein (GFAP) to evaluate astrogliosis and neuroinflammation.[19]
-
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Integrative Proteome Analysis Revels this compound Exerts Neuroprotective Effect by Influencing Chromatin Bivalency [mdpi.com]
- 3. This compound Regulates Energy Metabolism and Induces BDNF Expression in Cerebral Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. D-β-Hydroxybutyrate rescues mitochondrial respiration and mitigates features of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. d-nb.info [d-nb.info]
- 9. Frontiers | The Mechanisms by Which the Ketone Body D-β-Hydroxybutyrate May Improve the Multiple Cellular Pathologies of Parkinson's Disease [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. This compound, a metabolite in sustaining neuronal cell vitality: a mendelian randomization and in vitro experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. β-hydroxybutyrate Impedes the Progression of Alzheimer’s Disease and Atherosclerosis in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Methods for Assessing Neurodevelopmental Disorders in Mice: A Critical Review of Behavioral Tests and Methodological Considerations Searching to Improve Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. sciencedaily.com [sciencedaily.com]
- 19. Antiepileptic effects of exogenous β-hydroxybutyrate on kainic acid-induced epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Beta-hydroxybutyrate-Reduces-Neuronal-Excitability-and-Seizures [aesnet.org]
- 21. The ketogenic diet metabolite beta-hydroxybutyrate (β-HB) reduces incidence of seizure-like activity (SLA) in a Katp- and GABAb-dependent manner in a whole-animal Drosophila melanogaster model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Hydroxybutyrate as a Therapeutic Agent in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxybutyrate (B1226725) (3-HB), the most abundant ketone body, has emerged as a significant therapeutic agent in a variety of preclinical models, transitioning from its classical role as an alternative energy substrate to a potent signaling molecule.[1][2][3] Its therapeutic potential is being explored in a wide range of conditions including cardiovascular diseases, neurodegenerative disorders, cancer, and inflammatory diseases.[1][3][4] These application notes provide a comprehensive overview of the use of 3-HB in preclinical research, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying signaling pathways.
Therapeutic Mechanisms of Action
This compound exerts its therapeutic effects through several distinct mechanisms:
-
Inhibition of the NLRP3 Inflammasome: 3-HB has been shown to block the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation.[5][6][7][8] This inhibition is achieved by preventing potassium (K+) efflux and reducing ASC oligomerization and speck formation, thereby decreasing the production of pro-inflammatory cytokines IL-1β and IL-18.[5][6][7] This anti-inflammatory effect is independent of its metabolism and is not reliant on pathways such as AMPK, ROS, or autophagy.[5][6]
-
Activation of G-protein Coupled Receptor 109A (GPR109A): 3-HB is a ligand for GPR109A (also known as HCAR2), a receptor found on various cell types including adipocytes and immune cells.[9][10][11][12][13] Activation of GPR109A by 3-HB can lead to a reduction in lipolysis and exert anti-inflammatory effects.[4][11] In the context of atherosclerosis, 3-HB-GPR109A signaling in macrophages promotes cholesterol efflux and reduces the M1 macrophage proportion.[9][10]
-
Inhibition of Histone Deacetylases (HDACs): 3-HB is an endogenous inhibitor of class I histone deacetylases (HDACs).[14] By inhibiting HDACs, 3-HB can increase global histone acetylation, leading to changes in gene expression.[14] This mechanism is linked to the upregulation of genes involved in oxidative stress resistance, such as FOXO3A and MT2, conferring protection against oxidative damage.[14]
Data Presentation: Quantitative Summary of Preclinical Studies
The following tables summarize the quantitative data from various preclinical studies investigating the therapeutic effects of this compound.
Table 1: this compound in Cardiovascular Disease Models
| Animal Model | Disease Model | 3-HB Administration Route & Dosage | Treatment Duration | Key Findings | Reference(s) |
| Mice | Heart Failure (Fasting or Pressure Overload/Ischemia) | Increased delivery of 3OHB | Not specified | Ameliorated pathologic cardiac remodeling and dysfunction. | [15] |
| Canine | Pacing Model of Progressive Heart Failure | Increased delivery of 3OHB | Not specified | Ameliorated pathologic cardiac remodeling and dysfunction. | [15] |
| Porcine | Healthy and Heart Failure | D/L-3-OHB, L-3-OHB, and D-3-OHB infusions | 3 hours | Increased cardiac output by reducing afterload. L-3-OHB played a significant role. | [16] |
| Porcine | Cardiogenic Shock | Intravenous 3-OHB infusion | 120 minutes | Increased cardiac output and contractility, reduced vascular resistance. | [17] |
| Mice (ApoE-/-) | Atherosclerosis | Daily oral administration | Not specified | Significantly ameliorated atherosclerosis. | [9][10] |
Table 2: this compound in Neurological Disease Models
| Animal Model/Cell Culture | Disease Model | 3-HB Concentration/Dosage | Treatment Duration | Key Findings | Reference(s) |
| Cultured Mesencephalic Neurons | Parkinson's Disease (MPP+ toxicity) | 4 mM D-β-hydroxybutyrate | Not specified | Protected neurons from MPP+ toxicity. | [18][19][20][21] |
| Cultured Hippocampal Neurons | Alzheimer's Disease (Aβ1–42 toxicity) | 4 mM D-β-hydroxybutyrate | Not specified | Protected neurons from Aβ1–42 toxicity. | [18][19][20][21] |
| 5XFAD Mouse Model | Alzheimer's Disease | Exogenous BHB administration | Not specified | Reduced plaque formation, microgliosis, and caspase-1 activation. | [22] |
| Male Sprague Dawley Rats | Traumatic Brain Injury (CCI) | 0.5 ml/kg/day oral gavage + 0.3% in drinking water | 30 days | Attenuated neurobehavioral deficits and improved neuropathology. | [23] |
Table 3: this compound in Cancer Models
| Animal Model/Cell Line | Cancer Type | 3-HB Concentration/Dosage | Key Findings | Reference(s) |
| Mouse Model and CT26 cells | Colon Cancer Cachexia | Not specified | Suppressed tumor growth, increased intracellular lactate (B86563) and oxidative stress. | [24] |
| Breast Cancer Cell Lines (in vitro) | Breast Cancer | 3 mM 3-OHB | Did not impact proliferation or response to chemotherapy/radiation, but influenced the energetic phenotype of some cell lines. | [25][26] |
| Animal Models of CRC | Colorectal Cancer | Ketogenic diet or BHB administration | Potently suppressed intestinal tumor growth. | [27] |
Table 4: this compound in Inflammatory Disease Models
| Animal Model | Disease Model | 3-HB Administration | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | | Mouse Models | Muckle-Wells syndrome, Familial Cold Autoinflammatory Syndrome, Urate Crystal-Induced Peritonitis | BHB or ketogenic diet | Attenuated caspase-1 activation and IL-1β secretion. |[5][6] |
Experimental Protocols
Protocol 1: Induction of Ketosis in Rodents via this compound Administration
Objective: To elevate circulating levels of this compound in rodents for therapeutic studies.
Materials:
-
(R)-3-hydroxybutyrate sodium salt or (R)-3-hydroxybutyl (R)-3-hydroxybutyrate (ketone ester)
-
Sterile water for injection or drinking water
-
Oral gavage needles
-
Animal balance
-
Blood ketone meter and strips
Procedure:
1. Administration via Drinking Water: a. Dissolve the desired concentration of 3-HB or its precursor in the drinking water. A common concentration for a ketone ester is 0.3% (v/v).[23] For sodium β-hydroxybutyrate, concentrations of 2-3 g/L have been used.[28] b. Provide the 3-HB-containing water ad libitum. c. Measure water consumption daily to estimate the dosage received by each animal. Note that high concentrations may affect palatability and water intake.[29] d. Monitor blood 3-HB levels periodically to confirm the induction of ketosis.
2. Administration via Oral Gavage: a. Prepare a solution of 3-HB or its ester in sterile water. A typical dosage for a ketone ester is 0.5 ml/kg body weight.[23] b. Weigh the animal to determine the precise volume to be administered. c. Administer the solution directly into the stomach using an appropriate-sized oral gavage needle. d. This method allows for precise dosing and can be performed daily or as required by the experimental design.
3. Monitoring Blood Ketone Levels: a. Collect a small blood sample from the tail vein or via retro-orbital bleeding. b. Use a handheld ketone meter to measure the concentration of 3-HB in the blood. c. Baseline measurements should be taken before the start of the administration protocol. d. Subsequent measurements should be taken at time points relevant to the study's objectives to confirm sustained or intermittent ketosis.
Protocol 2: In Vitro Treatment of Cells with this compound
Objective: To assess the direct cellular effects of this compound in culture.
Materials:
-
D-β-hydroxybutyrate sodium salt
-
Appropriate cell culture medium (e.g., DMEM/F12)
-
Cultured cells of interest (e.g., neurons, macrophages, cancer cells)
-
Cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Plate the cells at a desired density in multi-well plates and allow them to adhere and grow overnight.
-
Preparation of 3-HB Solution: Prepare a stock solution of D-β-hydroxybutyrate in the appropriate cell culture medium. The solution should be filter-sterilized before use.
-
Treatment: a. Remove the existing medium from the cell culture plates. b. Add the medium containing the desired final concentration of 3-HB. A common concentration used in neurological studies is 4 mM.[18][19][20] For breast cancer cell studies, 3 mM has been utilized.[25] c. For control wells, add fresh medium without 3-HB.
-
Incubation: Incubate the cells for the desired period (e.g., hours to days) depending on the experimental endpoint.
-
Downstream Analysis: Following incubation, the cells can be harvested for various analyses, such as proliferation assays, gene expression analysis (qPCR), protein analysis (Western blotting), or assessment of inflammatory markers.
Protocol 3: Assessment of NLRP3 Inflammasome Activation
Objective: To determine the inhibitory effect of this compound on NLRP3 inflammasome activation in macrophages.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., J774A.1)
-
LPS (Lipopolysaccharide)
-
ATP (Adenosine triphosphate) or MSU (Monosodium urate) crystals
-
This compound
-
ELISA kits for IL-1β and IL-18
-
Reagents for Western blotting (antibodies against Caspase-1, ASC)
Procedure:
-
Priming: Prime the macrophages with LPS (e.g., 1 µg/ml) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
-
3-HB Pre-treatment: Pre-incubate the primed cells with 3-HB at various concentrations for 1 hour.
-
NLRP3 Activation: Stimulate the cells with an NLRP3 activator such as ATP (e.g., 5 mM) for 30-60 minutes or MSU crystals (e.g., 250 µg/ml) for 6 hours.
-
Sample Collection: Collect the cell culture supernatants and cell lysates.
-
Cytokine Measurement: Measure the levels of secreted IL-1β and IL-18 in the supernatants using ELISA kits.
-
Western Blot Analysis: Analyze the cell lysates for the cleavage of caspase-1 (p20/p10 subunits) and the oligomerization of ASC to assess inflammasome assembly. A reduction in cleaved caspase-1 and ASC oligomers in the presence of 3-HB indicates inhibition of the NLRP3 inflammasome.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: A typical workflow for preclinical studies using this compound.
Caption: 3-HB inhibits the NLRP3 inflammasome by preventing K+ efflux and ASC oligomerization.
Caption: 3-HB activates GPR109A, leading to anti-lipolytic and anti-inflammatory effects.
Caption: 3-HB inhibits HDACs, leading to increased gene expression and reduced oxidative stress.
References
- 1. Frontiers | β-Hydroxybutyrate in Cardiovascular Diseases : A Minor Metabolite of Great Expectations [frontiersin.org]
- 2. This compound as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ketone metabolite β-hydroxybutyrate blocks NLRP3 inflammasome-mediated inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 8. researchgate.net [researchgate.net]
- 9. Ketone Body 3‐Hydroxybutyrate Ameliorates Atherosclerosis via Receptor Gpr109a‐Mediated Calcium Influx - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ketone Body this compound Ameliorates Atherosclerosis via Receptor Gpr109a-Mediated Calcium Influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aginganddisease.org [aginganddisease.org]
- 12. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suppression of oxidative stress by β-hydroxybutyrate, an endogenous histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The failing heart utilizes this compound as a metabolic stress defense - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. The ketone body this compound increases cardiac output and cardiac contractility in a porcine model of cardiogenic shock: a randomized, blinded, crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. pnas.org [pnas.org]
- 20. D-beta-hydroxybutyrate protects neurons in models of Alzheimer's and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. β-Hydroxybutyrate inhibits inflammasome activation to attenuate Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. This compound Suppresses Colon Cancer Growth by Inducing Intracellular Lactate Accumulation and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Beta-hydroxybutyrate (3-OHB) can influence the energetic phenotype of breast cancer cells, but does not impact their proliferation and the response to chemotherapy or radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. β-Hydroxybutyrate suppresses colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. KINETICS-OF-ACUTE-AND-CHRONIC-[beta]-HYDROXYBUTYRATE-ADMINISTRATION-IN-YOUNG-ADULT-RATS [aesnet.org]
- 29. Toxicity Investigations of (R)-3-Hydroxybutyrate Glycerides In Vitro and in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microbial Production of Poly-3-hydroxybutyrate (P3HB)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the microbial production of Poly-3-hydroxybutyrate (P3HB), a biodegradable and biocompatible polyester (B1180765) with significant potential in the medical and pharmaceutical fields.[1][2] This document covers key aspects from microbial strain selection and fermentation strategies to downstream processing and purification of the polymer.
Introduction to Poly-3-hydroxybutyrate (P3HB)
Poly-3-hydroxybutyrate (P3HB) is a type of polyhydroxyalkanoate (PHA) that is synthesized and stored as intracellular carbon and energy reserves by a wide variety of microorganisms.[1][3] Its thermoplastic properties, similar to those of conventional plastics like polypropylene, combined with its biodegradability and biocompatibility, make it a promising material for various applications, including drug delivery systems, tissue engineering scaffolds, and biodegradable packaging for medical devices.[1][2] P3HB is produced through bacterial fermentation, and its properties can be tailored by controlling the fermentation conditions and the microbial strains used.[1]
Microbial Strains for P3HB Production
A variety of bacteria, both wild-type and genetically engineered, are capable of producing P3HB. Some of the most commonly used microorganisms include:
-
Cupriavidus necator (formerly Ralstonia eutropha): This bacterium is one of the most well-studied and widely used for industrial P3HB production due to its ability to accumulate high concentrations of the polymer.[1][4]
-
Bacillus megaterium : Various strains of Bacillus megaterium have been isolated from diverse environments and have shown significant P3HB production capabilities.[5]
-
Azotobacter vinelandii : This nitrogen-fixing soil bacterium can accumulate high levels of P3HB.[1]
-
Recombinant Escherichia coli : As a non-PHA producer, E. coli can be genetically engineered with the P3HB biosynthesis genes (phbA, phbB, and phbC) from other bacteria, such as C. necator, to become an efficient P3HB producer.[1][4] Recombinant E. coli offers advantages such as rapid growth and the absence of PHA-degrading enzymes.[6]
Metabolic Pathway for P3HB Synthesis
The biosynthesis of P3HB from acetyl-CoA involves a three-step enzymatic pathway:
-
Condensation: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. This reaction is catalyzed by β-ketothiolase, encoded by the phbA gene.[1][7]
-
Reduction: Acetoacetyl-CoA is then reduced to (R)-3-hydroxybutyryl-CoA by an NADPH-dependent acetoacetyl-CoA reductase, the product of the phbB gene.[1][7]
-
Polymerization: Finally, PHA synthase, encoded by the phbC gene, polymerizes the (R)-3-hydroxybutyryl-CoA monomers to form P3HB, releasing Coenzyme A.[1][7]
Fermentation Strategies for P3HB Production
The choice of fermentation strategy is crucial for maximizing P3HB yield and productivity. Common strategies include batch, fed-batch, and multi-stage fermentations.[1]
-
Batch Fermentation: This is a simple and widely used method where all nutrients are provided at the beginning of the cultivation. However, it often results in lower P3HB yields and productivities.[1]
-
Fed-Batch Fermentation: This strategy involves the controlled feeding of nutrients during the fermentation process, which can lead to significantly higher cell densities and P3HB concentrations.[8] A common approach is a two-stage process: a growth phase to achieve high cell density, followed by a P3HB accumulation phase induced by nutrient limitation (e.g., nitrogen, phosphorus) with an excess carbon source.[3]
-
Multi-stage Fermentation: These systems, often involving two or three stages, are frequently employed for P3HB production to optimize both cell growth and polymer accumulation.[1]
Data Presentation: P3HB Production under Various Fermentation Conditions
| Microbial Strain | Carbon Source | Nitrogen Source | Fermentation Strategy | Cell Dry Weight (g/L) | P3HB Concentration (g/L) | P3HB Content (% w/w) | Productivity (g/L/h) | Reference |
| Cupriavidus necator ATCC 17699 | Acetic Acid | (NH₄)₂SO₄ | Batch | - | - | ~50 | 0.046 | [1] |
| Recombinant E. coli CGSC 4401 | Whey | - | pH-stat Fed-batch | 119 | 96 | 80.7 | 2.57 | [1] |
| Azotobacter chroococcum H23 | Olive oil mill wastewater (60% v/v) | Ammonium acetate (B1210297) (0.12% v/v) | Shake Flask | - | 6.2 | - | - | [1] |
| Azohydromonas lata MTCC 2311 | Sucrose (36.48 g/L) | Urea | Batch | - | 5.25 | - | - | [1] |
| Recombinant E. coli XL1-Blue(pJC4) | Glucose, Propionic acid | - | Fed-batch | 120.3 | 51.1 | 42.5 | - | [8] |
| Burkholderia sp. Oh_219 | Crude Glycerol | Urea | Two-stage Fed-batch | 29.6 | 15.3 | 51.7 | - | [9] |
Experimental Protocols
Protocol 1: Batch Fermentation for P3HB Production using Cupriavidus necator
Objective: To produce P3HB using Cupriavidus necator in a batch fermentation process.
Materials:
-
Cupriavidus necator culture
-
Nutrient-rich medium (e.g., Tryptic Soy Broth) for inoculum preparation
-
Mineral salts medium (MSM) with the following composition per liter:
-
Carbon source (e.g., Glucose, 20 g)
-
Nitrogen source (e.g., (NH₄)₂SO₄, 2 g)
-
Na₂HPO₄·12H₂O, 9 g
-
KH₂PO₄, 1.5 g
-
MgSO₄·7H₂O, 0.2 g
-
Trace element solution, 1 ml
-
-
Bioreactor (e.g., 5 L)
-
Shaker incubator
Procedure:
-
Inoculum Preparation: Inoculate a loopful of C. necator from an agar (B569324) plate into a flask containing a nutrient-rich medium. Incubate at 30°C with shaking at 150 rpm for 24-48 hours until a dense culture is obtained.
-
Bioreactor Setup: Prepare the MSM in the bioreactor and sterilize by autoclaving. After cooling, aseptically add the sterile carbon source and trace element solution.
-
Inoculation: Inoculate the bioreactor with the prepared inoculum to an initial optical density (OD₆₀₀) of approximately 0.1.
-
Fermentation: Set the fermentation parameters: temperature at 30°C, pH controlled at 7.0 (using NaOH and H₂SO₄), and dissolved oxygen (DO) maintained above 20% by adjusting the agitation speed and aeration rate.
-
Monitoring: Monitor cell growth (OD₆₀₀) and P3HB accumulation at regular intervals.
-
Harvesting: After a predetermined time (e.g., 48-72 hours) or when the carbon source is depleted, harvest the cells by centrifugation.
-
Downstream Processing: Proceed with cell lysis and P3HB extraction and purification as described in Protocol 3.
Protocol 2: Fed-Batch Fermentation for High-Yield P3HB Production using Recombinant E. coli
Objective: To achieve high-density cell growth and high P3HB content using a two-stage fed-batch fermentation strategy with recombinant E. coli.
Materials:
-
Recombinant E. coli strain harboring the P3HB synthesis genes (phbCAB)
-
Luria-Bertani (LB) medium for inoculum preparation
-
Defined medium for the bioreactor (refer to specific literature for optimized compositions)
-
Concentrated feeding solution containing a carbon source (e.g., glucose or whey) and a nitrogen source.
-
Bioreactor with feeding capabilities
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of the recombinant E. coli in LB medium with appropriate antibiotics at 37°C with shaking.
-
Initial Batch Phase: Inoculate the bioreactor containing the defined medium with the overnight culture. Run in batch mode until the initial carbon source is nearly depleted, indicated by a sharp increase in dissolved oxygen.
-
Fed-Batch Growth Phase: Start feeding a nutrient-rich solution containing both carbon and nitrogen sources to achieve high cell density. Maintain the feeding rate to keep the carbon source concentration at a growth-limiting level.
-
P3HB Accumulation Phase: Once the desired cell density is reached, switch to a feeding solution with a high carbon-to-nitrogen (C/N) ratio to induce P3HB accumulation. This nitrogen limitation triggers the cells to channel the excess carbon towards P3HB synthesis.
-
Monitoring and Control: Throughout the fermentation, maintain the temperature at 37°C and the pH at a setpoint (e.g., 6.8). Control the dissolved oxygen level by adjusting agitation and aeration.
-
Harvesting: Harvest the cells when P3HB accumulation reaches its maximum.
-
Downstream Processing: Follow the procedures for P3HB extraction and purification.
Protocol 3: P3HB Extraction and Purification
Objective: To extract and purify P3HB from microbial biomass.
Materials:
-
Harvested bacterial cell pellet
-
Lysis buffer (e.g., containing lysozyme, EDTA)
-
Solvent for P3HB extraction (e.g., chloroform, dimethyl carbonate)[10][11][12]
-
Non-solvent for P3HB precipitation (e.g., methanol, ethanol)[10]
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Cell Lysis: Resuspend the cell pellet in a suitable buffer and disrupt the cells using methods such as enzymatic digestion (lysozyme), sonication, or high-pressure homogenization to release the intracellular P3HB granules.[12]
-
Solvent Extraction: Add a solvent (e.g., chloroform) to the lysed cell suspension to dissolve the P3HB. Stir the mixture for several hours at room temperature to ensure complete dissolution.[10][12]
-
Separation: Centrifuge the mixture to separate the P3HB-containing solvent phase from the cell debris and aqueous phase.
-
Precipitation: Add a non-solvent (e.g., cold methanol) to the P3HB-solvent solution to precipitate the polymer.
-
Purification: Collect the precipitated P3HB by filtration or centrifugation. Wash the polymer multiple times with the non-solvent to remove any remaining impurities.
-
Drying: Dry the purified P3HB under vacuum to obtain a fine white powder.
Genetic Engineering Strategies for Enhanced P3HB Production
Metabolic engineering plays a crucial role in improving P3HB production by redirecting metabolic fluxes towards the P3HB biosynthesis pathway.[13] Key strategies include:
-
Overexpression of phb genes: Increasing the expression of the phbA, phbB, and phbC genes can enhance the rate of P3HB synthesis.[14]
-
Deletion of competing pathways: Knocking out genes involved in pathways that compete for acetyl-CoA, such as the TCA cycle or fatty acid synthesis, can increase the precursor pool for P3HB production.[1]
-
Modification of regulatory systems: Altering regulatory networks that control P3HB synthesis can lead to increased polymer accumulation.[1]
-
Increasing malonyl-CoA availability: Engineering metabolic pathways to increase the intracellular concentration of malonyl-CoA, a key precursor, has been shown to enhance PHA production.[15]
Conclusion
The microbial production of P3HB offers a sustainable alternative to conventional plastics, with significant applications in the biomedical and pharmaceutical industries. By optimizing microbial strains, fermentation strategies, and downstream processing, it is possible to achieve high yields of this versatile biopolymer. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to develop and scale up their P3HB production processes. Further research into metabolic engineering and the use of low-cost substrates will continue to enhance the economic feasibility of large-scale P3HB production.[1]
References
- 1. Biotechnological strategies to improve production of microbial poly-(this compound): a review of recent research work - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiojournal.com [microbiojournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Culture Parameters for Maximum Polyhydroxybutyrate Production by Selected Bacterial Strains Isolated from Rhizospheric Soils – PJM ONLINE [pjmonline.org]
- 6. ijrar.com [ijrar.com]
- 7. Metabolic Engineering of Poly(3-Hydroxyalkanoates): From DNA to Plastic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Level Production of Poly(this compound-co-3-Hydroxyvalerate) by Fed-Batch Culture of Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ijpab.com [ijpab.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Microbial production of poly(this compound-co-3-hydroxyvalerate), from lab to the shelf: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enhanced biosynthesis of poly(3‐hydroxybutyrate) in engineered strains of Pseudomonas putida via increased malonyl‐CoA availability - PMC [pmc.ncbi.nlm.nih.gov]
Practical Applications of 3-Hydroxybutyrate as a Biomarker for Metabolic Diseases
For: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxybutyrate (B1226725) (3-HB), the most abundant ketone body, has emerged as a critical biomarker in the landscape of metabolic diseases. Traditionally viewed as an alternative energy source during periods of glucose scarcity, recent research has illuminated its role as a dynamic signaling molecule, influencing a spectrum of cellular processes. This document provides a comprehensive overview of the practical applications of 3-HB as a biomarker, offering detailed application notes for its use in the diagnosis, monitoring, and management of key metabolic disorders, including diabetic ketoacidosis, type 2 diabetes, and non-alcoholic fatty liver disease. Furthermore, detailed experimental protocols for the accurate quantification of 3-HB in biological matrices are provided, alongside visual representations of its key signaling pathways to facilitate a deeper understanding of its metabolic influence.
Application Notes
Diabetic Ketoacidosis (DKA)
Application: Diagnosis and Monitoring
This compound is the predominant ketone body in DKA, making its direct measurement a more accurate and reliable indicator of ketosis than traditional nitroprusside-based urine or serum ketone tests, which primarily detect acetoacetate (B1235776).[1][2] The quantitative measurement of blood 3-HB is now recommended for both the diagnosis and therapeutic monitoring of DKA.[2]
Clinical Utility:
-
Rapid Diagnosis: Elevated blood 3-HB levels in the presence of hyperglycemia and metabolic acidosis confirm a diagnosis of DKA.[1][3] A blood 3-HB level of ≥3.0 mmol/L in children and ≥3.8 mmol/L in adults with uncontrolled diabetes is a strong indicator of DKA.[3]
-
Effective Monitoring: Serial measurements of 3-HB provide a real-time assessment of the response to insulin (B600854) therapy and the resolution of ketoacidosis.[4] Monitoring 3-HB levels can lead to a faster resolution of DKA and shorter intensive care unit stays compared to monitoring urine ketones.[4][5]
-
Cost-Effectiveness: The direct measurement of 3-HB can reduce the time and costs associated with DKA treatment by providing a more precise endpoint for therapy.[4][5]
Type 2 Diabetes (T2D)
Application: Biomarker of Insulin Resistance and Treatment Response
Elevated levels of circulating 3-hydroxyisobutyrate (B1249102) (3-HIB), a related metabolite, have been linked to insulin resistance and an increased risk of developing type 2 diabetes.[6] While 3-HB's role is more complex, studies suggest that in newly diagnosed T2D patients, higher initial 3-HB levels, despite being associated with hyperglycemia and reduced insulin secretion at baseline, may predict a greater improvement in glycemic control after six months of anti-diabetic treatment.[7]
Clinical Utility:
-
Prognostic Marker: Initial 3-HB levels in drug-naïve T2D patients could serve as a predictive biomarker for treatment response, helping to tailor therapeutic strategies.[7]
-
Indicator of Metabolic State: Fluctuations in 3-HB levels can reflect the underlying metabolic dysregulation in T2D, including insulin resistance and altered fatty acid metabolism.
Non-Alcoholic Fatty Liver Disease (NAFLD)
Application: Marker of Disease Severity and Hepatic Fatty Acid Oxidation
NAFLD is characterized by the accumulation of fat in the liver and is closely associated with insulin resistance.[8] Studies have shown that fasting 3-HB levels are reduced in individuals with NAFLD and that these levels correlate negatively with the amount of liver fat and positively with insulin sensitivity.[9][10] The progression of NAFLD is associated with a reduction in circulating β-HB.[11]
Clinical Utility:
-
Non-invasive Assessment: Serum 3-HB can serve as a non-invasive surrogate marker for the severity of NAFLD and the rate of hepatic fatty acid oxidation.[11]
-
Monitoring Disease Progression: A decline in 3-HB levels may indicate a worsening of NAFLD, providing a valuable tool for monitoring disease progression and the effectiveness of interventions.[11]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound in various metabolic states.
Table 1: this compound Reference Ranges and Diagnostic Thresholds
| Parameter | Value | Population/Condition | Reference |
| Normal Serum Range | 0.02 - 0.28 mmol/L | Healthy Adults | [12] |
| <0.5 mmol/L | Healthy Adults | [13] | |
| Mild Ketosis | 0.6 - 1.5 mmol/L | General | [14] |
| Nutritional Ketosis | 0.5 - 3.0 mmol/L | Ketogenic Diet | [15][16] |
| DKA Diagnostic Threshold | ≥3.0 mmol/L | Children | [3] |
| ≥3.8 mmol/L | Adults | [3] | |
| >3.0 mmol/L | General | [1] | |
| NAFLD | Reduced fasting levels | Individuals with NAFLD | [9][10] |
Table 2: Correlation of this compound with Other Metabolic Parameters in DKA
| Parameter | Correlation with 3-HB | Significance (p-value) | Reference |
| Arterial pH | r = -0.82 | p = 0.0001 | [4] |
| Blood Bicarbonate | r = -0.63 | p = 0.001 | [4] |
| HbA1c at admission | r = 0.99 | p = 0.0001 | [4] |
Experimental Protocols
Protocol 1: Enzymatic Measurement of this compound in Serum/Plasma
Principle:
This method is based on the oxidation of D-3-hydroxybutyrate to acetoacetate by the enzyme this compound dehydrogenase (3-HBDH). This reaction is coupled with the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the concentration of 3-HB in the sample.[17]
Reagents and Materials:
-
This compound Assay Kit (e.g., from Randox, Cayman Chemical, or similar) containing:
-
Assay Buffer (pH 8.5-9.0)
-
This compound Dehydrogenase (3-HBDH)
-
NAD+
-
This compound Standard
-
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Microcentrifuge tubes
-
Pipettes and tips
-
Serum or plasma samples (collected in heparin or EDTA tubes)
Step-by-Step Procedure:
-
Sample Preparation:
-
Collect whole blood and centrifuge at 2000 x g for 10 minutes to separate serum or plasma.
-
If necessary, deproteinize the sample by adding a deproteinizing agent (e.g., perchloric acid) and centrifuging to remove precipitated proteins. Use the clear supernatant for the assay.
-
-
Reagent Preparation:
-
Prepare the working reagent by mixing the assay buffer, 3-HBDH, and NAD+ according to the kit manufacturer's instructions.
-
-
Standard Curve Preparation:
-
Prepare a series of 3-HB standards of known concentrations by diluting the provided stock standard with assay buffer.
-
-
Assay:
-
Pipette a specific volume of the working reagent into each well of a microplate or cuvette.
-
Add a small volume of the prepared standards and samples to their respective wells.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 5-10 minutes) to allow the enzymatic reaction to proceed.
-
-
Measurement:
-
Measure the absorbance of each well at 340 nm using a spectrophotometer.
-
Data Analysis:
-
Subtract the absorbance of the blank (reagent without sample or standard) from the absorbance of all standards and samples.
-
Plot the absorbance of the standards against their known concentrations to generate a standard curve.
-
Determine the concentration of 3-HB in the samples by interpolating their absorbance values on the standard curve.
Protocol 2: Point-of-Care Testing (POCT) of Blood this compound
Principle:
POCT devices for blood 3-HB measurement utilize an electrochemical method. A small drop of capillary blood is applied to a test strip containing the enzyme 3-HBDH and a mediator. The enzyme catalyzes the oxidation of 3-HB, and the resulting electrical current generated by the mediator is proportional to the 3-HB concentration.[18]
Reagents and Materials:
-
Point-of-Care Ketone Meter (e.g., Keto-Mojo, FreeStyle Precision Neo)
-
Blood Ketone Test Strips
-
Lancets and Lancing Device
-
Alcohol swabs
-
Gauze or cotton ball
Step-by-Step Procedure:
-
Preparation:
-
Wash hands thoroughly with soap and water and dry completely.
-
Insert a new test strip into the ketone meter.
-
Prepare the lancing device with a new lancet.
-
-
Blood Sample Collection:
-
Clean the fingertip with an alcohol swab and allow it to air dry.
-
Prick the side of the fingertip with the lancing device.
-
Gently squeeze the finger to obtain a small, round drop of blood.
-
-
Measurement:
-
Touch the tip of the test strip to the blood drop, ensuring the strip's sample chamber is completely filled.
-
The meter will automatically start the measurement.
-
-
Reading the Result:
-
The blood 3-HB concentration will be displayed on the meter's screen within a few seconds.
-
Data Analysis:
The result is displayed directly on the meter in mmol/L. No further calculation is needed. It is important to compare the reading to the established reference ranges and clinical thresholds.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis
Principle:
GC-MS is a highly sensitive and specific method for the quantification of 3-HB. The sample is first subjected to an extraction and derivatization process to make the 3-HB volatile. The derivatized sample is then injected into a gas chromatograph, where it is separated from other components. The separated compound then enters a mass spectrometer, which identifies and quantifies it based on its unique mass-to-charge ratio.
Reagents and Materials:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Internal Standard (e.g., deuterated 3-HB)
-
Extraction Solvent (e.g., ethyl acetate)
-
Derivatizing Agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
GC vials and inserts
Step-by-Step Procedure:
-
Sample Preparation and Extraction:
-
To a known volume of serum or plasma, add a known amount of the internal standard.
-
Add the extraction solvent, vortex vigorously, and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer (containing 3-HB) to a clean tube.
-
-
Derivatization:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Add the derivatizing agent to the dried residue and heat at a specific temperature (e.g., 60-70°C) for a set time to form a volatile derivative of 3-HB.
-
-
GC-MS Analysis:
-
Inject a small volume of the derivatized sample into the GC-MS system.
-
The sample is vaporized and carried by an inert gas through a capillary column where separation occurs based on boiling point and polarity.
-
The separated compounds are then ionized and fragmented in the mass spectrometer.
-
Data Analysis:
-
The mass spectrometer detects specific ions characteristic of the derivatized 3-HB and the internal standard.
-
A calibration curve is constructed by analyzing standards of known 3-HB concentrations.
-
The concentration of 3-HB in the sample is determined by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.
Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows involving this compound.
References
- 1. Relationship between serum β-hydroxybutyrate and hepatic fatty acid oxidation in individuals with obesity and NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relationship between serum β-hydroxybutyrate and hepatic fatty acid oxidation in individuals with obesity and NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The β-Hydroxybutyrate-GPR109A Receptor Regulates Fasting-induced Plasticity in the Mouse Adrenal Medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. ovid.com [ovid.com]
- 8. agilent.com [agilent.com]
- 9. The role of point-of-care this compound testing in patients with type 2 diabetes undergoing coronary angiography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Automated kinetic method for D-3-hydroxybutyrate in plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. β-Hydroxybutyrate is reduced in humans with obesity-related NAFLD and displays a dose-dependent effect on skeletal muscle mitochondrial respiration in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Test validation, method comparison and reference range for the measurement of β-hydroxybutyrate in peripheral blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beta-Hydroxybutyrate: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 14. droracle.ai [droracle.ai]
- 15. The role of β-hydroxybutyrate testing in ketogenic metabolic therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The role of β-hydroxybutyrate testing in ketogenic metabolic therapies [frontiersin.org]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Point-of-care blood test for ketones in patients with diabetes: primary care diagnostic technology update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of 3-Hydroxybutyrate on Mitochondrial Respiration
Audience: Researchers, scientists, and drug development professionals.
Introduction and Application Notes
3-hydroxybutyrate (3-HB), the most abundant ketone body, has emerged as a molecule of significant interest beyond its classical role as an alternative energy substrate during periods of glucose scarcity.[1][2] Accumulating evidence highlights 3-HB as a potent signaling molecule that modulates a variety of cellular processes, including inflammation, oxidative stress, and gene expression.[1][3][4] A primary target of 3-HB's action is the mitochondrion, the central hub of cellular energy metabolism.
Understanding the precise effects of 3-HB on mitochondrial respiration is crucial for developing therapies for a range of conditions, including neurodegenerative diseases, cardiovascular disorders, and metabolic syndromes.[5][6] 3-HB can serve as a direct fuel for the tricarboxylic acid (TCA) cycle in extrahepatic tissues, being converted to acetyl-CoA.[4] Additionally, it functions as a signaling molecule, notably as an inhibitor of histone deacetylases (HDACs), which can lead to the altered expression of genes involved in antioxidant defense and metabolic regulation.[1][4] It also engages with G-protein-coupled receptors and can inhibit the NLRP3 inflammasome, further linking its metabolic influence to inflammatory responses.[1][3]
These application notes provide a framework and detailed protocols for designing experiments to elucidate the multifaceted effects of 3-HB on mitochondrial function. The methodologies described herein are designed to enable researchers to comprehensively assess changes in respiratory capacity, electron transport chain (ETC) complex activity, reactive oxygen species (ROS) production, and overall bioenergetic status in response to 3-HB treatment.
Key Signaling Pathways of this compound
3-HB influences mitochondrial function through direct metabolism and by modulating key signaling pathways. As a metabolic substrate, it is converted to Acetyl-CoA, directly fueling the TCA cycle. As a signaling molecule, it inhibits Class I HDACs, leading to histone hyperacetylation and increased transcription of stress-resistance genes like FOXO3a.[4] It also activates G-protein coupled receptors HCAR2 (GPR109A) and FFAR3, and inhibits the NLRP3 inflammasome, all of which can indirectly impact mitochondrial health by reducing inflammation and oxidative stress.[1][3]
References
- 1. Unraveling the Translational Relevance of β-Hydroxybutyrate as an Intermediate Metabolite and Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Regulates Energy Metabolism and Induces BDNF Expression in Cerebral Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a metabolite in sustaining neuronal cell vitality: a mendelian randomization and in vitro experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate for Research Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-3-hydroxybutyl (R)-3-hydroxybutyrate is a ketone monoester that serves as an effective precursor to the ketone body (R)-3-hydroxybutyrate.[1] Ingested (R)-3-hydroxybutyl (R)-3-hydroxybutyrate is hydrolyzed in the body to (R)-3-hydroxybutyrate and (R)-1,3-butanediol, both of which are converted to the ketone bodies acetoacetate (B1235776) and (R)-3-hydroxybutyrate in the liver.[1] This compound is of significant interest in research and drug development due to its potential to induce a state of mild ketosis, which has been explored for its therapeutic and ergogenic benefits.[1] Applications under investigation include enhancing physical and cognitive performance, and potential treatments for neurodegenerative diseases.[1][2] This document provides detailed protocols for the chemical and enzymatic synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate for research purposes.
Synthesis Strategies
The stereochemically pure synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate is crucial for its intended biological activity. The most common and effective methods rely on enzymatic and chemo-enzymatic approaches, primarily utilizing Candida antarctica lipase (B570770) B (CAL-B) for its high stereoselectivity.[1][3][4] Key strategies include:
-
Enzymatic Transesterification from Enantioenriched Precursors: This is the most direct approach, involving the CAL-B catalyzed transesterification of (R)-ethyl-3-hydroxybutyrate with (R)-1,3-butanediol.[3]
-
Chemo-enzymatic Synthesis from Racemic β-Butyrolactone: This method combines enzymatic kinetic resolution of racemic β-butyrolactone with chemical transformations to produce the enantiopure precursors for the final enzymatic transesterification.[3][5]
-
Enzymatic Synthesis from Racemic Ethyl 3-hydroxybutyrate (B1226725): This protocol utilizes the enantioselectivity of CAL-B to resolve racemic ethyl this compound and subsequently esterify the (R)-enantiomer with (R)-1,3-butanediol.[1]
-
Synthesis from Poly-(R)-3-hydroxybutyrate (PHB): A scalable approach that uses the biopolymer PHB as a starting material, which is converted to the necessary precursors through chemical and enzymatic steps.[3]
Quantitative Data Summary
The following tables summarize the yields and purity reported for the different synthesis strategies.
Table 1: Chemo-enzymatic Synthesis from Racemic β-Butyrolactone [2]
| Step | Product | Yield | Enantiomeric/Diastereomeric Purity |
| Kinetic Resolution | (R)-β-butyrolactone | ~50% | >95% ee |
| Esterification of (R)-β-butyrolactone | Ethyl (R)-3-hydroxybutyrate | High | >95% ee |
| Final Transesterification | (R)-3-hydroxybutyl (R)-3-hydroxybutyrate | High | >98% de |
Table 2: Enzymatic Synthesis from Racemic Ethyl this compound [1][6]
| Reactants | Product | Yield | Enantiomeric/Diastereomeric Purity |
| Racemic ethyl this compound and (R)-1,3-butanediol | (R)-3-hydroxybutyl (R)-3-hydroxybutyrate | 48% | >90% dr |
| Unreacted (S)-ethyl this compound | 40% | 91% ee |
Experimental Protocols
Protocol 1: Chemo-enzymatic Synthesis from Racemic β-Butyrolactone
This protocol is adapted from procedures described by Zaccone et al.[2][6]
1. Enzymatic Kinetic Resolution of Racemic β-Butyrolactone:
-
Materials: Racemic β-butyrolactone (50 mmol), deionized water (30 mmol), methyl tert-butyl ether (MTBE) (250 mL), immobilized Candida antarctica lipase B (CAL-B) (0.3 g).
-
Procedure:
-
Combine racemic β-butyrolactone, water, and MTBE in a suitable reaction vessel.
-
Add CAL-B to the mixture.
-
Stir the reaction at 25°C for 2 hours.
-
The enzyme selectively hydrolyzes the (S)-enantiomer, leaving the (R)-β-butyrolactone.
-
Separate the organic phase containing (R)-β-butyrolactone from the aqueous phase containing (S)-3-hydroxybutanoic acid.
-
2. Esterification of (R)-β-Butyrolactone to Ethyl (R)-3-hydroxybutyrate:
-
Materials: (R)-β-butyrolactone (from step 1, ~23 mmol), ethanol (B145695) (50 mL), concentrated sulfuric acid (0.2% v/v).
-
Procedure:
-
Dissolve the (R)-β-butyrolactone in ethanol.
-
Add the sulfuric acid catalyst.
-
Stir the mixture at 25°C for 48 hours.
-
Neutralize the acid catalyst and remove the ethanol under reduced pressure to obtain ethyl (R)-3-hydroxybutyrate.
-
3. Synthesis of (R)-1,3-butanediol (not detailed in the primary reference, can be achieved by reduction of a portion of ethyl (R)-3-hydroxybutyrate).
4. Final Transesterification:
-
Materials: Ethyl (R)-3-hydroxybutyrate (20 mmol), (R)-1,3-butanediol (20 mmol), immobilized CAL-B (0.2 g).
-
Procedure:
-
Combine ethyl (R)-3-hydroxybutyrate and (R)-1,3-butanediol in a reaction vessel.
-
Add CAL-B.
-
Stir the mixture at 30°C under reduced pressure (80 mmHg) for 6 hours to remove the ethanol byproduct.
-
Filter to remove the enzyme. The resulting product is (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.
-
Protocol 2: Enzymatic Synthesis from Racemic Ethyl this compound
This protocol is based on the work of Zaccone et al.[1]
-
Materials: Racemic ethyl this compound (1 g, 7.6 mmol), (R)-1,3-butanediol (0.34 g, 3.9 mmol), immobilized CAL-B (70 mg).
-
Procedure:
-
Combine racemic ethyl this compound and (R)-1,3-butanediol in a reaction vessel.
-
Add CAL-B.
-
Gently shake the mixture at 30°C under reduced pressure (80 mmHg) for 6 hours.
-
Filter the reaction mixture to remove the enzyme.
-
Evaporate the mixture under reduced pressure (80 mmHg) to separate the unreacted (S)-ethyl this compound as the distillate from the final product, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.
-
Visualizations
Caption: Chemo-enzymatic synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.
Caption: In vivo metabolism of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.
Caption: Ketone body metabolism and signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient synthesis of the ketone body ester (R)-3-hydroxybutyryl-(R)-3-hydroxybutyrate and its (S,S) enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Hydroxybutyrate (3-HB) Dosage for In Vivo Studies
Welcome to the technical support center for researchers utilizing 3-hydroxybutyrate (B1226725) (3-HB) in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for 3-HB in rodent models (mice and rats)?
A1: The optimal dose of 3-HB depends heavily on the research question, the animal model, and the desired therapeutic effect. For studies aiming to achieve therapeutic ketosis (blood levels of 0.5 to 2.5 mM), oral gavage doses in mice have ranged from 2.5 g/kg to 7.5 g/kg.[1] A study in rats investigating neuroprotection used a ketone ester at a dose of 0.5 ml/kg, which successfully raised blood β-hydroxybutyrate (βHB) levels to approximately 1.0 mmol/L within 30 minutes.[2] It is always recommended to perform a pilot dose-response study to determine the optimal dose for your specific experimental conditions.
Q2: What are the most common administration routes for 3-HB in in vivo studies?
A2: The most common administration routes are oral gavage and intravenous (IV) infusion. Oral gavage is often used for its convenience and to mimic physiological absorption.[1][2][3] IV infusion provides more precise control over blood concentrations and is often used in studies investigating acute cardiovascular effects.[4][5][6] Other methods include administration in drinking water, though this can be affected by the palatability of the 3-HB formulation.[7]
Q3: What are the expected peak plasma concentrations (Cmax) and time to reach Cmax (Tmax) after oral administration?
A3: Cmax and Tmax are dose-dependent. In healthy human subjects, a 2g oral dose of 3-HB resulted in a Cmax of 0.266 mM at 30 minutes, while a 4g dose achieved a Cmax of 0.289 mM at 45 minutes.[3][8] In studies with a ketone monoester, doses of 140, 357, and 714 mg/kg in humans resulted in peak βHB levels within 1-2 hours, reaching up to 3.30 mM at the highest dose.[9] In rats, oral administration of a ketone monoester can elevate blood βHB levels to over 1.0 mM within 30 minutes.[2]
Q4: What is the elimination half-life of 3-HB?
A4: The elimination half-life of 3-HB is relatively short. In humans receiving a ketone monoester, the half-life for β-hydroxybutyrate ranged from 0.8 to 3.1 hours.[9][10] In rats, the half-life was reported to be as short as 32 minutes.[10] This rapid clearance means that multiple daily doses may be necessary to maintain sustained levels of ketosis.[10]
Q5: Are there functional differences between the D- and L-enantiomers of 3-HB?
A5: Yes, the two enantiomers have different metabolic and signaling properties. D-3-HB is the naturally occurring enantiomer produced and utilized by the body for energy.[11][12] L-3-HB is metabolized much more slowly.[13][14] Interestingly, some studies suggest that L-3-HB may exert stronger hemodynamic effects, such as increasing cardiac output by reducing afterload, compared to D-3-HB, despite its slower metabolism.[13][14] Most commercially available 3-HB is a racemic mixture (D/L-3-HB). Be aware of the composition of your compound as it can influence experimental outcomes.
Q6: How should I prepare and store 3-HB solutions for in vivo use?
A6: 3-HB is typically available as a sodium salt, which is soluble in water or saline. For storage, 3-HB is stable in whole blood, plasma, and serum.[15] Plasma samples are stable for up to 7 days at room temperature, 14 days at 4°C, and for 6 months at -20°C.[16] It is crucial to check the stability of your specific formulation and avoid repeated freeze-thaw cycles if possible, although some reports suggest it has no detrimental effect.[16]
Troubleshooting Guide
Problem 1: Lower-than-expected blood 3-HB levels after oral administration.
| Possible Cause | Suggested Solution |
| Compound Degradation | Ensure the 3-HB compound is stored correctly (cool, dry place) and the solution is freshly prepared. Check the certificate of analysis for purity. |
| Inaccurate Gavage | Refine oral gavage technique to ensure the full dose is delivered to the stomach. Improper technique can lead to dosing errors. |
| Saturable Absorption | At very high doses, the transport mechanism for 3-HB across the gut may become saturated.[17] Consider splitting the dose or performing a dose-escalation study to find the linear absorption range. |
| Animal's Fed/Fasted State | The presence of food in the stomach can delay or reduce the absorption of 3-HB. Standardize the fasting period for all animals before dosing. |
Problem 2: High variability in physiological response between animals.
| Possible Cause | Suggested Solution |
| Inconsistent Fed State | Ensure all animals have the same access to food and water and are fasted for the same duration prior to the experiment. |
| Circadian Rhythm | The time of day can influence metabolic rates. Conduct experiments at the same time each day to minimize variability. |
| Animal Stress | Stress from handling or procedures can alter metabolic and cardiovascular parameters. Allow for adequate acclimatization and use refined handling techniques. |
| Enantiomer Composition | If using different batches of 3-HB, verify that the D/L ratio is consistent, as the enantiomers have different effects.[13][14] |
Problem 3: Animals exhibit gastrointestinal (GI) distress.
| Possible Cause | Suggested Solution |
| High Salt Load | If using a sodium salt of 3-HB, high doses can lead to a significant sodium load. Consider using a different salt form (e.g., potassium, calcium) or a ketone ester. |
| Osmotic Effect | A highly concentrated solution can cause osmotic diarrhea. Try diluting the dose in a larger volume or administering it more slowly. |
| Palatability (if in drinking water) | High concentrations of 3-HB in drinking water can reduce water intake.[7] Monitor water consumption and consider alternative administration routes if necessary. |
Quantitative Data Summary
Table 1: Pharmacokinetics of Exogenous Ketones (Oral Administration)
| Species | Compound | Dose | Cmax (mM) | Tmax (hours) | Half-Life (hours) | Reference |
| Human | 3-HB | 2 g | 0.27 ± 0.08 | 0.5 | - | [3][8] |
| Human | 3-HB | 4 g | 0.29 ± 0.08 | 0.75 | - | [3][8] |
| Human | Ketone Monoester | 714 mg/kg | 3.30 ± 0.16 | 1-2 | 0.8 - 3.1 | [9] |
| Rat | Ketone Monoester | 0.5 ml/kg | ~1.0 | 0.5 | ~0.53 | [2][10] |
| Mouse | Gly-3AcAc | 7.5 g/kg | ~2.5 | 2-5 | - | [1] |
Table 2: Effective Dosages of 3-HB for Specific In Vivo Effects
| Species | Therapeutic Area | Dosage & Route | Observed Effect | Reference |
| Human | Cognitive Function | 3.5 g (oral) | Improved mood and performance on arithmetic tests. | [3][8] |
| Human | Heart Failure | 0.18 g/kg/h (IV) | Increased cardiac output by ~40%. | [5] |
| Pig | Cardiogenic Shock | 2.9 ml/kg/h of 75g/L solution (IV) | Increased cardiac output and contractility. | [4][6] |
| Rat | Neuroprotection (TBI) | 0.5 ml/kg Ketone Ester (oral) | Attenuated neurobehavioral deficits. | [2] |
| Rat | Neuroprotection (Aβ) | Not specified | Prevented Aβ deposition and neuron apoptosis. | [18] |
Experimental Protocols
Protocol 1: Preparation and Administration of Sodium 3-HB via Oral Gavage
-
Preparation of Dosing Solution:
-
Calculate the required amount of Sodium 3-HB based on the desired dose (e.g., in g/kg) and the average weight of the animals.
-
Weigh the Sodium 3-HB powder accurately.
-
Dissolve the powder in sterile, pyrogen-free saline or water to a desired concentration (e.g., 250 mg/mL). Ensure the solution is clear and fully dissolved. The pH should be checked and adjusted to neutral (~7.4) if necessary.
-
Prepare the solution fresh on the day of the experiment.
-
-
Animal Preparation:
-
Fast the animals (e.g., mice or rats) for a standardized period (e.g., 4-6 hours) before dosing to ensure consistent absorption. Ensure free access to water.
-
Record the body weight of each animal immediately before dosing to calculate the precise volume to be administered.
-
-
Oral Gavage Administration:
-
Use a proper-sized, ball-tipped gavage needle appropriate for the animal's size (e.g., 20-22 gauge for mice).
-
Gently restrain the animal.
-
Measure the distance from the animal's mouth to the xiphoid process to estimate the correct insertion depth.
-
Carefully insert the gavage needle into the esophagus and advance it to the stomach. Do not force the needle.
-
Slowly administer the calculated volume of the 3-HB solution.
-
Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
-
Protocol 2: Blood Sample Collection and 3-HB Measurement
-
Blood Collection:
-
At predetermined time points post-administration (e.g., 0, 30, 60, 120, 240 minutes), collect blood samples.
-
For rodents, common collection sites include the tail vein, saphenous vein, or retro-orbital sinus (terminal procedure).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., lithium-heparin).[16] EDTA plasma can result in lower measured values.[16]
-
-
Sample Processing:
-
If plasma is required, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to a fresh, labeled tube.
-
-
3-HB Measurement:
-
Blood 3-HB levels can be measured using several methods:
-
Handheld Meters: Commercially available point-of-care meters designed for monitoring ketosis provide a rapid and convenient measurement from a small drop of whole blood.[16]
-
Enzymatic Assays: Spectrophotometric or fluorometric assay kits are available for the quantitative determination of 3-HB in serum or plasma.[19][20] These assays typically use the enzyme 3-HB dehydrogenase.
-
-
Store samples at -20°C or -80°C for long-term storage before analysis.[16]
-
Visualizations
Signaling & Metabolic Pathways of this compound
Caption: Dual role of 3-HB as an energy substrate and a signaling molecule.
Standard Experimental Workflow for In Vivo 3-HB Studies
Caption: A typical workflow for conducting an in vivo study with 3-HB.
Troubleshooting Logic for In Vivo 3-HB Experiments
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Optimizing oral this compound dosage using pharmacokinetic model to improve cognitive function and mood in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ketone body this compound increases cardiac output and cardiac contractility in a porcine model of cardiogenic shock: a randomized, blinded, crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. The ketone body this compound increases cardiac output and cardiac contractility in a porcine model of cardiogenic shock: a randomized, blinded, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicity Investigations of (R)-3-Hydroxybutyrate Glycerides In Vitro and in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Optimizing oral this compound dosage using pharmacokinetic model to improve cognitive function and mood in healthy subjects [frontiersin.org]
- 9. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. On the nutritional and therapeutic effects of ketone body d-β-hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolism of S-3-hydroxybutyrate in the perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ahajournals.org [ahajournals.org]
- 15. The storage stability of this compound in serum, plasma, and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lab Test: Beta-Hydroxybutyrate (Blood) Level [ebmconsult.com]
- 17. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The neuroprotective effects of β-hydroxybutyrate on Aβ-injected rat hippocampus in vivo and in Aβ-treated PC-12 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fully automated assay of blood D-3-hydroxybutyrate for ketosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. clpmag.com [clpmag.com]
Technical Support Center: Troubleshooting Lactate Dehydrogenase Interference in 3-Hydroxybutyrate Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with lactate (B86563) dehydrogenase (LDH) interference in 3-hydroxybutyrate (B1226725) (3-HB) assays. The information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: My this compound (3-HB) readings are unexpectedly high. Could this be due to interference?
A1: Yes, elevated lactate dehydrogenase (LDH) and/or lactate levels in your sample can lead to falsely high 3-HB readings in enzymatic assays. This is a common interference issue, particularly in kinetic assays that measure the rate of NADH production.
Q2: How does lactate dehydrogenase (LDH) interfere with the 3-HB assay?
A2: The standard 3-HB assay relies on the enzyme this compound dehydrogenase (HBDH) to oxidize 3-HB to acetoacetate, which reduces NAD+ to NADH. The concentration of 3-HB is determined by measuring the increase in NADH absorbance. However, LDH, if present in the sample, can also produce NADH by oxidizing lactate to pyruvate. This additional NADH production leads to an overestimation of the 3-HB concentration.
Q3: What types of samples are most susceptible to LDH interference?
A3: Samples with high LDH activity are most at risk. This includes serum (as LDH is released from red blood cells during clotting), hemolyzed samples, and samples from tissues with high metabolic activity or from subjects with conditions associated with tissue damage or high lactate levels.
Q4: How can I determine if LDH interference is affecting my results?
A4: You can suspect LDH interference if you observe unusually high 3-HB values that are inconsistent with the physiological state of the sample source. To confirm, you can re-assay your sample after implementing one of the troubleshooting methods described below, such as sample deproteinization or the use of an LDH inhibitor. A significant decrease in the measured 3-HB concentration would suggest that LDH interference was present.
Q5: What are the primary methods to eliminate LDH interference?
A5: There are two main approaches to mitigate LDH interference:
-
Sample Deproteinization: This involves precipitating and removing proteins, including LDH, from the sample before the assay. Common methods include perchloric acid (PCA) precipitation and Carrez clarification.
-
Lactate Dehydrogenase Inhibition: This method involves adding a specific inhibitor of LDH to the assay reaction. Oxalate (B1200264) is a commonly used inhibitor for this purpose.
Troubleshooting Guides & Experimental Protocols
Method 1: Sample Deproteinization
Deproteinization is a highly effective method for removing LDH and other potentially interfering proteins from your sample.
This protocol is suitable for a variety of biological samples, including plasma, serum, and tissue homogenates.
Materials:
-
Ice-cold 1 M Perchloric Acid (PCA)
-
Ice-cold 2 M Potassium Hydroxide (KOH)
-
pH indicator strips or pH meter
-
Microcentrifuge
Procedure:
-
Precipitation: To your sample, add an equal volume of ice-cold 1 M PCA. For example, add 100 µL of 1 M PCA to 100 µL of your sample.
-
Vortex: Mix the sample and PCA solution thoroughly by vortexing.
-
Incubation: Incubate the mixture on ice for 10-15 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the clear supernatant, which contains the deproteinized sample.
-
Neutralization: Neutralize the supernatant by adding ice-cold 2 M KOH. The required volume of KOH is typically around 30-35% of the supernatant volume. Add the KOH dropwise while monitoring the pH with indicator strips or a pH meter until it reaches a neutral range (pH 6.5-7.5).
-
Precipitate Removal: A precipitate of potassium perchlorate (B79767) will form. Centrifuge the neutralized sample at 13,000 x g for 10 minutes at 4°C.
-
Final Supernatant: The resulting clear supernatant is your deproteinized sample, ready for the 3-HB assay. Remember to account for the dilution factor in your final calculations.
Carrez clarification is another effective method for deproteinizing samples, particularly those with high fat content.
Materials:
-
Carrez Reagent I (Potassium ferrocyanide solution)
-
Carrez Reagent II (Zinc sulfate (B86663) solution)
-
Microcentrifuge
Procedure:
-
Sample Preparation: Dilute your sample with distilled water. For a 1:10 dilution, add 100 µL of sample to 900 µL of distilled water.
-
Reagent Addition: To the diluted sample, add 50 µL of Carrez Reagent I and mix well.
-
Second Reagent Addition: Add 50 µL of Carrez Reagent II to the mixture and vortex thoroughly. A precipitate will form.
-
Incubation: Let the mixture stand at room temperature for 10 minutes.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at room temperature.
-
Supernatant Collection: The clear supernatant is the deproteinized sample. Use this for your 3-HB assay, remembering to account for the dilution factor.
Method 2: Lactate Dehydrogenase Inhibition
Adding an LDH inhibitor directly to the assay reaction is a simpler alternative to deproteinization.
Oxalate is a well-established competitive inhibitor of LDH.
Materials:
-
Sodium oxalate solution (e.g., 20 mM stock solution)
Procedure:
-
Reagent Preparation: Incorporate sodium oxalate into your 3-HB assay reagent mixture to achieve a final concentration of 0.2 mM in the reaction.[1]
-
Assay: Proceed with your standard 3-HB assay protocol using the oxalate-containing reagent. The oxalate will inhibit the activity of any LDH present in the sample, preventing the unwanted generation of NADH.
Data Presentation
The following tables illustrate the potential impact of LDH interference and the effectiveness of troubleshooting methods. The data presented are for illustrative purposes based on qualitative descriptions from the literature.
Table 1: Effect of LDH Interference on 3-HB Measurement
| Sample ID | True 3-HB (mM) | LDH Activity | Measured 3-HB (mM) - No Treatment | % Error |
| Control 1 | 0.5 | Low | 0.52 | 4% |
| Control 2 | 2.0 | Low | 2.05 | 2.5% |
| Test 1 | 0.5 | High | 1.2 | 140% |
| Test 2 | 2.0 | High | 3.5 | 75% |
Table 2: Comparison of Troubleshooting Methods for Mitigating LDH Interference
| Sample ID | Measured 3-HB (mM) - No Treatment | Measured 3-HB (mM) - With 0.2 mM Oxalate | Measured 3-HB (mM) - After PCA Deproteinization |
| Test 1 (High LDH) | 1.2 | 0.55 | 0.51 |
| Test 2 (High LDH) | 3.5 | 2.1 | 2.03 |
Visualizations
Signaling Pathways and Experimental Workflows
Figure 1. Enzymatic pathway of the 3-HB assay and the mechanism of LDH interference.
Figure 2. Logical workflow for troubleshooting LDH interference in 3-HB assays.
Alternative LDH Inhibitors
While oxalate is a commonly used and effective LDH inhibitor, other compounds have been investigated for their LDH inhibitory properties. It is important to note that the suitability of these alternatives for routine use in 3-HB assays may require further validation.
-
Oxamate (B1226882): A structural analog of pyruvate, oxamate is a known competitive inhibitor of LDH.[2] N-substituted oxamates have also been shown to be potent and selective LDH inhibitors.[3][4]
-
Gossypol (B191359): This natural compound has been identified as a non-selective inhibitor of LDH.[5][6]
Researchers considering these alternatives should perform validation experiments to ensure they do not interfere with the HBDH enzyme or other components of the 3-HB assay.
For further assistance, please contact our technical support team.
References
- 1. Urea and oxalate inhibition of the serum lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxamate Improves Glycemic Control and Insulin Sensitivity via Inhibition of Tissue Lactate Production in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Oxamic acid analogues as LDH-C4-specific competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition kinetics of lactate dehydrogenase isoenzymes by gossypol acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective active site inhibitors of human lactate dehydrogenases A4, B4, and C4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 3-Hydroxybutyrate Assay Reagents
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on improving the stability of 3-hydroxybutyrate (B1226725) (3-HB) assay reagents. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary components of a this compound assay kit, and which are most susceptible to degradation?
A1: A typical this compound assay kit contains several key components:
-
This compound Dehydrogenase (3-HBDH): This is the enzyme that catalyzes the oxidation of 3-HB. As a protein, it is the most critical and often the least stable component, susceptible to denaturation from temperature fluctuations, pH changes, and improper storage.
-
Nicotinamide Adenine Dinucleotide (NAD+): This coenzyme is required for the enzymatic reaction. While more stable than the enzyme, it can degrade over time, especially in solution and when exposed to light or high temperatures.
-
Reaction Buffer: This maintains the optimal pH for the enzymatic reaction (typically around 8.5-9.5). Changes in buffer composition or pH can significantly impact enzyme activity and stability.[1][2]
-
Colorimetric or Fluorometric Probe: This component reacts with the product of the enzymatic reaction (NADH) to produce a measurable signal. Its stability can be affected by light and temperature.
-
3-HB Standard: This is a solution of known this compound concentration used to generate a standard curve. While relatively stable, improper storage can lead to changes in concentration, affecting the accuracy of your results.
Q2: What are the optimal storage conditions for this compound assay reagents to ensure long-term stability?
A2: For optimal long-term stability, it is recommended to store the entire kit at -20°C or -80°C, as specified by the manufacturer. Once reconstituted, individual components may have different storage requirements:
-
3-HBDH Enzyme: After reconstitution, the enzyme should be stored at -20°C or, for frequent use, in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
NAD+ and Probe Solutions: These should be protected from light and stored at -20°C.
-
Reconstituted Buffers and Standards: These can typically be stored at 4°C for short-term use (up to one week), but for longer storage, -20°C is recommended.[1]
Q3: Can I use stabilizers to extend the shelf-life of my reconstituted 3-HBDH enzyme?
A3: Yes, various enzyme stabilizers can help preserve the activity of this compound dehydrogenase. Common stabilizers include:
-
Glycerol: Often added at a final concentration of 10-50% (v/v) to prevent ice crystal formation during freezing and to stabilize the protein structure.
-
Bovine Serum Albumin (BSA): Typically used at a concentration of 0.1-1% (w/v) to prevent the enzyme from adhering to surfaces and to protect it from denaturation.
-
Sugars (e.g., Trehalose, Sucrose): These can act as cryoprotectants and osmoprotectants, preserving the enzyme's structure during freezing and drying.
-
Dithiothreitol (DTT) or β-mercaptoethanol: These reducing agents can be included at low concentrations (0.1-1 mM) to prevent oxidation of the enzyme's sulfhydryl groups.
Q4: My assay is showing high background noise. What are the likely causes and how can I fix it?
A4: High background can be caused by several factors:
-
Reagent Contamination: Ensure all reagents, buffers, and water are free from contamination. Prepare fresh solutions if contamination is suspected.
-
Spontaneous Substrate Degradation: Some chromogenic substrates can degrade spontaneously. Prepare the working solution immediately before use and protect it from light.
-
Interfering Substances in the Sample: Samples containing high levels of reducing agents or other dehydrogenases can lead to non-specific signal generation. Consider sample deproteinization or dilution.
-
Incorrect Wavelength Reading: Ensure your plate reader is set to the correct wavelength for measuring the final product.
Troubleshooting Guides
Issue 1: Low or No Signal
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | - Confirm that the 3-HBDH enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.- Run a positive control with a known active enzyme to verify its functionality. |
| Incorrect Reagent Concentration | - Double-check all dilution calculations for the enzyme, NAD+, and substrate.- Prepare fresh dilutions if there is any uncertainty. |
| Suboptimal Assay Conditions | - Verify that the reaction buffer has the correct pH (typically 8.5-9.5).- Ensure the incubation temperature is optimal for the enzyme (usually 25°C or 37°C).[2] |
| Degraded NAD+ | - Prepare a fresh NAD+ solution. Store it protected from light and in aliquots at -20°C. |
Issue 2: High Signal Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Pipetting Inaccuracy | - Ensure all pipettes are properly calibrated.- Use reverse pipetting for viscous solutions like those containing glycerol.- Pre-wet pipette tips before dispensing reagents. |
| Inconsistent Incubation Times | - Use a multichannel pipette to add reagents to all wells simultaneously.- Ensure the plate is incubated for the exact time specified in the protocol. |
| Temperature Gradients Across the Plate | - Equilibrate the plate to the incubation temperature before adding the final reagent.- Avoid placing the plate on a cold or hot surface during the assay. |
| Improper Mixing | - Gently mix the contents of each well after adding all reagents by tapping the plate or using an orbital shaker. Avoid creating bubbles. |
Experimental Protocols
Protocol 1: Standard this compound Assay
This protocol outlines a general procedure for the colorimetric determination of 3-HB in serum or plasma.
Materials:
-
This compound Assay Kit (containing 3-HBDH, NAD+, reaction buffer, colorimetric probe, and 3-HB standard)
-
Microplate reader capable of measuring absorbance at 450 nm
-
96-well clear flat-bottom microplate
-
Calibrated pipettes and tips
-
Deionized water
Procedure:
-
Reagent Preparation:
-
Reconstitute all kit components according to the manufacturer's instructions.
-
Prepare a standard curve by performing serial dilutions of the 3-HB standard in the reaction buffer.
-
-
Sample Preparation:
-
Centrifuge blood samples to separate serum or plasma.
-
If necessary, deproteinize samples using a 10 kDa spin filter to remove interfering proteins and enzymes.
-
-
Assay Reaction:
-
Add 50 µL of each standard and sample to separate wells of the 96-well plate.
-
Prepare a master mix containing the reaction buffer, 3-HBDH, NAD+, and the colorimetric probe according to the kit's protocol.
-
Add 150 µL of the master mix to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no 3-HB) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the 3-HB concentration in the samples by interpolating from the standard curve.
-
Protocol 2: Accelerated Stability Study of 3-HBDH
This protocol describes a method to assess the thermal stability of the 3-HBDH enzyme.
Materials:
-
Purified or reconstituted 3-HBDH enzyme
-
Enzyme storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 1 mM DTT)
-
Optional: Enzyme stabilizers (e.g., glycerol, BSA)
-
This compound assay reagents (as in Protocol 1)
-
Incubators or water baths set to various temperatures (e.g., 4°C, 25°C, 37°C, 50°C)
Procedure:
-
Sample Preparation:
-
Prepare aliquots of the 3-HBDH enzyme in the storage buffer. If testing stabilizers, prepare separate sets of aliquots containing the stabilizers.
-
-
Incubation:
-
Place the enzyme aliquots at the different temperatures.
-
-
Activity Measurement:
-
At specified time points (e.g., 0, 1, 3, 7, 14, and 28 days), remove one aliquot from each temperature.
-
Measure the enzymatic activity of each aliquot using the standard this compound assay protocol. Ensure to use the same concentration of enzyme for each measurement.
-
-
Data Analysis:
-
Calculate the percentage of remaining enzyme activity at each time point relative to the activity at time zero.
-
Plot the percentage of remaining activity versus time for each temperature.
-
(Optional) Use the Arrhenius equation to model the degradation kinetics and predict the enzyme's shelf life at a desired storage temperature (e.g., 4°C or -20°C).
-
Quantitative Data
The following table provides illustrative data on the stability of this compound dehydrogenase under different storage conditions. Please note that this data is for demonstration purposes and actual stability will vary depending on the specific enzyme preparation and formulation.
| Storage Temperature | Storage Buffer | Remaining Activity after 7 Days | Remaining Activity after 28 Days |
| 4°C | Standard Buffer | ~90% | ~70% |
| 4°C | Standard Buffer + 20% Glycerol | ~98% | ~90% |
| 25°C (Room Temp) | Standard Buffer | ~50% | <10% |
| 25°C (Room Temp) | Standard Buffer + 0.5% BSA | ~65% | ~20% |
| 37°C | Standard Buffer | <20% | ~0% |
Signaling Pathways and Experimental Workflows
Ketone Body Metabolism
The following diagram illustrates the central role of this compound in ketone body metabolism.
References
Technical Support Center: Large-Scale Poly-3-Hydroxybutyrate (P3HB) Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of Poly-3-Hydroxybutyrate (P3HB).
Troubleshooting Guides
Upstream Processing: Fermentation
Question: Why is my P3HB yield consistently low in fed-batch fermentation?
Answer: Low P3HB yield in fed-batch cultures can stem from several factors. A primary reason is suboptimal nutrient limitation. P3HB accumulation is often triggered by the limitation of an essential nutrient, such as nitrogen, phosphorus, or oxygen, in the presence of excess carbon.[1][2] If the limiting nutrient is not depleted effectively, or if the carbon source becomes the limiting factor, P3HB synthesis will be compromised.
Another critical aspect is the feeding strategy. An inappropriate feed rate of the carbon source can lead to either substrate inhibition at high concentrations or starvation at low concentrations, both of which negatively impact P3HB productivity.[3][4] For instance, high residual concentrations of precursors like propionic acid have been shown to decrease P3HB content.[5] The timing and composition of the nutrient feed are crucial and must be optimized for the specific microbial strain and substrate used.[6]
Finally, the choice of microbial strain and the stability of the production plasmid (in the case of recombinant strains) are fundamental. Some strains are naturally better P3HB producers, and plasmid instability can lead to a significant portion of the cell population not contributing to polymer production.
Troubleshooting Steps:
-
Verify Nutrient Limitation: Analyze the concentration of the limiting nutrient (e.g., ammonia, phosphate) in the culture broth throughout the fermentation to ensure it is depleted to the target level.
-
Optimize Feeding Strategy: Experiment with different feeding profiles (e.g., constant, exponential, intermittent) to maintain the carbon source at an optimal concentration. Implement online monitoring and control of the carbon source if possible.
-
Strain and Plasmid Integrity: Periodically check the purity of your culture and the stability of the plasmid in recombinant strains.
-
Dissolved Oxygen (DO) Control: Ensure that the DO level is controlled effectively, as oxygen limitation can also be a trigger for P3HB accumulation in some strains, but complete anaerobiosis can be detrimental.
Question: My culture is experiencing premature cell lysis. What could be the cause?
Answer: Premature cell lysis during large-scale fermentation can be a significant issue, leading to loss of biomass and P3HB. Several factors can contribute to this problem:
-
Bacteriophage Contamination: Phage contamination is a common and often overlooked cause of large-scale fermentation failure. These viruses can rapidly infect and lyse bacterial cultures.
-
Nutrient Imbalance: Severe nutrient limitation or the accumulation of toxic byproducts (e.g., organic acids) can stress the cells and induce lysis.
-
Shear Stress: High agitation and aeration rates, while necessary for mass transfer, can cause mechanical stress on the cells, leading to cell damage and lysis, particularly in the late stages of fermentation when cell density is high.
-
Autolysis-Inducing Strains: Some bacterial strains are engineered or naturally prone to autolysis under specific conditions, which can be a desirable trait for downstream processing but problematic if it occurs prematurely.[7]
Troubleshooting Steps:
-
Microscopy and Phage Assay: Regularly examine culture samples under a microscope for signs of cell lysis or phage infection. If phage contamination is suspected, perform a plaque assay.
-
Byproduct Analysis: Monitor the concentration of potential inhibitory byproducts in the culture medium.
-
Optimize Agitation and Aeration: Gradually decrease agitation speed as the culture viscosity increases to minimize shear stress while maintaining adequate mixing and oxygen transfer.
-
Strain Characterization: Understand the lytic characteristics of your production strain under different environmental conditions.
Downstream Processing: Extraction and Purification
Question: I am getting low P3HB recovery and/or purity after solvent extraction. What can I do?
Answer: Inefficient P3HB recovery and low purity are common challenges in downstream processing. The choice of solvent and the extraction conditions are critical for success.
-
Incomplete Cell Lysis: For the solvent to access the intracellular P3HB granules, the cell walls must be effectively disrupted. Pre-treatment steps like drying, homogenization, or bead milling can significantly improve extraction efficiency.[8]
-
Inappropriate Solvent: The solvent must be a good solvent for P3HB but a poor solvent for other cellular components like lipids and proteins. Halogenated solvents like chloroform (B151607) and dichloromethane (B109758) are effective but pose environmental and health concerns.[9][10] Non-halogenated solvents are being explored as greener alternatives.[7]
-
Extraction Conditions: Temperature and time play a crucial role. Insufficient temperature or extraction time will result in incomplete solubilization of P3HB. Conversely, excessively high temperatures can lead to polymer degradation.
-
Precipitation and Washing: The precipitation of P3HB from the solvent using an anti-solvent (e.g., methanol (B129727), ethanol) must be efficient. Inadequate washing of the precipitated polymer can leave behind cellular debris and other impurities.
Troubleshooting Steps:
-
Optimize Cell Disruption: Evaluate different pre-treatment methods to ensure complete cell lysis before solvent extraction.
-
Solvent Selection and Purity: Ensure the use of a high-purity solvent appropriate for your P3HB.
-
Optimize Extraction Parameters: Systematically vary the extraction temperature and time to find the optimal conditions for your specific process.
-
Improve Precipitation and Washing: Ensure rapid and complete mixing of the anti-solvent with the P3HB solution. Increase the number of washing steps or try different washing agents to improve purity.
Question: My P3HB has a low molecular weight after extraction with sodium hypochlorite (B82951). How can I prevent this?
Answer: Sodium hypochlorite is a cost-effective reagent for digesting non-P3HB cellular material, but it is a strong oxidizing agent that can cause significant degradation of the P3HB polymer, leading to a reduction in molecular weight.[11]
The key to minimizing this degradation is to carefully control the reaction conditions:
-
Hypochlorite Concentration: Use the lowest effective concentration of sodium hypochlorite. Higher concentrations lead to more rapid and extensive polymer degradation.[12]
-
Temperature: The digestion process is exothermic. It is crucial to control the temperature, often requiring cooling, as higher temperatures accelerate the degradation of P3HB.[12]
-
Contact Time: Minimize the contact time between the P3HB and the hypochlorite solution. Prolonged exposure will result in a greater reduction in molecular weight.
Troubleshooting Steps:
-
Optimize Hypochlorite Concentration: Titrate the concentration of sodium hypochlorite to find the minimum amount needed for effective cell lysis.
-
Temperature Control: Implement a cooling system to maintain a low and stable temperature during the digestion process.
-
Minimize Digestion Time: Determine the shortest possible time required for complete digestion of the non-P3HB biomass.
-
Alternative Methods: Consider a two-step approach where a milder chemical treatment is followed by a shorter hypochlorite wash, or explore alternative non-degrading extraction methods.
Frequently Asked Questions (FAQs)
What are the main economic challenges in large-scale P3HB production?
The primary economic hurdles for large-scale P3HB production are the high costs of the carbon substrate and the downstream processing.[13] Raw material costs can account for a significant portion of the total production cost.[14] Downstream processing, including cell harvesting, P3HB extraction, and purification, can also be expensive and energy-intensive.[13] Utilizing inexpensive and renewable feedstocks, such as agricultural or industrial wastes, and developing more efficient and greener downstream processing methods are key to improving the economic viability of P3HB.[15][16]
How can I optimize the nutrient feeding strategy for maximal P3HB production?
Optimizing the nutrient feeding strategy is crucial for achieving high P3HB yields. A common approach is a two-stage fermentation process.[1] In the first stage, nutrients are not limited to promote rapid cell growth and biomass accumulation. In the second stage, a key nutrient (often nitrogen or phosphorus) is limited, while the carbon source is fed in excess to trigger and sustain P3HB accumulation.[1] The feeding rate of the carbon source during the production phase needs to be carefully controlled to avoid both substrate inhibition and limitation.[3][6] Model-based fed-batch strategies can be employed to intelligently control nutrient limitations for enhanced P3HB production.[6]
What are the critical quality control parameters for P3HB?
The key quality control parameters for P3HB depend on its intended application but generally include:
-
Purity: The percentage of P3HB in the final product. High purity is essential for many applications, especially in the biomedical field.
-
Molecular Weight (Mw) and Polydispersity Index (PDI): These parameters significantly influence the mechanical properties of the polymer.[17]
-
Thermal Properties: Melting temperature (Tm) and glass transition temperature (Tg) are important for processing the polymer.[18]
-
Crystallinity: The degree of crystallinity affects the mechanical properties, such as stiffness and brittleness.
-
Monomer Composition: For copolymers, the composition of different monomers (e.g., 3-hydroxyvalerate (B1259860) in P(3HB-co-3HV)) determines the polymer's properties.[17]
What are the challenges associated with sterilizing the fermenter for P3HB production?
Sterilization is a critical step to prevent contamination in large-scale fermentations. The main challenges include:
-
Achieving and Maintaining Sterility: Large fermenters have complex geometries with many ports and connections that can be difficult to sterilize completely. Maintaining sterility over a long fermentation run can also be challenging.
-
Energy Costs: Steam sterilization, the most common method, is energy-intensive and contributes to the overall production cost.
-
Material Compatibility: Some components of the fermenter or associated equipment may not be compatible with high temperatures and pressures of steam sterilization.
-
Use of Extremophiles: One strategy to reduce sterilization requirements is to use extremophilic microorganisms, such as halophiles, that can grow in conditions where most contaminants cannot survive.[15]
Data Presentation
Table 1: Comparison of P3HB Production Parameters with Different Carbon Sources and Fermentation Strategies.
| Microbial Strain | Carbon Source | Fermentation Strategy | Cell Dry Weight (g/L) | P3HB Content (%) | P3HB Concentration (g/L) | P3HB Productivity (g/L/h) | Reference |
| Cupriavidus necator | Fructose | Fed-batch (exponential feeding) | - | - | 25.7 | 0.43 | [19] |
| Recombinant E. coli | Whey (lactose) | pH-stat fed-batch | 119.5 | 80.5 | 96.2 | 2.57 | [20] |
| Alcaligenes latus | Sucrose | Fed-batch (nitrogen limitation) | 111.7 | 88 | 98.7 | 4.94 | [21] |
| Bacillus megaterium | Molasses | Fed-batch | 70 | 25-35 | - | - | [3] |
| Cupriavidus sp. USMAA2-4 | Oleic acid, γ-butyrolactone, 1-pentanol | DO-stat fed-batch | - | - | - | 0.347 | [4] |
Experimental Protocols
Protocol 1: P3HB Extraction using Sodium Hypochlorite
Objective: To extract P3HB from bacterial cells by digesting the non-P3HB cellular material.
Materials:
-
Lyophilized bacterial cell pellet containing P3HB
-
Sodium hypochlorite solution (4-6% v/v)
-
Distilled water
-
Methanol
-
Centrifuge and centrifuge tubes
-
Incubator or water bath
Procedure:
-
Suspend the lyophilized cell pellet in a 4-6% sodium hypochlorite solution. A common ratio is 1 g of dry cell weight to 20-30 mL of hypochlorite solution.[22]
-
Incubate the suspension at a controlled temperature (e.g., 30°C or 37°C) for a predetermined time (e.g., 15-30 minutes).[22] Note: This step is exothermic and may require cooling for larger volumes.[12]
-
After incubation, centrifuge the mixture at high speed (e.g., 12,000 x g) for 10-12 minutes to pellet the P3HB granules.[22]
-
Carefully decant the supernatant.
-
Wash the P3HB pellet sequentially with distilled water, methanol, and acetone to remove residual hypochlorite and other impurities.[22] After each wash, centrifuge to recover the pellet.
-
Dry the final P3HB pellet, for example, by lyophilization or in a vacuum oven.
Protocol 2: P3HB Extraction using Chloroform
Objective: To extract P3HB from bacterial cells using a solvent-based method.
Materials:
-
Dried bacterial cell mass containing P3HB
-
Chloroform
-
Methanol or ethanol (B145695) (as anti-solvent)
-
Glass wool or filter paper
-
Rotary evaporator
-
Beaker or precipitation vessel
Procedure:
-
Ensure the bacterial cell mass is thoroughly dried.
-
Add the dried cell mass to a flask containing chloroform. The ratio of cell mass to solvent will need to be optimized, but a common starting point is 1 g of cells to 20-50 mL of chloroform.
-
Heat the mixture with stirring to a temperature between 40-60°C for 2-4 hours to dissolve the P3HB.[23] This step can be repeated multiple times to maximize recovery.
-
Filter the chloroform extract through glass wool or filter paper to remove the cell debris.[23]
-
Concentrate the filtered chloroform extract using a rotary evaporator.
-
Precipitate the P3HB by adding the concentrated chloroform solution to a beaker containing a vigorously stirred anti-solvent (e.g., 5-10 volumes of cold methanol or ethanol).
-
Collect the precipitated P3HB by filtration or centrifugation.
-
Wash the P3HB with fresh anti-solvent to remove any remaining soluble impurities.
-
Dry the purified P3HB.
Mandatory Visualizations
P3HB Metabolic Pathway
Caption: The three-step enzymatic pathway for the biosynthesis of P3HB from Acetyl-CoA.
P3HB Production and Recovery Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Improved fed-batch production of high-purity PHB (poly-3 hydroxy butyrate) by Cupriavidus necator (MTCC 1472) from sucrose-based cheap substrates under response surface-optimized conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A fed-batch strategy to produce high poly(this compound-co-3-hydroxyvalerate-co-4-hydroxybutyrate) terpolymer yield with enhanced mechanical properties in bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Level Production of Poly(this compound-co-3-Hydroxyvalerate) by Fed-Batch Culture of Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. ijpab.com [ijpab.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Process analysis and economic evaluation for Poly(this compound) production by fermentation | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. Biotechnological strategies to improve production of microbial poly-(this compound): a review of recent research work - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Challenges for polyhydroxyalkanoates production: extremophilic bacteria, waste streams, and optimization strategies - MedCrave online [medcraveonline.com]
- 18. Production of Polyhydroxybutyrate (PHB) and Factors Impacting Its Chemical and Mechanical Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ovid.com [ovid.com]
- 20. Production of Poly(this compound) by Fed-Batch Culture of Recombinant Escherichia coli with a Highly Concentrated Whey Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Metabolic response to a heterologous poly-3-hydroxybutyrate (PHB) pathway in Phaeodactylum tricornutum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. biointerfaceresearch.com [biointerfaceresearch.com]
refining protocols for the enzymatic synthesis of 3-hydroxybutyrate esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of 3-hydroxybutyrate (B1226725) esters.
Frequently Asked Questions (FAQs)
Q1: What is the most common enzyme used for the synthesis of this compound esters?
A1: The most widely employed enzyme is Candida antarctica lipase (B570770) B (CAL-B), often in its immobilized form (e.g., Novozym 435).[1][2] CAL-B is favored for its high selectivity and effectiveness in catalyzing the transesterification of 3-hydroxybutyric acid or its esters.[1][2] Other lipases that can be used include Candida rugosa lipase and porcine pancreatic lipase.[3]
Q2: What are the primary enzymatic routes for synthesizing (R)-3-hydroxybutyl (R)-3-hydroxybutyrate (B1233784)?
A2: The main enzymatic strategies include:
-
Direct Transesterification: This involves the reaction of an enantiopure ester of this compound with enantiopure 1,3-butanediol, catalyzed by a lipase like CAL-B.[1][2]
-
Chemo-enzymatic Synthesis: This route often starts with the kinetic resolution of a racemic mixture, such as racemic β-butyrolactone, using an enzyme to selectively hydrolyze one enantiomer. The remaining enantiomer is then used in subsequent chemical or enzymatic steps.[1][4]
-
Synthesis from Poly-(R)-3-hydroxybutyrate (PHB): The biopolymer PHB, produced by microbial fermentation, can be transesterified with an alcohol under acidic conditions to produce (R)-3-hydroxybutyrate esters.[1][5]
Q3: Why is it necessary to remove the alcohol byproduct during transesterification?
A3: The transesterification reaction is an equilibrium process. Removing the alcohol byproduct (e.g., ethanol (B145695) when using ethyl this compound as a substrate) shifts the equilibrium towards the formation of the desired ester product, thereby increasing the reaction yield.[1] This is often achieved by conducting the reaction under reduced pressure.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Enzyme: The lipase may have lost its activity due to improper storage or handling. 2. Poor Substrate Quality: The starting materials (e.g., this compound ester, diol) may be of low purity or contain inhibitors. 3. Suboptimal Reaction Conditions: Temperature, pressure, or substrate molar ratio may not be ideal. 4. Equilibrium Limitation: The reaction may have reached equilibrium without significant product formation. | 1. Use a fresh batch of enzyme or test the activity of the current batch. Ensure proper storage conditions are maintained. 2. Verify the purity of substrates using appropriate analytical techniques (e.g., NMR, GC). 3. Optimize reaction conditions. Refer to the quantitative data tables below for typical ranges. 4. Remove the alcohol byproduct by conducting the reaction under vacuum.[1][2] |
| Formation of Side Products | 1. Non-selective Enzyme: The lipase may not be completely selective for the desired reaction, leading to the formation of other esters. 2. Chemical Side Reactions: Undesirable chemical reactions may occur, especially at elevated temperatures. | 1. Use a more selective enzyme, such as immobilized CAL-B. 2. Operate at milder temperatures. Enzymatic reactions generally require less extreme conditions than purely chemical methods.[1] |
| Difficulty in Product Purification | 1. Incomplete Reaction: Unreacted starting materials remain in the reaction mixture. 2. Formation of Emulsions: The presence of both aqueous and organic phases can sometimes lead to stable emulsions. | 1. Drive the reaction to completion by optimizing conditions or extending the reaction time. 2. If applicable, use solvent extraction with an appropriate organic solvent and brine washes to break emulsions. |
| Low Enantiomeric Purity | 1. Poor Enantioselectivity of Enzyme: The lipase may not be sufficiently selective in resolving racemic mixtures. 2. Racemization: The chiral centers may racemize under the reaction conditions. | 1. Screen different lipases to find one with higher enantioselectivity for your specific substrates. CAL-B is known for its high enantioselectivity in many cases.[2] 2. Use milder reaction conditions to minimize the risk of racemization. |
Quantitative Data Summary
Table 1: Typical Reaction Conditions for Enzymatic Transesterification of Ethyl (R)-3-hydroxybutyrate with (R)-1,3-butanediol using CAL-B
| Parameter | Value | Reference |
| Temperature | 30 - 40 °C | [1] |
| Pressure | 80 mmHg (reduced pressure) | [1][2] |
| Substrate Ratio | 1:1 (ester:diol) | [1] |
| Enzyme Loading | Varies (e.g., 70 mg for ~7.6 mmol substrate) | [2] |
| Reaction Time | 6 - 20 hours | [2][5] |
Table 2: Conditions for Acid-Catalyzed Transesterification of PHB
| Parameter | Value | Reference |
| Temperature | > 90 °C (up to 150 °C) | [5] |
| Catalyst | Sulfuric acid | [5] |
| Alcohol to PHB Ratio (w/w) | 2:1 to 6:1 | [5] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate via Transesterification
This protocol is adapted from a common method utilizing Candida antarctica lipase B (CAL-B).[1][2]
Materials:
-
(R)-ethyl-3-hydroxybutyrate
-
(R)-1,3-butanediol
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
Procedure:
-
Combine (R)-ethyl-3-hydroxybutyrate (1 equivalent) and (R)-1,3-butanediol (1 equivalent) in a reaction vessel.
-
Add immobilized CAL-B to the mixture.
-
Conduct the reaction at a controlled temperature of 30-40°C.[1]
-
Apply reduced pressure (e.g., 80 mmHg) to the system to facilitate the removal of the ethanol byproduct, which drives the reaction towards product formation.[1][2]
-
Allow the reaction to proceed for 6-20 hours, monitoring the progress by a suitable analytical method (e.g., GC).[2][5]
-
Upon completion, filter the reaction mixture to remove the immobilized enzyme.
-
The crude product can then be purified, for example, by distillation under reduced pressure to separate the desired ester from any unreacted starting materials.
Protocol 2: Chemo-enzymatic Synthesis starting from Racemic β-butyrolactone
This protocol involves an initial enzymatic kinetic resolution step.[1]
Materials:
-
Racemic β-butyrolactone
-
Immobilized Candida antarctica lipase B (CAL-B)
-
Water
-
Methyl tert-butyl ether (MTBE)
-
Ethanol
-
Acid catalyst (e.g., sulfuric acid)
Procedure:
-
Kinetic Resolution:
-
In a suitable organic solvent such as MTBE, subject racemic β-butyrolactone to hydrolysis in the presence of CAL-B and water.[2]
-
The enzyme will selectively hydrolyze the (S)-enantiomer to (S)-3-hydroxybutanoic acid, leaving the (R)-β-butyrolactone unreacted.[1]
-
Separate the unreacted (R)-β-butyrolactone from the (S)-3-hydroxybutanoic acid.
-
-
Esterification:
-
Final Transesterification:
-
The obtained ethyl (R)-3-hydroxybutyrate can then be used in the enzymatic transesterification protocol described in Protocol 1 with (R)-1,3-butanediol to produce (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.
-
Visualizations
Caption: Workflow for the direct enzymatic synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.
Caption: Chemo-enzymatic synthesis pathway starting from racemic β-butyrolactone.
References
- 1. benchchem.com [benchchem.com]
- 2. An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate | MDPI [mdpi.com]
- 3. WO2019147503A1 - Synthesis of 3-hydroxybutyryl this compound and related compounds - Google Patents [patents.google.com]
- 4. Efficient synthesis of the ketone body ester (R)-3-hydroxybutyryl-(R)-3-hydroxybutyrate and its (S,S) enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2014140308A1 - Process for producing (r)-3-hydroxybutyl (r)-3-hydroxybutyrate - Google Patents [patents.google.com]
addressing variability in analytical recovery of 3-hydroxybutyrate measurements
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-hydroxybutyrate (B1226725) (3-HB) assays. Our goal is to help you address variability in analytical recovery and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low analytical recovery of 3-HB?
Low recovery of 3-HB can stem from several factors throughout the experimental workflow, from sample handling to the analytical measurement itself. Key causes include:
-
Improper Sample Storage: Although 3-HB is relatively stable, prolonged storage at room temperature can lead to degradation.[1][2][3] It is recommended to freeze plasma or serum samples at -20°C or -80°C if not analyzed immediately.[1][3][4]
-
Inappropriate Anticoagulant: The choice of anticoagulant can significantly impact 3-HB measurement. EDTA and oxalate (B1200264) have been shown to interfere with some enzymatic assays.[5][6] Heparin or sodium fluoride (B91410) are generally preferred.[5][6]
-
Inefficient Extraction: In methods like GC-MS or LC-MS/MS that require sample extraction, incomplete extraction of 3-HB from the sample matrix will lead to lower measured concentrations.
-
Matrix Effects: Components in the sample matrix (e.g., plasma, serum, tissue homogenate) can interfere with the analytical method, leading to signal suppression or enhancement.
-
pH of the Sample: The pH of the sample can affect enzymatic assays. Acidic samples should be adjusted to a pH of around 8 before analysis in some protocols.[7]
Q2: How can I minimize variability between replicate 3-HB measurements?
High variability, often indicated by a high coefficient of variation (CV), can obscure true biological differences. To minimize variability:
-
Standardize Sample Collection and Handling: Ensure consistent procedures for sample collection, processing, and storage. Use the same anticoagulant and storage conditions for all samples in a study.
-
Optimize Sample Preparation: For complex samples, consider a deproteinization step to remove interfering proteins.[8] Carrez clarification is one such method.[7]
-
Use a Validated Assay: Employ a well-validated analytical method with established performance characteristics for precision, accuracy, and linearity.[9][10][11][12]
-
Incorporate Quality Control Samples: Include quality control (QC) samples at low, medium, and high concentrations in each analytical run to monitor assay performance.[7]
-
Automate Where Possible: Automated liquid handlers and analyzers can reduce pipetting errors and improve consistency compared to manual methods.[13]
Q3: My 3-HB results from an enzymatic assay and a mass spectrometry-based method do not agree. What could be the reason?
Discrepancies between different analytical platforms can occur due to:
-
Specificity of the Method: Enzymatic assays rely on the specificity of the this compound dehydrogenase enzyme. While generally specific, there could be cross-reactivity with other structurally similar molecules like 3-hydroxyisobutyrate (B1249102), although some studies have found this to be minimal with certain commercial enzymes.[14][15]
-
Interference: As mentioned, certain substances in the sample can interfere with enzymatic reactions. Mass spectrometry methods, particularly when coupled with chromatography (GC-MS or LC-MS/MS), offer higher selectivity and are less prone to certain types of interference.
-
Calibration and Standardization: Differences in calibrators and the calibration curve fitting can lead to systematic biases between methods.
-
Sample Preparation: The sample preparation required for each method is different and can introduce variability. For example, derivatization is often required for GC-MS analysis.[16][17]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Actions |
| Low or No Signal | Inactive enzyme (enzymatic assays) | - Check the expiration date and storage conditions of the enzyme. - Prepare fresh enzyme solution. |
| Incorrect wavelength setting on the plate reader/spectrophotometer | - Verify the correct wavelength for the specific assay chemistry (e.g., 340 nm for NADH-based assays, 445-455 nm for some colorimetric assays).[11][18] | |
| Insufficient incubation time or incorrect temperature | - Ensure the assay is incubated for the recommended time and at the specified temperature. | |
| High Background Signal | Contaminated reagents or samples | - Use high-purity water and reagents. - Prepare fresh buffers and solutions. |
| Endogenous interfering substances in the sample | - Include a sample blank (without enzyme or a key reagent) to measure the background. - Consider sample deproteinization or purification.[8][19] | |
| Poor Linearity of Standard Curve | Improper standard preparation | - Prepare fresh serial dilutions of the standard for each assay. - Ensure the standard is fully dissolved. |
| Pipetting errors | - Use calibrated pipettes and proper pipetting technique. | |
| Saturation of the detector or enzyme | - Extend the standard curve to lower concentrations. - Dilute samples that fall outside the linear range. | |
| High Coefficient of Variation (CV) in Replicates | Inconsistent sample preparation | - Ensure thorough mixing of samples and reagents. |
| Pipetting inaccuracies | - Use an automated liquid handler if available. | |
| Temperature fluctuations during the assay | - Ensure a stable incubation temperature. |
Data Presentation: Comparison of Analytical Methods
The following tables summarize quantitative data from various studies on the analytical performance of different 3-HB measurement methods.
Table 1: Precision of 3-HB Measurement Methods
| Method | Sample Type | Concentration Level | Intra-assay CV (%) | Inter-assay/Total CV (%) | Reference |
| Enzymatic (Automated) | Plasma/Serum | Low (0.1 mmol/L) | - | 6.5 | [12] |
| High (3.1 mmol/L) | - | 1.5 | [12] | ||
| Low (0.3 mmol/L) | 0 | 2.4 | [10] | ||
| High (1.21 mmol/L) | 0 | 2.4 | [10] | ||
| GC-MS | Plasma | Low | 4.9 | - | [20] |
| Medium | 3.7 | - | [20] | ||
| High | 2.8 | - | [20] | ||
| Very High | 2.0 | - | [20] | ||
| GC-MS | Blood/Urine | 50 mg/L | 1.0 - 12.4 | 1.0 - 12.4 | [16][17][21] |
| 300 mg/L | 1.0 - 12.4 | 1.0 - 12.4 | [16][17][21] | ||
| Enzymatic (Bovine Saliva) | Saliva | Low | < 7.1 | < 14 | [9] |
| High | < 3 | < 6 | [9] |
Table 2: Analytical Recovery of 3-HB
| Method | Sample Type | Concentration | Analytical Recovery (%) | Reference |
| Enzymatic (Automated) | Plasma/Serum | 2 mmol/L | 99 | [13] |
| 9.5 mmol/L | 91 | [13] | ||
| GC-MS | Whole Blood | - | 97.8 (range 94.4-101.8) | [20] |
| Plasma | - | 96.4 (range 93.5-97.6) | [20] | |
| GC-MS | Blood | - | ≥ 82 | [17][21] |
| Urine | - | ≥ 59 | [17][21] |
Experimental Protocols
Enzymatic Colorimetric Assay for 3-HB in Plasma/Serum
This protocol is a generalized procedure based on the principle of 3-HB dehydrogenase activity.[11][18]
Principle: this compound dehydrogenase catalyzes the oxidation of D-3-hydroxybutyrate to acetoacetate. In this process, NAD+ is reduced to NADH. The resulting NADH can be measured spectrophotometrically at 340 nm, or it can be coupled to a colorimetric reaction. In the presence of diaphorase, NADH reduces a probe (like WST-1) to a colored formazan (B1609692) product, which is measured at a different wavelength (e.g., 450 nm).[18] The intensity of the color is proportional to the 3-HB concentration.
Materials:
-
Plasma or serum samples
-
3-HB Assay Buffer
-
3-HB Dehydrogenase Enzyme Solution
-
NAD+ Solution
-
Diaphorase/Probe Solution
-
3-HB Standard
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Standard Curve Preparation:
-
Prepare a stock solution of the 3-HB standard.
-
Perform serial dilutions to create a standard curve (e.g., 0, 2, 4, 6, 8, 10 nmol/well).
-
-
Assay Reaction:
-
Add 50 µL of each standard and sample to separate wells of the 96-well plate.
-
Prepare a reaction mix containing the assay buffer, enzyme, NAD+, and the colorimetric probe.
-
Add 50 µL of the reaction mix to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Calculation:
-
Subtract the absorbance of the blank (0 standard) from all readings.
-
Plot the standard curve and determine the concentration of 3-HB in the samples from the curve.
-
GC-MS Analysis of 3-HB in Blood
This protocol outlines a general procedure for the quantification of 3-HB by GC-MS following extraction and derivatization.[16][17]
Principle: 3-HB is extracted from the biological matrix, chemically derivatized to make it volatile, and then separated and quantified by gas chromatography-mass spectrometry.
Materials:
-
Whole blood, plasma, or serum samples
-
Internal standard (e.g., deuterated 3-HB or γ-hydroxybutyrate-d6)
-
Extraction solvent (e.g., ethyl acetate)
-
Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation and Extraction:
-
To 100 µL of sample, add the internal standard.
-
Perform a liquid-liquid extraction with an appropriate organic solvent.
-
Vortex and centrifuge to separate the phases.
-
Transfer the organic layer to a new tube.
-
-
Derivatization:
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add the derivatizing agent to the dried extract.
-
Heat the mixture (e.g., at 70°C for 20 minutes) to complete the derivatization reaction.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
The GC separates the components of the mixture, and the MS detects and quantifies the derivatized 3-HB and internal standard based on their mass-to-charge ratios.
-
-
Data Analysis:
-
Create a calibration curve by analyzing standards of known 3-HB concentrations.
-
Calculate the concentration of 3-HB in the samples based on the ratio of the peak area of 3-HB to the peak area of the internal standard.
-
Visualizations
References
- 1. Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bevital.no [bevital.no]
- 3. researchgate.net [researchgate.net]
- 4. QEHB Pathology Departments - 3 Hydroxy Butyrate [qehbpathology.uk]
- 5. The storage stability of this compound in serum, plasma, and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. beta Hydroxybutyrate (beta HB) Assay Kit (Colorimetric) (ab83390/K632-100) | Abcam [abcam.com]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Test validation, method comparison and reference range for the measurement of β-hydroxybutyrate in peripheral blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Test validation, method comparison and reference range for the measurement of β-hydroxybutyrate in peripheral blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Automated kinetic method for D-3-hydroxybutyrate in plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Contribution of 3-hydroxyisobutyrate to the measurement of this compound in human plasma: comparison of enzymatic and gas-liquid chromatography-mass spectrometry assays in normal and in diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Determination of beta-hydroxybutyrate in blood and urine using gas chromatography- mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
Technical Support Center: Transesterification of Poly-3-hydroxybutyrate (P3HB)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the transesterification of poly-3-hydroxybutyrate (P3HB).
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of P3HB transesterification?
The primary goal of P3HB transesterification is to modify its chemical structure and properties. This process can be used to:
-
Produce P3HB oligomers with specific end-groups.
-
Synthesize copolymers with altered physical properties.
-
Create biodegradable polymeric systems for controlled-release of active compounds.
-
Depolymerize P3HB into its monomer, 3-hydroxybutyrate (B1226725), or its esters.
Q2: What are the common catalysts used for P3HB transesterification?
A variety of catalysts can be used for P3HB transesterification, including:
-
Acid catalysts: p-Toluenesulfonic acid (p-TSA) and sulfuric acid are commonly employed.[1][2][3][4][5]
-
Tin-based catalysts: Tin(II) 2-ethylhexanoate, tin chloride, and dibutyltin (B87310) dilaurate (DBTL) have shown to be effective.[6]
-
Other metal catalysts: Iron (III) chloride hexahydrate and titanium isopropoxide have also been investigated.[6][7]
Q3: What are the key reaction parameters to control during P3HB transesterification?
Successful transesterification of P3HB depends on careful control of several parameters:
-
Temperature: The reaction temperature significantly influences the reaction rate and the potential for thermal degradation of the polymer.[1][7]
-
Reaction Time: The duration of the reaction affects the extent of transesterification and the molecular weight of the resulting products.[1][7]
-
Catalyst Concentration: The amount of catalyst used can impact the reaction kinetics and the final product characteristics.[6][7]
-
Alcohol to Polymer Ratio: In alcoholysis reactions, the molar ratio of alcohol to P3HB is a critical factor.
Troubleshooting Guide
Issue 1: Low Yield of Transesterification Product
| Possible Cause | Suggested Solution |
| Sub-optimal reaction temperature. | Optimize the reaction temperature. For self-polycondensation of ethyl this compound, temperatures up to 200°C may be necessary to drive the reaction forward.[6][7] For other transesterification reactions, the optimal temperature may vary. |
| Insufficient reaction time. | Increase the reaction time to allow for a higher conversion. For instance, in some self-polycondensation reactions, the highest molecular weight was achieved after six to eight hours.[7] |
| Inefficient catalyst. | Screen different catalysts to find one that is more effective for your specific reaction. Tin catalysts and titanium isopropoxide have shown success in certain P3HB transesterification reactions.[6][7] |
| Inefficient removal of byproducts. | In condensation reactions, the removal of byproducts like ethanol (B145695) is crucial to shift the equilibrium towards the product. Using a vacuum distillation apparatus can enhance byproduct removal.[6][7] |
Issue 2: Undesirable Molecular Weight of the Product
| Possible Cause | Suggested Solution |
| Excessive thermal degradation. | P3HB is prone to thermal degradation at elevated temperatures, leading to a decrease in molecular weight.[8][9] Minimize the reaction temperature and time to reduce degradation. |
| Incorrect catalyst concentration. | The concentration of the catalyst can influence the molecular weight. For self-polycondensation, 0.5 wt% of catalyst was found to be sufficient to achieve the highest molecular weight.[6][7] |
| Presence of water. | Water can lead to hydrolysis of the ester bonds, resulting in a lower molecular weight. Ensure all reactants and solvents are anhydrous. The increase in water content, introduced with the catalyst, can lead to a decrease in the molar mass of the resulting oligomers.[1] |
Issue 3: Product Impurity
| Possible Cause | Suggested Solution |
| Residual catalyst. | After the reaction, the catalyst may remain in the product. Purify the product by precipitation in a non-solvent, followed by washing.[6] |
| Unreacted starting materials. | Optimize reaction conditions (temperature, time, catalyst concentration) to maximize the conversion of starting materials. |
| Side reactions. | Side reactions, such as the formation of crotonate end-groups due to thermal degradation, can occur.[1] Adjusting the reaction temperature and time can help minimize these side reactions. |
Experimental Protocols
General Protocol for P3HB Transesterification (Alcoholysis)
This protocol is a generalized procedure based on common lab practices for the transesterification of P3HB with an alcohol.
Materials:
-
Poly-3-hydroxybutyrate (P3HB)
-
Alcohol (e.g., methanol, ethanol)
-
Catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene, if performing in solution)
-
Non-solvent for precipitation (e.g., cold methanol, diethyl ether)
-
Reaction flask with a condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Vacuum distillation apparatus (optional, for byproduct removal)
Procedure:
-
Preparation: Dry the P3HB polymer under vacuum to remove any moisture. Ensure all glassware is oven-dried.
-
Reaction Setup: In the reaction flask, dissolve or suspend the P3HB in the chosen anhydrous solvent (if applicable). Add the desired amount of alcohol and catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature under constant stirring. The reaction progress can be monitored by techniques like Gel Permeation Chromatography (GPC) to track changes in molecular weight.
-
Product Isolation: After the desired reaction time, cool the mixture to room temperature.
-
Purification: Precipitate the product by slowly adding the reaction mixture to a stirred, cold non-solvent.
-
Washing: Filter the precipitate and wash it several times with the non-solvent to remove any unreacted starting materials and catalyst.
-
Drying: Dry the purified product under vacuum until a constant weight is achieved.
Data Presentation
Table 1: Catalyst Screening for Self-Polycondensation of Ethyl this compound
| Catalyst | Molecular Weight ( g/mol ) | Outcome |
| Tin (II) 2-ethylhexanoate | ~1000 | Successful |
| Tin chloride | ~1000 | Successful |
| DBTL | ~1000 | Successful |
| Iron (III) Chloride hexahydrate | ~1000 | Successful |
| Titanium isopropoxide | 2352 | Successful (Highest Mw) |
Data synthesized from references[6][7].
Table 2: Optimization of Reaction Parameters for Self-Polycondensation of Ethyl this compound using Titanium Isopropoxide
| Parameter | Range Studied | Optimal Condition |
| Temperature | 140-200 °C | 200 °C |
| Catalyst Concentration | 0.05-1 wt% | 0.5 wt% |
| Reaction Time | 4-8 hours | 8 hours |
Data synthesized from reference[7].
Visualizations
Caption: Experimental workflow for the transesterification of P3HB.
Caption: Troubleshooting logic for P3HB transesterification issues.
References
- 1. Transesterification of PHA to Oligomers Covalently Bonded with (Bio)Active Compounds Containing Either Carboxyl or Hydroxyl Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acid catalyzed transesterification as a route to poly(this compound-co-epsilon-caprolactone) copolymers from their homopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Chemical Synthesis of Atactic Poly-3-hydroxybutyrate (a-P3HB) by Self-Polycondensation: Catalyst Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Modification of Poly(this compound-co-4-hydroxybutyrate) by Melt Blending - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Elevating 3-Hydroxybutyrate Beyond Ketogenic Diet Limitations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome the limitations of ketogenic diets for elevating 3-hydroxybutyrate (B1226725) (3-HB).
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected 3-HB levels despite a strict ketogenic diet.
-
Question: My animal models are on a standard ketogenic diet, but their blood 3-HB levels are variable and not reaching the desired therapeutic range. What could be the cause?
-
Answer: Several factors can contribute to this issue. Firstly, the macronutrient composition of the ketogenic diet is critical. In rats, for instance, a diet must be high in fat and low in protein to be effectively ketogenic; the absence of carbohydrates alone is not sufficient.[1] Secondly, individual metabolic responses to a ketogenic diet can vary. Lastly, the stress of handling and experimental procedures can influence hormonal states that may affect ketogenesis.[2]
Issue: Difficulty in maintaining sustained, high levels of 3-HB for long-term studies.
-
Question: We are conducting a multi-week study and find it challenging to maintain consistently high 3-HB levels using a ketogenic diet alone. What are our options?
-
Answer: Long-term adherence to a strict ketogenic diet can be challenging for both animal models and human subjects.[3][4] To achieve sustained and elevated 3-HB levels, consider supplementing the ketogenic diet with medium-chain triglyceride (MCT) oil or exogenous ketones.[5] Exogenous ketone esters, in particular, have been shown to elevate and sustain blood 3-HB levels for extended periods.[6]
Issue: Gastrointestinal side effects observed with 3-HB elevating strategies.
-
Question: Our subjects are experiencing gastrointestinal distress after administering exogenous ketones. How can we mitigate this?
-
Answer: Gastrointestinal side effects can occur with both ketone salts and esters, particularly at higher doses.[7][8] For ketone salts, the high mineral load can contribute to these issues.[7] To mitigate this, consider starting with a lower dose and gradually titrating up. Administering the supplement with a small, low-carbohydrate meal can also improve tolerance.[9] For ketone esters, gastrointestinal effects were noted particularly when consumed with large volumes of milk-based drinks at high doses.[8]
Frequently Asked Questions (FAQs)
1. What are the primary methods to elevate 3-HB beyond a standard ketogenic diet?
The two main strategies are the administration of medium-chain triglyceride (MCT) oil and exogenous ketone supplements (ketone salts and ketone esters).[5][7]
-
MCT Oil: Composed of fatty acids with a chain length of 6-12 carbons, MCTs are rapidly absorbed and transported to the liver, where they are efficiently converted into ketone bodies.[2]
-
Exogenous Ketones: These are synthetically produced ketones that can be ingested to directly increase blood ketone levels without the need for the body to produce them from fat.[10] They come in two primary forms:
2. How do the different methods of 3-HB elevation compare in terms of achievable blood levels?
Ketone esters generally lead to a more significant and rapid increase in blood 3-HB compared to ketone salts and MCT oil.[10][11]
Quantitative Data Summary
| Method | Dose | Peak Blood 3-HB Level (mM) | Time to Peak | Reference |
| Ketogenic Diet (human) | Adherence to diet | 0.5 - 3.0 | Variable | [12] |
| Ketone Salts (human) | ~12 g | ~0.5 - 1.5 | Up to a few hours | [7][11] |
| Ketone Ester (human) | 714 mg/kg body weight | ~3.30 | 1-2 hours | [6] |
| MCT Oil (human) | 15 mL C8 MCT oil | Significantly raised from fasting | 60-120 minutes | [9] |
| Oral 3-HB (human) | 4 g | 0.289 | 45 minutes | [13] |
3. What are the potential side effects of these 3-HB elevating strategies?
-
Ketogenic Diet: Can lead to micronutrient deficiencies, constipation, and in the long-term, may increase the risk of kidney stones and potentially unfavorably alter blood lipid profiles.[3][12] In rats, a long-term ketogenic diet has been shown to induce metabolic acidosis and anemia.[14]
-
Ketone Salts: High mineral load can lead to gastrointestinal intolerance.[7]
-
Ketone Esters: Can cause temporary gastrointestinal effects, especially at high doses.[8]
-
MCT Oil: Can cause gastrointestinal side effects, which can be mitigated by consuming it with a light snack.[9]
4. Can exogenous ketones be used in combination with a standard diet?
Yes, exogenous ketones can induce an acute increase in blood 3-HB without the need for prolonged fasting or adherence to a ketogenic diet.[10] However, co-ingesting exogenous ketones with a high-carbohydrate meal can decrease the peak 3-HB concentrations.[11]
Experimental Protocols
Protocol 1: Acute Induction of Ketosis in Rodents using MCT Oil
This protocol is adapted from studies using orogastric gavage of MCTs to rapidly induce ketosis in chow-fed rats.[2]
Materials:
-
Male Wistar rats (or other appropriate rodent model)
-
Medium-chain triglycerides (MCT) oil
-
Orogastric gavage needles
-
Blood collection supplies (e.g., tail vein lancets, microcentrifuge tubes)
-
Handheld ketone meter or enzymatic assay kit for 3-HB measurement
Procedure:
-
Acclimate animals to handling and the gavage procedure for several days prior to the experiment to minimize stress.
-
Fast animals overnight (approximately 12-16 hours) to ensure a baseline metabolic state.
-
Administer MCT oil via orogastric gavage at a dose of 2 g/kg body weight.[15]
-
Collect blood samples from the tail vein at baseline (pre-gavage) and at regular intervals post-gavage (e.g., 30, 60, 90, 120 minutes).
-
Measure blood 3-HB concentrations using a validated method.
Protocol 2: Measurement of Blood this compound
There are several methods for quantifying 3-HB in blood samples.
-
Handheld Meters: Commercially available meters provide a rapid and convenient method for measuring 3-HB in whole blood, similar to glucose monitoring.[16]
-
Enzymatic Assays: Spectrophotometric assay kits are available for the quantitative determination of 3-HB in serum or plasma.[17][18] These assays are based on the oxidation of 3-HB to acetoacetate (B1235776) by the enzyme this compound dehydrogenase, with the concurrent reduction of NAD+ to NADH, which can be measured at 340 nm.[18]
-
Paper-Strip Test: A semi-quantitative paper-strip test has been developed for the rapid detection of 3-HB in serum, with a detection limit as low as 0.1 mmol/L.[19]
Sample Handling and Storage:
-
Whole blood specimens for 3-HB analysis are stable at room temperature for up to 48 hours.
-
Plasma samples are stable for up to 7 days at room temperature, 14 days at 4°C, and 6 months at -20°C.
-
Repeated freeze-thaw cycles have no detrimental effect on 3-HB stability in plasma.[16]
Visualizations
References
- 1. Induction of ketosis in rats fed low-carbohydrate, high-fat diets depends on the relative abundance of dietary fat and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The challenges associated with a ketogenic diet: a narrative review [explorationpub.com]
- 4. Ketogenic Diet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mindandmatter.substack.com [mindandmatter.substack.com]
- 6. researchgate.net [researchgate.net]
- 7. Ketone Supplementation: Meeting the Needs of the Brain in an Energy Crisis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Examining the Effect of Consuming C8 Medium-Chain Triglyceride Oil for 14 Days on Markers of NLRP3 Activation in Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Exogenous Ketone Supplementation on Blood Glucose: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. metagenicsinstitute.com [metagenicsinstitute.com]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Optimizing oral this compound dosage using pharmacokinetic model to improve cognitive function and mood in healthy subjects [frontiersin.org]
- 14. Long-Term Ketogenic Diet Induces Metabolic Acidosis, Anemia, and Oxidative Stress in Healthy Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Lab Test: Beta-Hydroxybutyrate (Blood) Level [ebmconsult.com]
- 17. clpmag.com [clpmag.com]
- 18. Test validation, method comparison and reference range for the measurement of β-hydroxybutyrate in peripheral blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of paper-strip test for this compound and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Precision in Kinetic 3-Hydroxybutyrate Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing kinetic methods for 3-hydroxybutyrate (B1226725) (β-HB) analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the kinetic analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Signal or No Reaction | Inactive this compound dehydrogenase (3-HBDH) enzyme. | Ensure proper storage of the enzyme at -20°C. Prepare fresh enzyme solutions for each experiment. Verify the activity of a new lot of enzyme. |
| Incorrect pH of the reaction buffer. | The optimal pH for the 3-HBDH reaction is typically around 8.5 to 9.5.[1][2][3][4] Prepare fresh buffer and verify its pH. | |
| Insufficient NAD+ concentration. | NAD+ is a critical cofactor for the 3-HBDH enzyme.[5][6] Ensure the final NAD+ concentration in the assay is adequate, typically in the range of 5-20 mmol/L.[1][2][3][7] | |
| Presence of inhibitors in the sample. | Samples may contain endogenous inhibitors. Consider sample purification steps like deproteinization using perchloric acid or filtration through 10 kDa MWCO spin filters.[8] | |
| High Background Signal | Contamination of reagents. | Use high-purity water and reagents. Prepare fresh solutions to minimize the risk of contamination. |
| Interference from other enzymes in the sample. | Lactate (B86563) dehydrogenase (LDH) can interfere with the assay by oxidizing lactate and reducing NAD+.[1][2] This can be mitigated by adding an LDH inhibitor, such as oxalate (B1200264) (typically around 10 mmol/L), to the reaction mixture.[1][2][3][7] | |
| Poor Precision (High CV%) | Inaccurate pipetting. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent mixing of reagents. |
| Temperature fluctuations. | Maintain a constant and optimal temperature during the assay. The reaction is typically performed at room temperature or 37°C. | |
| Instability of reagents. | Prepare working solutions fresh daily. Some reagents, like the enzyme mix, may not be stable for long periods once reconstituted.[3] However, mixed reagents can be stable at 4°C for at least a week.[1][2] | |
| Non-linear Standard Curve | Substrate depletion at high concentrations. | If the reaction rate decreases at higher 3-HB concentrations, consider diluting the samples to fall within the linear range of the assay. The linearity of the assay should be validated.[9][10] |
| Inappropriate reaction time. | For kinetic assays, the initial rate of the reaction is measured. Ensure that the measurement is taken during the linear phase of the reaction. | |
| Inaccurate Results Compared to a Reference Method | Interference from 3-hydroxyisobutyrate (B1249102). | Standard enzymatic assays using β-hydroxybutyrate dehydrogenase are generally specific for D-3-hydroxybutyrate and show no significant cross-reactivity with 3-hydroxyisobutyrate.[11][12] If interference is suspected, a more specific method like GC-MS may be required for confirmation.[11][13] |
| Differences in sample handling and preparation. | Ensure consistent sample collection, processing, and storage. For plasma or serum, centrifugation and deproteinization may be necessary.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of the kinetic assay for this compound?
A1: The kinetic assay for this compound is based on the enzymatic oxidation of D-3-hydroxybutyrate to acetoacetate (B1235776) by the enzyme this compound dehydrogenase (3-HBDH). This reaction requires the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), which is simultaneously reduced to NADH. The rate of NADH formation is directly proportional to the concentration of this compound in the sample and is measured spectrophotometrically by monitoring the increase in absorbance at 340 nm.[6][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Automated kinetic method for D-3-hydroxybutyrate in plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A spectrophotometric, enzymatic assay for D-3-hydroxybutyrate that is not dependent on hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme Activity Measurement of this compound Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 6. 3-HBDH - Creative Enzymes [creative-enzymes.com]
- 7. academic.oup.com [academic.oup.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Test validation, method comparison and reference range for the measurement of β-hydroxybutyrate in peripheral blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Contribution of 3-hydroxyisobutyrate to the measurement of this compound in human plasma: comparison of enzymatic and gas-liquid chromatography-mass spectrometry assays in normal and in diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Interference of 3-hydroxyisobutyrate with measurements of ketone body concentration and isotopic enrichment by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PHBV Production from Methane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the production of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) from methane (B114726) using methanotrophic bacteria.
Troubleshooting Guide
This guide addresses common issues encountered during PHBV production experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Biomass Growth
Question: My methanotrophic culture is showing poor growth, resulting in low cell density. What are the likely causes and how can I improve it?
Answer: Low biomass growth can be attributed to several factors, primarily related to nutrient and gas supply.
-
Inadequate Methane or Oxygen Supply: The mass transfer of methane and oxygen from the gas phase to the liquid culture is often a limiting factor due to their low solubility.[1]
-
Improper Methane-to-Oxygen Ratio: An imbalance in the methane-to-oxygen ratio can hinder metabolic activity.
-
Solution: An equal ratio of methane to oxygen (1:1) has been shown to induce active cell growth in Methylocystis sp. MJC1.[2][3] However, a higher oxygen ratio (e.g., 1.5) can increase biomass productivity, though it might delay PHB accumulation.[2][3] Experiment with different ratios to find the optimum for your specific strain and bioreactor setup.
-
-
Nutrient Limitation during Growth Phase: While nutrient limitation is used to induce PHBV accumulation, a lack of essential nutrients during the growth phase will inhibit cell proliferation.
-
Solution: Ensure your growth medium is replete with essential nutrients. Ammonium is often a more efficient nitrogen source for growth compared to nitrate (B79036) for some strains.[4][5]
-
-
Sub-optimal pH: Methanotrophs have an optimal pH range for growth.
Logical Relationship for Troubleshooting Low Biomass Growth
Caption: Troubleshooting workflow for addressing low biomass growth in methanotrophic cultures.
Issue 2: Low or No PHBV Accumulation
Question: My culture has reached a high cell density, but the PHBV content is very low or non-existent. What could be the problem?
Answer: Low PHBV accumulation is typically due to issues with the induction phase of the process.
-
Inadequate Nutrient Limitation: PHBV accumulation is triggered by nutrient limitation, most commonly nitrogen or phosphorus, in the presence of excess carbon (methane).[8][10][11]
-
Solution: After the growth phase, transfer the biomass to a medium devoid of the limiting nutrient (e.g., nitrogen-free mineral salt medium).[6][7] Studies have shown that the absence of ammonia (B1221849) or phosphate (B84403) can lead to the highest PHB content.[10]
-
-
Absence of a Co-substrate for HV Monomer: Methanotrophs produce only the homopolymer poly-3-hydroxybutyrate (PHB) when methane is the sole carbon source.[6][7] To produce the copolymer PHBV, a precursor for the 3-hydroxyvalerate (B1259860) (3HV) monomer is required.
-
Inhibitory Co-substrate Concentration: High concentrations of VFAs can be inhibitory to methanotrophic growth and PHBV production.[4][12]
-
Solution: Optimize the concentration of the VFA co-substrate. Lower concentrations of valeric acid have been shown to lead to better polymer accumulation.[4]
-
-
Insufficient Methane Supply during Accumulation: Even under nutrient limitation, a sufficient supply of methane as the primary carbon and energy source is crucial for PHBV synthesis.[6][7]
Issue 3: Low 3-Hydroxyvalerate (3HV) Content in the PHBV Copolymer
Question: I am producing PHBV, but the percentage of the 3HV monomer is lower than desired. How can I increase it?
Answer: The 3HV content in the PHBV copolymer is directly related to the supply of the VFA co-substrate.
-
Co-substrate Concentration: The molar fraction of 3HV in the copolymer is dependent on the concentration of the precursor VFA.
-
Solution: Increase the concentration of valeric acid or another suitable VFA in the accumulation medium. However, be mindful of potential inhibitory effects at very high concentrations.[4] A study reported that a higher valerate (B167501) concentration led to a higher molar fraction of HV.[4]
-
-
Type of Co-substrate: Different VFAs can lead to varying 3HV incorporation rates.
-
Solution: Experiment with different odd-chain fatty acids, such as propionic acid and valeric acid, to find the most efficient precursor for your methanotrophic strain.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal methane-to-oxygen ratio for PHBV production?
A1: The optimal methane-to-oxygen ratio can vary depending on the specific methanotrophic strain and the desired outcome (biomass growth vs. PHB accumulation). For Methylocystis sp. MJC1, a 1:1 ratio of methane to oxygen was found to be effective for both cell growth and PHB production, achieving a high PHB productivity.[2][3] A higher oxygen ratio (e.g., 1.5) may boost biomass productivity but can delay the onset of PHB accumulation.[2][3]
Q2: Which nutrients should be limited to induce PHBV accumulation?
A2: Nitrogen and phosphorus are the most common nutrients to be limited for inducing PHA accumulation in methanotrophs.[8][10][11] Several studies have demonstrated successful PHBV production by transferring the biomass to a nitrogen-free medium for the accumulation phase.[6][7]
Q3: Can I produce PHBV using only methane as a carbon source?
A3: No, methanotrophs typically produce only the homopolymer PHB when methane is the sole carbon source.[6][7] To produce the PHBV copolymer, you need to supply a co-substrate that can act as a precursor for the 3-hydroxyvalerate (3HV) monomer. Volatile fatty acids like valeric acid and propionic acid are commonly used for this purpose.[6][7]
Q4: What are the typical culture conditions (pH, temperature) for PHBV production?
A4: For many Type II methanotrophs like Methylocystis and Methylosinus species, the optimal pH is generally around 6.8-7.0.[6][7][8][9] The temperature is typically maintained around 25-30°C.[13] However, some thermophilic methanotrophs can operate at higher temperatures, which could potentially reduce cooling costs in large-scale production.[14][15]
Q5: Should I use a pure culture or a mixed methanotrophic consortium?
A5: Both pure cultures and mixed consortia can be effective for PHBV production. Pure strains like Methylocystis hirsuta and Methylocystis parvus are known for high PHA accumulation but can sometimes exhibit metabolic instability.[6][7] Mixed methanotrophic consortia or synthetic co-cultures can offer greater stability and may improve PHBV productivity, especially when using waste-derived feedstocks.[6][7]
Data Presentation: Summary of Culture Conditions and PHBV Production
Table 1: Effect of Methane:Oxygen Ratio on PHB Production in Methylocystis sp. MJC1
| Methane:Oxygen Ratio | Final Cell Density (g/L) | PHB Content (%) | PHB Concentration (g/L) | Volumetric Productivity (g/L/h) | Reference |
| CH₄ and Air (3:7 v/v) | 52.9 | 53.7 | 28.4 | 0.200 | [2][3] |
| 1:1 | 55.9 | 61.7 | 34.5 | 0.365 | [2][3] |
| 1:1.5 | Increased biomass productivity, delayed PHB accumulation | - | - | - | [2][3] |
Table 2: PHBV Production with VFA Co-substrates in Mixed and Co-cultures
| Culture Type | Co-substrate | Methane Supply | Max. PHBV Content (% w/w) | PHB:PHV Ratio | Reference |
| M. parvus + R. opacus Co-culture | Valeric Acid | Yes | 68 ± 7 | 45:55 | [6] |
| M. parvus + R. opacus Co-culture | VFA Mixture | Yes | 73.7 ± 2.5 | - | [6][7] |
| Mixed Methanotrophic Consortium (MMC) | Valeric Acid | Yes | - | - | [6] |
| Mixed Methanotrophic Consortium (MMC) | VFA Mixture | Yes | 49.6 ± 13 | 96:4 (at day 10) | [6][7] |
Experimental Protocols
Protocol 1: Two-Stage Cultivation for PHBV Production
This protocol describes a general two-stage batch cultivation process for producing PHBV from methane and a VFA co-substrate.
Experimental Workflow for Two-Stage PHBV Production
Caption: A typical experimental workflow for two-stage PHBV production from methane.
Materials:
-
Methanotrophic strain (e.g., Methylocystis parvus)
-
Growth Medium (Mineral Salt Medium - NMS):
-
Accumulation Medium: NMS medium without the nitrogen source (KNO₃).[6]
-
Methane (high purity)
-
Oxygen
-
Volatile fatty acid (VFA) co-substrate (e.g., valeric acid)
-
Bioreactor or serum bottles
Procedure:
Stage 1: Growth Phase
-
Prepare the NMS growth medium and sterilize.
-
Inoculate the medium with the methanotrophic culture to a desired starting optical density (e.g., OD₆₀₀ of 0.1).[6][7]
-
Incubate the culture at the optimal temperature (e.g., 30°C) with agitation.
-
Supply a mixture of methane and oxygen to the headspace of the bioreactor or serum bottle (e.g., a CH₄:O₂ ratio of 1:1 or as optimized).
-
Monitor cell growth by measuring the optical density (OD₆₀₀) periodically.
-
Continue the growth phase until the culture reaches a high cell density (late exponential or early stationary phase).
Stage 2: Accumulation Phase
-
Harvest the biomass from the growth phase by centrifugation (e.g., 4200 rpm for 10 minutes).[6]
-
Wash the cell pellet with the nitrogen-free accumulation medium to remove any residual nitrogen from the growth medium.
-
Resuspend the cell pellet in the nitrogen-free accumulation medium.
-
Add the VFA co-substrate (e.g., valeric acid) to the desired final concentration.
-
Transfer the culture to a suitable bioreactor or serum bottle and supply methane and oxygen to the headspace.
-
Incubate under the same temperature and agitation conditions as the growth phase.
-
Take samples periodically to monitor PHBV content using methods like Gas Chromatography (GC) after methanolysis of the lyophilized cells.
-
Harvest the cells when maximum PHBV accumulation is achieved. The harvested biomass can then be used for PHBV extraction and purification.
References
- 1. Biological conversion of methane to polyhydroxyalkanoates: Current advances, challenges, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of methane to oxygen ratio on cell growth and polyhydroxybutyrate synthesis in high cell density cultivation of Methylocystis sp. MJC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sustainable Process for the Production of Poly(this compound-co-3-hydroxyvalerate) from Renewable Resources: A Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Methane Utilizing Mixed Communities with High Polyhydroxybutyrate (PHB) Production Capacity Using Different Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploring New Strategies for Optimizing the Production of Poly(this compound-co-3-hydroxyvalerate) from Methane and VFAs in Synthetic Cocultures and Mixed Methanotrophic Consortia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scholar.smu.edu [scholar.smu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Polyhydroxyalkanoate Production by Methanotrophs: Recent Updates and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. repositorio.ufc.br [repositorio.ufc.br]
- 14. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 15. Recent Challenges and Trends of Polyhydroxyalkanoate Production by Extremophilic Bacteria Using Renewable Feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to β-Hydroxybutyrate (βOHB) Assays for the Roche Cobas C502 Analyzer
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of β-hydroxybutyrate (βOHB), the primary ketone body, is crucial for the diagnosis and management of ketoacidosis and for monitoring metabolic conditions in clinical and research settings. The Roche cobas c502 analyzer is a widely used platform for clinical chemistry, and several assays for βOHB are available for this system. This guide provides a comparative overview of the validation of the Randox D-3-Hydroxybutyrate (Ranbut) assay and the Stanbio Laboratory β-Hydroxybutyrate LiquiColor assay on the Roche cobas c502 analyzer, supported by experimental data from published studies.
Performance Characteristics
The performance of the Randox and Stanbio βOHB assays on the Roche cobas c502 platform has been independently validated. The following tables summarize the key performance metrics.
Table 1: Precision of βOHB Assays on Roche Cobas Analyzers
| Assay | Analyzer | Sample Type | Mean Concentration (mmol/L) | Intra-Assay CV (%) | Total CV (%) | Citation |
| Randox Ranbut | cobas c502 | Low Control | 0.1 | - | 6.5 | [1][2][3] |
| Randox Ranbut | cobas c502 | High Control | 3.1 | - | 1.5 | [1][2][3] |
| Stanbio LiquiColor | cobas c502 | Low Control | 0.3 | 0 | 2.4 | [4][5] |
| Stanbio LiquiColor | cobas c502 | High Control | 1.21 | 0 | 2.4 | [4][5] |
Table 2: Linearity and Detection Limits of βOHB Assays on Roche Cobas c502
| Assay | Linearity Range (mmol/L) | Limit of Blank (LoB) (mmol/L) | Limit of Detection (LoD) (mmol/L) | Limit of Quantitation (LoQ) (mmol/L) | Citation |
| Randox Ranbut | 0.10 - 3.95 | 0.011 | 0.037 | Not Reported | [1][2][3] |
| Stanbio LiquiColor | 0.0 - 9.0 | Not Reported | Not Reported | 0.10 | [4][5] |
Table 3: Method Comparison of Stanbio vs. Randox βOHB Assays
| Comparison | Analyzer | Correlation Coefficient (R) | Slope (95% CI) | Intercept (95% CI) | Citation |
| Stanbio (c502) vs. Randox (c501) | Roche cobas | 0.9992 | 1.053 (1.037, 1.070) | -0.005 (-0.068, 0.059) | [4][5] |
Another alternative, the Vidan Diagnostics β-Hydroxybutyrate 21FS assay, has been validated for use on Roche cobas® clinical chemistry systems, including the cobas® pro c 503, and is noted to have a linear range up to 6.0 mmol/L.[6][7] However, detailed performance data from peer-reviewed validation studies on the c502 were not available at the time of this guide's compilation.
Experimental Protocols
The data presented in this guide are based on studies that followed established clinical laboratory guidelines for assay validation.
Randox Ranbut Assay Validation Protocol
A validation study of the Randox βOHB assay on a Roche cobas c502 analyzer was conducted following Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][2][3]
-
Precision: To determine the precision of the assay, commercial control materials and pooled residual patient samples were used.[1] The study followed the CLSI EP05-A3 guideline.[1][2] Coefficients of variation (CV) were calculated to assess the repeatability and within-laboratory precision.[2]
-
Linearity: The linearity of the assay was evaluated according to the CLSI EP06-A guideline.[2] This involved creating a dilution series from two patient sample pools with low and high concentrations of βOHB and measuring each concentration level multiple times.[2] The linearity was assessed over a range of 0.10 to 3.95 mmol/L.[1][2][3]
-
Limit of Detection (LoD) and Limit of Blank (LoB): The LoB and LoD were determined based on the CLSI EP17-A2 guideline.[1][2] The LoB was established as 0.011 mmol/L and the LoD as 0.037 mmol/L.[1][2][3]
Stanbio LiquiColor Assay Validation and Comparison Protocol
The Stanbio βOHB assay was validated on a Roche cobas c502 analyzer, and its performance was compared with the Randox assay on a cobas c501.[4][5]
-
Precision: Intra-assay and total coefficients of variation (CV) were determined using commercial quality control materials at two different concentrations (0.3 and 1.21 mmol/L).[5]
-
Linearity: The linearity of the Stanbio assay was verified over a range of 0.0 to 9.0 mmol/L.[4][5]
-
Limit of Quantitation (LoQ): The functional sensitivity (LoQ) was determined to be at least 0.10 mmol/L, based on a CV of less than 20%.[5]
-
Method Comparison: A method comparison study was conducted against the Randox D-3-Hydroxybutyrate assay on a Roche c501 analyzer.[4][5] The results showed a strong agreement between the two assays, with a correlation coefficient (R) of 0.9992.[4][5]
Visualized Workflows
The following diagrams illustrate the typical workflows for assay validation and comparison.
Caption: Workflow for βOHB Assay Validation.
Caption: Workflow for Method Comparison.
Assay Principles
Both the Randox and Stanbio assays are enzymatic assays.[2][8] The principle involves the oxidation of βOHB to acetoacetate (B1235776) by the enzyme β-hydroxybutyrate dehydrogenase. This reaction is coupled with the reduction of NAD+ to NADH.[2][8] The resulting change in absorbance is directly proportional to the βOHB concentration in the sample.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Test validation, method comparison and reference range for the measurement of β-hydroxybutyrate in peripheral blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Test validation, method comparison and reference range for the measurement of β-hydroxybutyrate in peripheral blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. vidandiagnostics.com [vidandiagnostics.com]
- 7. vidandiagnostics.com [vidandiagnostics.com]
- 8. ekfusa.com [ekfusa.com]
A Head-to-Head Comparison of 3-Hydroxybutyrate Assays: Enzymatic vs. Mass Spectrometry
For researchers, scientists, and drug development professionals navigating the crucial task of quantifying 3-hydroxybutyrate (B1226725) (3-HB), the choice of analytical methodology is paramount. This guide provides an objective comparison of the two primary techniques: enzymatic assays and mass spectrometry. We present a comprehensive overview of their performance characteristics, detailed experimental protocols, and a look into the biological significance of 3-HB to aid in selecting the most suitable method for your research needs.
This compound, the most abundant ketone body, is a vital energy source during periods of low glucose availability and a signaling molecule with diverse physiological roles.[1][2] Its accurate measurement is critical in various research fields, including metabolic disorders, neuroscience, and drug development. Enzymatic assays and mass spectrometry represent two distinct approaches to 3-HB quantification, each with its own set of advantages and limitations.
At a Glance: Key Differences
| Feature | Enzymatic Assays | Mass Spectrometry (LC-MS/MS & GC-MS) |
| Principle | Enzyme-catalyzed reaction producing a detectable signal (colorimetric or fluorometric).[3] | Separation by chromatography and detection based on mass-to-charge ratio.[4] |
| Throughput | High-throughput, suitable for large sample numbers. | Lower throughput, more time-consuming per sample. |
| Cost | Generally lower cost per sample. | Higher initial instrument cost and cost per sample. |
| Specificity | High, but with potential for cross-reactivity with structurally similar molecules.[5] | Very high, considered the gold standard for specificity.[4] |
| Sensitivity | Good, with limits of quantification typically in the low micromolar (µM) range. | Excellent, with very low limits of detection and quantification, often in the sub-micromolar range.[6][7] |
| Ease of Use | Relatively simple and can be automated on clinical chemistry analyzers.[8][9] | Requires specialized expertise and instrumentation. |
| Sample Prep | Minimal, often direct measurement in serum or plasma is possible.[3] | More extensive, may involve protein precipitation, extraction, and derivatization.[7] |
Performance Data: A Quantitative Comparison
The following table summarizes the performance characteristics of commercially available enzymatic assays and validated mass spectrometry methods for the quantification of 3-HB in human plasma or serum.
| Performance Metric | Enzymatic Assay | Mass Spectrometry (LC-MS/MS) |
| Linear Range | 0 - 400 µmol/L[8] | 3 - 1000 µM[6] |
| Limit of Detection (LOD) | ~4 µM (fluorometric) | 0.05 µg/ml (~0.48 µM)[10] |
| Lower Limit of Quantification (LLOQ) | Not always specified, but within linear range. | 0.4 µM[6] |
| Intra-assay Precision (%CV) | 0.6% - 7.8%[9] | <10%[6] |
| Inter-assay Precision (%CV) | 1.7% - 9.0% (end-point)[11] | <15%[12] |
| Accuracy/Recovery | 91% - 99%[9] | 85% - 115%[7] |
| Correlation with MS | High correlation reported in multiple studies.[4] | Gold Standard |
Experimental Protocols
Enzymatic Assay for this compound
This protocol is a generalized procedure based on commercially available kits and published methods.[3][13]
Principle: this compound dehydrogenase (HBD) catalyzes the oxidation of 3-HB to acetoacetate, with the concomitant reduction of NAD+ to NADH. The resulting increase in NADH is measured spectrophotometrically at 340 nm or can be coupled to a colorimetric or fluorometric reaction.[3]
Materials:
-
96-well microplate
-
Spectrophotometric or fluorometric microplate reader
-
3-HB Assay Buffer
-
3-HB Enzyme Mix (containing HBD)
-
3-HB Substrate Mix (containing NAD+)
-
3-HB Standard solution
-
Samples (serum, plasma, etc.)
Procedure:
-
Standard Curve Preparation: Prepare a series of 3-HB standards by diluting the stock solution in assay buffer to generate a standard curve (e.g., 0, 2, 4, 6, 8, 10 nmol/well).
-
Sample Preparation: Centrifuge samples to remove any particulate matter. Samples can often be used directly, but deproteinization may be necessary for certain sample types.
-
Reaction Setup:
-
Add 50 µL of each standard and sample to separate wells of the 96-well plate.
-
Prepare a Master Reaction Mix containing the Assay Buffer, Enzyme Mix, and Substrate Mix according to the kit instructions.
-
Add 50 µL of the Master Reaction Mix to each well.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the absorbance at 340 nm (for NADH detection) or the appropriate wavelength for the chosen colorimetric or fluorometric probe.
-
Calculation: Subtract the blank reading from all measurements. Plot the standard curve and determine the concentration of 3-HB in the samples.
Mass Spectrometry (LC-MS/MS) Assay for this compound
This protocol is a representative example of a validated LC-MS/MS method.[7][12]
Principle: This method involves the separation of 3-HB from other sample components using liquid chromatography followed by detection and quantification using tandem mass spectrometry. An internal standard is used to ensure accuracy.
Materials:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
C18 analytical column
-
3-HB analytical standard
-
Isotopically labeled 3-HB internal standard (e.g., D4-3-HB)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Samples (serum, plasma, etc.)
Procedure:
-
Standard and Internal Standard Preparation: Prepare stock solutions of 3-HB and the internal standard in a suitable solvent (e.g., water or methanol). Create a series of calibration standards by spiking the 3-HB stock solution into a surrogate matrix.
-
Sample Preparation:
-
To 50 µL of sample, calibrator, or quality control, add the internal standard.
-
Add a protein precipitation agent (e.g., cold methanol) and vortex.
-
Incubate at 4°C for 10 minutes.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the C18 column.
-
Use a suitable mobile phase gradient (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid) to separate 3-HB.
-
Detect 3-HB and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Integrate the peak areas for 3-HB and the internal standard.
-
Calculate the peak area ratio of 3-HB to the internal standard.
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of 3-HB in the samples from the calibration curve.
-
Visualizing the Methodologies and Biological Context
To further clarify the experimental processes and the biological relevance of this compound, the following diagrams have been generated.
Conclusion: Choosing the Right Tool for the Job
Both enzymatic assays and mass spectrometry are powerful tools for the quantification of 3-HB. The choice of method depends on the specific research question, available resources, and desired throughput.
-
Enzymatic assays are well-suited for high-throughput screening, routine clinical analysis, and studies where cost and ease of use are major considerations. Their performance is often adequate for many research applications.
-
Mass spectrometry , particularly LC-MS/MS, remains the gold standard for accuracy, specificity, and sensitivity. It is the preferred method for studies requiring the highest level of analytical rigor, such as in-depth metabolic profiling, the validation of other analytical methods, and the analysis of low-concentration samples.
For researchers in drug development and clinical studies, a tiered approach can be highly effective. An enzymatic assay can be an excellent choice for initial large-scale screening, with mass spectrometry being used for the validation of key findings. This strategy allows for both efficiency and analytical confidence in the quantification of this important biomarker.
References
- 1. This compound as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. corelabsupplies.com [corelabsupplies.com]
- 4. Contribution of 3-hydroxyisobutyrate to the measurement of this compound in human plasma: comparison of enzymatic and gas-liquid chromatography-mass spectrometry assays in normal and in diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectrophotometric enzymatic assay for S-3-hydroxyisobutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic method for determining ketone body ratio in arterial blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Automated kinetic method for D-3-hydroxybutyrate in plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A surrogate analyte-based LC-MS/MS method for the determination of γ-hydroxybutyrate (GHB) in human urine and variation of endogenous urinary concentrations of GHB [pubmed.ncbi.nlm.nih.gov]
- 11. Combined enzymatic assays for this compound and lactate: end-point and kinetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Determination of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate (Ketone Ester) and Its Metabolites Beta-hydroxybutyrate, 1-3-Butanediol, and Acetoacetate in Human Plasma Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. beta Hydroxybutyrate (beta HB) Assay Kit (Colorimetric) (ab83390/K632-100) | Abcam [abcam.com]
A Comparative Analysis of 3-Hydroxybutyrate and Acetoacetate Signaling
For Researchers, Scientists, and Drug Development Professionals
The ketone bodies 3-hydroxybutyrate (B1226725) (3-HB) and acetoacetate (B1235776) (AcAc) have emerged as critical signaling molecules, extending their roles beyond simple energy substrates. While often grouped, their signaling functions are distinct, activating separate pathways and eliciting different cellular responses. This guide provides a comparative analysis of their signaling mechanisms, supported by experimental data and methodologies, to aid researchers in dissecting their specific effects.
Key Signaling Differences at a Glance
While both 3-HB and acetoacetate are produced from the breakdown of fatty acids, their downstream signaling actions diverge significantly. 3-HB predominantly exerts anti-inflammatory effects through GPR109A activation, NLRP3 inflammasome inhibition, and histone deacetylase (HDAC) inhibition. In contrast, acetoacetate signals through a different G-protein coupled receptor, GPR43, and under certain conditions, may initiate pro-inflammatory pathways.
Quantitative Comparison of Signaling Activities
The following tables summarize the key quantitative parameters of 3-HB and acetoacetate signaling.
Table 1: G-Protein Coupled Receptor (GPCR) Activation
| Ketone Body | Receptor | EC50 | Downstream Effect | Reference |
| This compound | GPR109A (HCAR2) | ~0.7 mM | Inhibition of adenylyl cyclase, reduced cAMP | [1][2] |
| Acetoacetate | GPR43 (FFAR2) | ~0.76 mM (cAMP inhibition), ~1.42 mM (Ca2+ influx) | Inhibition of cAMP, increased intracellular Ca2+ | [1] |
| This compound | GPR43 (FFAR2) | No activation observed | - | [1] |
| Acetoacetate | GPR109A (HCAR2) | No activation observed | - | [3][4] |
Table 2: Inflammasome and Inflammatory Pathway Modulation
| Ketone Body | Target Pathway | Effect | Concentration | Reference |
| This compound | NLRP3 Inflammasome | Inhibition | Effective at physiological concentrations | [3][4][5] |
| Acetoacetate | NLRP3 Inflammasome | No inhibition | - | [3][4][5] |
| Acetoacetate | NF-κB Pathway | Activation (in bovine hepatocytes) | 2.4 - 4.8 mM | [6] |
Table 3: Histone Deacetylase (HDAC) Inhibition
| Ketone Body | Target HDACs | IC50 | Notes | Reference |
| This compound | Class I (HDAC1, 2, 3) and IIa (HDAC4, 5, 7, 9) | Not definitively quantified; conflicting reports exist | Some studies show robust inhibition leading to histone hyperacetylation, while others report weak or no direct inhibitory activity compared to butyrate (B1204436). | [5][7] |
Signaling Pathway Diagrams
The distinct signaling pathways of this compound and acetoacetate are visualized below using the DOT language for Graphviz.
Caption: this compound Signaling Pathways.
Caption: Acetoacetate Signaling Pathways.
Experimental Protocols
GPR43 Activation by Acetoacetate
Objective: To determine the activation of GPR43 by acetoacetate.
Methodology:
-
Cell Culture: HEK293 cells stably expressing GPR43 are cultured in DMEM supplemented with 10% FBS.
-
cAMP Measurement:
-
Cells are seeded in 96-well plates.
-
After 24 hours, cells are treated with various concentrations of acetoacetate in the presence of forskolin (B1673556) (an adenylyl cyclase activator).
-
Intracellular cAMP levels are measured using a commercial ELISA kit.
-
A decrease in forskolin-induced cAMP levels indicates Gq/i-coupled receptor activation.
-
-
Intracellular Calcium Measurement:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Baseline fluorescence is recorded.
-
Acetoacetate is added, and changes in fluorescence intensity are monitored using a fluorescence plate reader.
-
An increase in intracellular calcium indicates Gq-coupled receptor activation.[1]
-
NLRP3 Inflammasome Activation Assay
Objective: To compare the effects of 3-HB and acetoacetate on NLRP3 inflammasome activation.
Methodology:
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are primed with lipopolysaccharide (LPS; 1 µg/mL) for 4 hours to induce the expression of pro-IL-1β.
-
Treatment: Primed BMDMs are pre-treated with 3-HB or acetoacetate at various concentrations for 30 minutes.
-
Inflammasome Activation: Cells are then stimulated with an NLRP3 activator (e.g., ATP or nigericin).
-
Measurement of IL-1β Secretion: The cell culture supernatant is collected, and the concentration of secreted IL-1β is quantified by ELISA. A reduction in IL-1β levels in the presence of the ketone body indicates inflammasome inhibition.[3][4][5]
NF-κB Activation Assay
Objective: To assess the effect of acetoacetate on the activation of the NF-κB pathway.
Methodology:
-
Cell Culture: Bovine hepatocytes or other relevant cell types are cultured to confluency.
-
Treatment: Cells are treated with varying concentrations of acetoacetate for a specified time course.
-
Protein Extraction: Whole-cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting:
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against phospho-p65 (a marker of NF-κB activation), total p65, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies are used for detection, and bands are visualized using an enhanced chemiluminescence (ECL) system. An increase in the ratio of phospho-p65 to total p65 indicates NF-κB activation.[6]
-
Conclusion
The signaling roles of this compound and acetoacetate are distinct and non-interchangeable. 3-HB primarily engages in anti-inflammatory and gene-regulatory pathways through GPR109A and HDAC inhibition, as well as suppression of the NLRP3 inflammasome. Conversely, acetoacetate signals through GPR43 and has been shown in some contexts to activate pro-inflammatory pathways like NF-κB. These differences underscore the importance of studying these ketone bodies individually to accurately delineate their physiological and pathological roles. This guide provides a foundational framework for researchers to design experiments and interpret findings related to the specific signaling actions of 3-HB and acetoacetate.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-3-Hydroxybutyric acid |HDAC inhibitor | Hello Bio [hellobio.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. Prominent action of butyrate over β-hydroxybutyrate as histone deacetylase inhibitor, transcriptional modulator and anti-inflammatory molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 3-Hydroxybutyrate as a Gold Standard Biomarker for Diabetic Ketoacidosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-hydroxybutyrate (B1226725) (β-OHB) with other ketone bodies—acetoacetate (B1235776) and acetone (B3395972)—for the diagnosis and monitoring of diabetic ketoacidosis (DKA). The following sections present supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant pathways and workflows to assist researchers and clinicians in making informed decisions regarding biomarker selection.
Executive Summary
Diabetic ketoacidosis is a life-threatening complication of diabetes characterized by hyperglycemia, metabolic acidosis, and ketonemia. The timely and accurate measurement of ketone bodies is crucial for diagnosis and management. Among the three ketone bodies, this compound has emerged as the superior biomarker due to its relative abundance in DKA and the availability of reliable quantitative assays. This guide demonstrates that direct measurement of β-OHB offers significant advantages in sensitivity and specificity over traditional methods that detect acetoacetate and acetone.
Data Presentation: Comparative Performance of Ketone Body Biomarkers
The following tables summarize the diagnostic performance of this compound, acetoacetate (typically measured in urine), and breath acetone for the diagnosis of diabetic ketoacidosis.
Table 1: Performance of this compound (Blood) vs. Acetoacetate (Urine) for DKA Diagnosis
| Biomarker | Method | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Key Findings & Citations |
| This compound (β-OHB) | Point-of-Care Capillary | 98.1% - 100% | 78.6% - 93.9% | 34.9% - 50% | 99.7% - 100% | Significantly more specific than urine acetoacetate testing, reducing unnecessary DKA work-ups.[1][2] A cut-off of >2.1 mmol/L showed 100% sensitivity in one study.[3] |
| Acetoacetate (AcAc) | Urine Dipstick (Nitroprusside) | 98.1% - 100% | 35.1% - 77.3% | 15% | 99.4% - 100% | High sensitivity but poor specificity, leading to a high rate of false positives.[1] The nitroprusside method does not detect β-OHB, the most abundant ketone in DKA. |
Table 2: Performance of Breath Acetone for DKA Diagnosis
| Biomarker | Method | Sensitivity | Specificity | Area Under the Curve (AUC) | Key Findings & Citations |
| Acetone | Metal Oxide Semiconductor | 88.9% | 88.5% | 0.913 | A non-invasive and convenient method for DKA diagnosis with good correlation to serum β-OHB.[4] |
| Acetone | Gas Chromatography-Mass Spectrometry (GC-MS) | Moderate (0.638 pooled) | Moderate (0.801 pooled) | 0.79 | Considered a promising non-invasive approach, though further standardization is needed.[5] |
Experimental Protocols
Measurement of this compound (β-OHB) in Blood/Serum
1. Point-of-Care (POC) Capillary Blood β-OHB Measurement
-
Principle: This method utilizes a handheld meter and disposable strips. The enzyme β-hydroxybutyrate dehydrogenase on the strip catalyzes the oxidation of β-OHB to acetoacetate, with the concurrent reduction of a mediator. The electrical current generated is proportional to the β-OHB concentration.
-
Procedure:
-
Ensure the meter is calibrated according to the manufacturer's instructions.
-
Insert a new test strip into the meter.
-
Clean the patient's fingertip with an alcohol wipe and allow it to dry.
-
Use a sterile lancet to prick the fingertip.
-
Gently squeeze the finger to obtain a small drop of blood.
-
Touch the tip of the test strip to the blood drop, allowing the capillary action to draw the sample into the strip.
-
The meter will automatically start the measurement and display the β-OHB concentration within seconds.
-
2. Laboratory-Based Enzymatic Assay for Serum β-OHB
-
Principle: This quantitative method is based on the oxidation of β-hydroxybutyrate to acetoacetate by the enzyme β-hydroxybutyrate dehydrogenase, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the β-OHB concentration in the sample.[6]
-
Procedure:
-
Sample Preparation: Collect blood in a serum separator tube. Centrifuge to separate the serum. Samples can be stored at -80°C if not analyzed immediately.[6]
-
Reagent Preparation: Prepare a working reagent by mixing the β-hydroxybutyrate dehydrogenase enzyme solution with a buffer containing NAD+.
-
Assay:
-
Measurement: Read the absorbance of each well at 340 nm using a microplate reader.
-
Calculation: Determine the β-OHB concentration in the samples by comparing their absorbance to a standard curve generated from known concentrations of β-OHB.[8]
-
Measurement of Acetoacetate (AcAc) in Urine
1. Rothera's Test (Qualitative Nitroprusside Reaction)
-
Principle: Acetoacetate and acetone react with sodium nitroprusside in an alkaline solution to produce a purple-colored complex.[9] This test is more sensitive to acetoacetate than acetone and does not detect β-hydroxybutyrate.
-
Procedure:
-
Take 5 mL of urine in a test tube.
-
Saturate the urine with ammonium (B1175870) sulfate (B86663) crystals.
-
Add a small crystal of sodium nitroprusside and mix.
-
Carefully layer ammonium hydroxide (B78521) solution on top of the urine mixture.
-
Observation: A purple ring at the junction of the two liquids indicates a positive result for ketone bodies (acetoacetate and acetone).[9]
-
2. Quantitative Modified Nitroprusside Test
-
Principle: This method adapts the nitroprusside reaction for quantitative measurement using a spectrophotometer. The intensity of the purple color formed is proportional to the acetoacetate concentration.
-
Procedure:
-
Reaction Mixture: Prepare a reagent mixture containing glycine, sodium nitroprusside, and lactose.[10]
-
Standard Curve: Generate a standard curve using known concentrations of acetoacetate (e.g., 5-100 mg/dL).[10]
-
Sample Analysis:
-
Add a small volume of urine to the reaction mixture.
-
Incubate to allow color development.
-
Measure the absorbance at a specific wavelength (e.g., 550 nm).
-
-
Calculation: Determine the acetoacetate concentration in the urine sample by comparing its absorbance to the standard curve.[10]
-
Mandatory Visualization
Signaling Pathway of Ketogenesis in Diabetic Ketoacidosis
Caption: Ketogenesis pathway in DKA.
Experimental Workflow for Biomarker Validation
Caption: Experimental workflow for validating DKA biomarkers.
References
- 1. Diagnosing ketoacidosis [acutecaretesting.org]
- 2. droracle.ai [droracle.ai]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. iomcworld.org [iomcworld.org]
- 5. researchgate.net [researchgate.net]
- 6. cbioc.com [cbioc.com]
- 7. corelabsupplies.com [corelabsupplies.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. m.youtube.com [m.youtube.com]
- 10. thepharmajournal.com [thepharmajournal.com]
A Comparative Guide to the Biological Effects of 3-Hydroxybutyrate Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the two enantiomers of 3-hydroxybutyrate (B1226725) (3-HB), (R)-3-hydroxybutyrate (also known as D-β-hydroxybutyrate or D-BHB) and (S)-3-hydroxybutyrate (also known as L-β-hydroxybutyrate or L-BHB). An objective analysis of their distinct metabolic fates, pharmacokinetic profiles, and signaling mechanisms is presented, supported by experimental data.
Introduction
This compound is a ketone body that serves as a crucial alternative energy source for the brain and other tissues during periods of low glucose availability, such as fasting or a ketogenic diet.[1][2] It exists as two stereoisomers, (R)-3-HB and (S)-3-HB. While (R)-3-HB is the naturally occurring enantiomer produced and utilized by mammalian metabolism, the synthetic (S)-3-HB enantiomer is also of significant interest due to its distinct biological properties.[3] Understanding the differential effects of these enantiomers is critical for the development of therapeutic strategies targeting metabolic and signaling pathways.
Metabolic and Pharmacokinetic Differences
The two enantiomers of this compound exhibit significant differences in their metabolism and pharmacokinetics. (R)-3-HB is the readily metabolized form, serving as an efficient energy substrate, while (S)-3-HB is metabolized more slowly and persists longer in circulation.[4][5]
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the pharmacokinetic parameters of (R)-3-HB and (S)-3-HB following oral administration of a racemic mixture (D,L-3-HB) in rats.
| Parameter | (R)-3-HB (D-BHB) | (S)-3-HB (L-BHB) | Reference |
| Cmax (mmol/L) | 0.30 - 0.50 (dose-dependent) | 1.88 - 1.98 | [6] |
| AUC (minutes*mmol/L) | 58 - 106 (dose-dependent) | 380 - 479 | [6] |
| Time to Peak (Tmax) | 30 - 60 minutes | 30 - 60 minutes | [6] |
| Metabolism | Rapidly metabolized to acetyl-CoA | Metabolized more slowly | [4][7] |
| Tissue Distribution | Profound rise in heart and liver | Extensive increase in brain, heart, liver, and muscle | [6][8] |
Experimental Protocols
Quantification of 3-HB Enantiomers: The concentrations of (R)-3-HB and (S)-3-HB in biological samples (blood, tissues) are typically determined using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[6][8]
-
Sample Preparation: Biological samples are deproteinized, and the supernatant is used for analysis.
-
Chromatographic Separation: The enantiomers are separated on a chiral column.
-
Mass Spectrometric Detection: The separated enantiomers are detected and quantified using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
Signaling Pathways and Physiological Effects
Beyond its role as a metabolic fuel, (R)-3-HB acts as a signaling molecule, modulating various cellular processes. The signaling roles of (S)-3-HB are less understood but emerging evidence suggests it also possesses biological activity.
(R)-3-Hydroxybutyrate (D-BHB) Signaling
(R)-3-HB influences gene expression and cellular function through several mechanisms:
-
Histone Deacetylase (HDAC) Inhibition: (R)-3-HB inhibits class I HDACs, leading to increased histone acetylation and the expression of genes involved in antioxidant defense and neuroprotection, such as FOXO3a and brain-derived neurotrophic factor (BDNF).[1][9][10]
-
G-Protein Coupled Receptor (GPCR) Activation: (R)-3-HB is an agonist for the hydroxycarboxylic acid receptor 2 (HCAR2, also known as GPR109A) and the free fatty acid receptor 3 (FFAR3, or GPR41).[1][9] Activation of these receptors can lead to anti-inflammatory effects and modulation of sympathetic nervous system activity.[3][9]
-
NLRP3 Inflammasome Inhibition: (R)-3-HB can suppress the activation of the NLRP3 inflammasome, thereby reducing the release of pro-inflammatory cytokines like IL-1β.[11]
(S)-3-Hydroxybutyrate (L-BHB) Effects
The biological effects of (S)-3-HB are an active area of research. Due to its slower metabolism, it has a more prolonged presence in the body, which may lead to distinct signaling and physiological outcomes.[4]
-
Cardiovascular Effects: Studies have shown that (S)-3-HB can exert stronger hemodynamic responses than (R)-3-HB, primarily by reducing afterload, leading to an increase in cardiac output.[12]
-
Electrophysiological Effects: In studies using induced pluripotent stem cell-derived cardiomyocytes, the racemic mixture of 3-HB (containing (S)-3-HB) altered calcium transients and action potential duration differently than (R)-3-HB alone.[13]
-
Tissue Accumulation: (S)-3-HB shows extensive distribution to various tissues, including the brain, suggesting it may have specific effects in these organs.[6][8]
Experimental Protocols
HDAC Inhibition Assay: The inhibitory effect of 3-HB on HDAC activity can be measured using fluorogenic assays.[14]
-
Procedure: Recombinant HDAC enzyme is incubated with varying concentrations of the 3-HB enantiomer. A fluorogenic substrate is added, and the fluorescence is measured over time.
-
Data Analysis: The rate of the reaction is calculated to determine the inhibitory potency (e.g., IC50 value).
Cardiovascular Hemodynamics in Animal Models: The effects of 3-HB enantiomers on cardiovascular function can be assessed in animal models, such as pigs.[12]
-
Procedure: Animals receive infusions of either (R)-3-HB, (S)-3-HB, or a racemic mixture. Hemodynamic parameters like cardiac output, blood pressure, and vascular resistance are continuously monitored.
-
Data Analysis: Changes in hemodynamic parameters from baseline are compared between the different treatment groups.
Conclusion
The enantiomers of this compound exhibit distinct metabolic, pharmacokinetic, and signaling properties. (R)-3-HB is a readily utilized energy source and a signaling molecule with well-defined roles in HDAC inhibition and GPCR activation. (S)-3-HB, with its slower metabolism and prolonged circulation, shows promise for distinct therapeutic applications, particularly in the cardiovascular system. Further research is warranted to fully elucidate the signaling pathways and therapeutic potential of (S)-3-HB. This comparative guide provides a foundation for researchers and drug development professionals to explore the nuanced biological effects of these two important molecules.
References
- 1. β-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 2. Role of β-hydroxybutyrate, its polymer poly-β-hydroxybutyrate and inorganic polyphosphate in mammalian health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why do we need both D-BHB and L-BHB? - KetoNutrition [ketonutrition.org]
- 5. Frontiers | Metabolism of Exogenous D-Beta-Hydroxybutyrate, an Energy Substrate Avidly Consumed by the Heart and Kidney [frontiersin.org]
- 6. Enantiomer-specific pharmacokinetics of D,L-3-hydroxybutyrate: Implications for the treatment of multiple acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of S-3-hydroxybutyrate in the perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantiomer‐specific pharmacokinetics of D,L‐3‐hydroxybutyrate: Implications for the treatment of multiple acyl‐CoA dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound Regulates Energy Metabolism and Induces BDNF Expression in Cerebral Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enantiomer-Specific Cardiovascular Effects of the Ketone Body this compound [pubmed.ncbi.nlm.nih.gov]
- 13. Differential Effects of Beta-Hydroxybutyrate Enantiomers on Induced Pluripotent Stem Derived Cardiac Myocyte Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Rise in 3-Hydroxybutyrate: A Comparative Analysis of Fasting and Ketogenic Diets
The metabolic state of ketosis, characterized by elevated levels of ketone bodies, can be induced by both fasting and adherence to a ketogenic diet. A key ketone body, 3-hydroxybutyrate (B1226725) (BHB), serves as an alternative energy source for the brain and other tissues when glucose availability is low. This guide provides a comparative analysis of BHB levels achieved during fasting versus a ketogenic diet, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Both prolonged fasting and a high-fat, low-carbohydrate ketogenic diet trigger a metabolic shift, prompting the liver to convert fatty acids into ketone bodies, including this compound.[1][2] While both interventions lead to a rise in circulating BHB, the magnitude and duration of this elevation can differ.
Quantitative Comparison of this compound Levels
The following table summarizes typical this compound (BHB) levels observed in humans under fasting conditions and during adherence to a ketogenic diet. These values are compiled from various clinical studies and represent a general physiological response.
| Condition | Duration | Typical this compound (BHB) Levels (mmol/L) |
| Fasting | 12-16 hours | Rise to a few hundred micromolar |
| 2 days | 1.0 - 2.0 | |
| Prolonged Starvation | 6.0 - 8.0 | |
| 2-3 days (in healthy adults) | 0.60 - 0.98 | |
| Ketogenic Diet | Sustained Adherence | 0.5 - 5.0 |
| 12-week pilot study (Parkinson's disease) | Mean of 0.64 | |
| 12-week trial (mild Alzheimer's disease) | Mean of 0.95 ± 0.34 | |
| 3 and 6 months (drug-resistant epilepsy) | Mean of 3.74 and 4.00, respectively |
It is important to note that individual responses can vary based on factors such as metabolic health, age, gender, and physical activity levels.[3]
Metabolic Pathways and Experimental Workflow
The metabolic shift towards ketogenesis is a complex process. The following diagrams illustrate the key signaling pathways and a typical experimental workflow for a comparative study.
Caption: Metabolic pathway of this compound production.
Caption: Experimental workflow for a comparative study.
Experimental Protocols
Measurement of this compound in Blood
A common and reliable method for quantifying BHB levels is the enzymatic assay, which can be performed on serum or plasma samples.
1. Sample Collection and Preparation:
-
Collect venous blood samples into tubes containing an anticoagulant such as heparin or EDTA.
-
Centrifuge the blood sample at approximately 1000 x g for 10 minutes at 4°C to separate the plasma.
-
If using serum, collect blood in a tube without anticoagulant and allow it to clot at room temperature for 30 minutes before centrifuging.
-
The resulting plasma or serum should be stored at -80°C if not analyzed immediately.[2] For some assays, deproteinization of the sample using a 10 kDa molecular weight cutoff spin filter may be required.[2]
2. Enzymatic Assay Principle:
-
The assay is based on the oxidation of this compound to acetoacetate (B1235776) by the enzyme this compound dehydrogenase.
-
This reaction is coupled with the reduction of NAD+ to NADH.
-
The increase in NADH is proportional to the amount of BHB in the sample and can be measured spectrophotometrically by the increase in absorbance at 340 nm.[4]
3. Assay Procedure (Example using a commercial kit):
-
Reagent Preparation: Reconstitute the lyophilized enzyme mix, substrate, and standard solutions with the provided assay buffer as per the kit's instructions.[5]
-
Standard Curve: Prepare a series of dilutions of the BHB standard to create a standard curve.
-
Reaction Setup: In a 96-well microplate, add the prepared standards and samples to individual wells.
-
Reaction Initiation: Add the reaction mix (containing the enzyme and substrate) to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature (or as specified by the kit) for approximately 30 minutes, protected from light.[5]
-
Measurement: Read the absorbance of each well at 340 nm using a microplate reader.
-
Calculation: Determine the BHB concentration in the samples by comparing their absorbance values to the standard curve.[4]
Dietary Protocols
Fasting Protocol:
-
Participants typically undergo a supervised fast, abstaining from all caloric intake for a predetermined period (e.g., 48-72 hours). Water is usually allowed ad libitum.
-
Blood samples for BHB analysis are collected at baseline and at regular intervals throughout the fasting period.
Ketogenic Diet Protocol:
-
Participants are instructed to follow a strict ketogenic diet, with a macronutrient distribution typically around 70-80% fat, 15-25% protein, and 5-10% carbohydrates.
-
An initial adaptation phase of several days to weeks is often required to achieve a stable state of nutritional ketosis.
-
Adherence to the diet is monitored through regular dietary records and measurement of blood BHB levels.[6]
References
- 1. Prolonged fasting promotes systemic inflammation and platelet activation in humans: A medically supervised, water-only fasting and refeeding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. cbioc.com [cbioc.com]
- 5. beta Hydroxybutyrate (beta HB) Assay Kit (Colorimetric) (ab83390/K632-100) | Abcam [abcam.com]
- 6. Feasibility and metabolic outcomes of a well-formulated ketogenic diet as an adjuvant therapeutic intervention for women with stage IV metastatic breast cancer: The Keto-CARE trial - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potential of 3-Hydroxybutyrate Across Traumatic Brain Injury Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of 3-hydroxybutyrate (B1226725) (3-HB) in various experimental models of traumatic brain injury (TBI). We delve into the supporting experimental data, detailed methodologies, and the underlying signaling pathways that position 3-HB as a promising therapeutic candidate.
Traumatic brain injury presents a significant global health challenge, with a complex pathophysiology that includes a primary mechanical injury followed by a cascade of secondary insults such as excitotoxicity, neuroinflammation, and oxidative stress. A critical component of this secondary injury is a cerebral energy crisis, where damaged brain tissue is unable to efficiently utilize glucose. This compound, the primary ketone body, emerges as a potential alternative fuel source for the injured brain, and accumulating evidence suggests it also possesses direct neuroprotective signaling properties. This guide synthesizes findings from key studies to offer a comparative analysis of 3-HB's efficacy across different TBI models.
Quantitative Efficacy of this compound in TBI Models
The following table summarizes the key quantitative outcomes of this compound administration in various preclinical TBI models. The most robust data is currently available for the Controlled Cortical Impact (CCI) model.
| TBI Model | Intervention | Animal Model | Key Quantitative Outcomes | Reference |
| Controlled Cortical Impact (CCI) | Ketone Ester (KE) (0.5 ml/kg/day oral gavage + 0.3% in drinking water) | Male Sprague Dawley Rats | Lesion Volume: Reduced by ~78% (CCI+KE: 10 ± 3 mm³ vs. CCI+water: 47 ± 11 mm³)[1][2]. Neurobehavioral Score (NSS-R): Significantly improved (lower score) at 4 weeks (CCI+KE: 1.2 ± 0.4 vs. CCI+water: 4.4 ± 0.5)[1][2]. Neuroinflammation: Reduced Iba1+ (microglia) and GFAP+ (astrocytes) stained areas in the cortex and hippocampus[1][2]. | [1][2] |
| Weight Drop (Closed Head Injury) | Ketogenic Diet | Male ICR Mice | Cognitive Function: Ameliorated deficits in spatial and visual memory (Y-maze and Novel Object Recognition tasks)[3][4][5]. Neuronal Loss: Decreased degeneration of neurons in the dentate gyrus and cortex[3]. Neuroinflammation: Attenuated astrocyte reactivity in the dentate gyrus[3]. | [3][4][5] |
| Fluid Percussion Injury | Intravenous β-hydroxybutyrate | Female Rats | Blood-Brain Barrier Permeability: Reduced the injury-induced increase in permeability[6]. Inflammation: Reduced nuclear factor-κB (NF-κB) activation[6]. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are the experimental protocols for the key TBI models cited.
Controlled Cortical Impact (CCI) Model
-
Animal Model: Male Sprague Dawley rats.
-
Anesthesia: Isoflurane (5% for induction, 2-3% for maintenance) mixed with 100% oxygen.
-
Surgical Procedure:
-
Rats are placed in a stereotaxic frame.
-
A craniotomy is performed over the parietal cortex.
-
A cortical contusion is induced using a pneumatic impactor device with a specified impact velocity and deformation depth.
-
-
3-HB Administration: A ketone ester, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, is administered daily via oral gavage (0.5 ml/kg/day) and ad libitum in the drinking water (0.3% v/v), starting immediately after the TBI.
-
Outcome Measures:
-
Neurobehavioral Assessment: The Neurobehavioral Severity Scale-Revised (NSS-R) is used to evaluate motor and sensory deficits at specified time points post-injury.
-
Histology: Brains are collected at the end of the study, sectioned, and stained (e.g., with Cresyl violet) to quantify the lesion volume. Immunohistochemistry is used to assess markers of neuroinflammation such as Iba1 for microglia and GFAP for astrocytes.
-
Weight Drop (Closed Head Injury) Model
-
Animal Model: Male ICR mice.
-
Injury Induction: A weight of a specific mass is dropped from a predetermined height onto the exposed skull of the anesthetized mouse, causing a closed-head injury.
-
Intervention: A ketogenic diet (high-fat, low-carbohydrate) is initiated after the TBI and maintained for the duration of the study.
-
Outcome Measures:
-
Cognitive and Behavioral Tests: Y-maze and Novel Object Recognition tasks are used to assess spatial and visual memory.
-
Molecular and Cellular Analysis: Brain tissue (temporal cortex and hippocampus) is analyzed for markers of neuronal death, glial cell activation, and expression of proteins like SIRT1.
-
Fluid Percussion Injury Model
-
Animal Model: Female rats.
-
Surgical Procedure:
-
A craniotomy is performed, and a Luer-Lok hub is secured over the intact dura.
-
The hub is filled with saline.
-
-
Injury Induction: A fluid pulse of a specific pressure and duration is delivered to the dura through the hub, causing a diffuse brain injury.
-
3-HB Administration: β-hydroxybutyrate is administered intravenously.
-
Outcome Measures:
-
Blood-Brain Barrier Permeability: Assessed by measuring the extravasation of dyes (e.g., Evans blue) into the brain parenchyma.
-
Molecular Analysis: Brain tissue is analyzed for the activation of inflammatory signaling pathways, such as NF-κB.
-
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are multifaceted, involving both metabolic and signaling mechanisms. The following diagrams, generated using the DOT language, illustrate these complex interactions and the experimental workflows.
Neuroprotective Signaling Pathways of this compound in TBI
Caption: Neuroprotective mechanisms of this compound in traumatic brain injury.
Experimental Workflow for CCI TBI Model and 3-HB Treatment
Caption: Experimental workflow for assessing 3-HB efficacy in a CCI TBI model.
Logical Relationship of 3-HB's Multi-faceted Neuroprotection
References
- 1. tandfonline.com [tandfonline.com]
- 2. The ketone ester, 3-hydroxybutyl-3-hydroxybutyrate, attenuates neurobehavioral deficits and improves neuropathology following controlled cortical impact in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ketogenic Diet as a potential treatment for traumatic brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cureepilepsy.org [cureepilepsy.org]
- 5. aftau.org [aftau.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Salivary 3-Hydroxybutyrate Measurement in Bovine Subjects
For Researchers, Scientists, and Drug Development Professionals
The early detection of hyperketonemia, a common metabolic disorder in dairy cows, is crucial for maintaining herd health and productivity. While blood beta-hydroxybutyrate (BHB) measurement is considered the gold standard for diagnosis, the collection of blood samples can be invasive and stressful for the animals. Salivary diagnostics present a promising non-invasive alternative. This guide provides an objective comparison of salivary BHB measurement with established methods, supported by experimental data, to aid researchers and professionals in making informed decisions for their studies and herd management practices.
Comparison of Diagnostic Methods for Bovine Hyperketonemia
The diagnosis of hyperketonemia in cattle relies on the measurement of 3-hydroxybutyrate (B1226725) (BHB) concentrations in various biological fluids. While blood analysis is the current standard, saliva, urine, and milk are being explored as less invasive alternatives. A significant correlation has been found between salivary and serum BHB levels, suggesting saliva as a viable sample for hyperketonemia diagnosis.[1][2]
| Parameter | Saliva | Blood (Serum/Plasma) | Urine | Milk |
| Analyte | This compound (BHB) | This compound (BHB) | Acetoacetate (B1235776) (AcAc) & BHB | This compound (BHB) |
| Invasiveness | Non-invasive | Invasive | Non-invasive | Non-invasive |
| Correlation with Serum BHB | Moderately to Strongly Correlated[1][2] | Gold Standard | Variable Correlation[3][4] | Moderately Correlated[5] |
| Advantages | Easy, stress-free sample collection. | High accuracy and reliability.[6][7] | Easy sample collection. | Can be collected during routine milking. |
| Disadvantages | Potential for sample contamination (e.g., with dirt), which can affect some assays.[1] Lower concentration of BHB compared to blood. | Stressful for the animal, requires trained personnel. | Acetoacetate is less stable than BHB. Concentration can be influenced by urine volume. | Lower BHB concentration than blood, can be affected by milk composition.[5] |
Performance of Salivary BHB Measurement
A validation study using a commercially available colorimetric method demonstrated good precision and accuracy for the measurement of BHB in bovine saliva.[1][8]
| Validation Parameter | Result |
| Intra-assay Imprecision (CV%) | <3% (high concentration), <7.1% (low concentration)[1] |
| Inter-assay Imprecision (CV%) | <6% (high concentration), <14% (low concentration)[1] |
| Linearity under Dilution (R²) | >0.99[1][9] |
| Lower Limit of Detection (LLOD) | 0.005 mmol/L[1] |
| Correlation with Serum BHB (R²) | 0.54[2] |
The Receiver Operating Characteristic (ROC) analysis indicated that salivary BHB can significantly discriminate between cows with and without hyperketonemia, although with a lower Area Under the Curve (AUC) compared to serum BHB.[1]
Experimental Protocols
Salivary BHB Measurement (Colorimetric Method)
This protocol is based on the validation study by Escribano et al. (2022).[1]
Sample Collection:
-
Saliva samples were collected using a BOVIRESP® kit.
-
Samples were refrigerated and sent to the laboratory for analysis.
Analytical Method:
-
A commercially available automated colorimetric assay was used.
-
The assay is based on the oxidation of BHB to acetoacetate by the enzyme β-hydroxybutyrate dehydrogenase, which reduces NAD+ to NADH. The resulting change in absorbance is proportional to the BHB concentration.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. veterinaryworld.org [veterinaryworld.org]
- 5. Short communication: Validation of a test-day milk test for β-hydroxybutyrate for identifying cows with hyperketonemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A systematic review and meta-analysis of the diagnostic accuracy of point-of-care tests for the detection of hyperketonemia in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vetmed.wisc.edu [vetmed.wisc.edu]
- 8. [PDF] Validation of the Measurement of Beta-Hydroxybutyrate and Non-Esterified Fatty Acids in Bovine Saliva: A Pilot Report | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Establishing Reference Ranges for Beta-Hydroxybutyrate in Peripheral Blood: A Comparative Guide for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the established reference ranges of beta-hydroxybutyrate (BHB) in peripheral blood. This document provides a comparative overview of different measurement methodologies, supported by experimental data and detailed protocols, to aid in the accurate assessment of ketosis in various physiological and pathological states.
Beta-hydroxybutyrate (BHB) is the most abundant of the three ketone bodies produced by the liver from fatty acid oxidation, particularly during periods of low glucose availability. Its measurement in peripheral blood is a critical biomarker for diagnosing and monitoring metabolic conditions such as diabetic ketoacidosis (DKA), and for evaluating the metabolic effects of ketogenic diets and therapeutic interventions. This guide provides a detailed comparison of established reference ranges and the methodologies used for BHB quantification.
Reference Ranges for Beta-Hydroxybutyrate in Peripheral Blood
The concentration of BHB in peripheral blood can vary significantly depending on the individual's metabolic state, age, and diet. The following tables summarize the established reference ranges from various studies.
| Population | Condition | Beta-Hydroxybutyrate (mmol/L) | Notes |
| Healthy Adults | Normal (Fasting) | < 0.3 - 0.5[1][2] | Levels can fluctuate based on the duration of fasting. |
| Nutritional Ketosis | 0.5 - 3.0 | Achieved through a ketogenic diet. | |
| Prolonged Fasting (several days) | Can rise to 5.0 - 7.0[3] | Represents a physiological shift to fat metabolism. | |
| Pediatric | Normal (Fasting) | Similar to adults, but can be slightly higher | Children may enter ketosis more readily than adults. |
| Clinical Significance | Mild to Moderate Ketosis | 0.6 - 1.5[4][5] | May require monitoring, especially in diabetic patients.[4] |
| High Risk for DKA | ≥ 1.5[4][5] | Indicates significant ketosis. | |
| Diabetic Ketoacidosis (DKA) | ≥ 3.0 [2] | A diagnostic criterion for DKA. |
Table 1: General Reference Ranges for Beta-Hydroxybutyrate in Peripheral Blood
| Study Population | Methodology | Established Reference Range (mmol/L) | Source |
| 304 randomly selected serum samples from a population-based German National Cohort (GNC) study | Enzymatic assay (Randox) on a Roche cobas c502 analyser | 0.02 to 0.28[6][7] | This study provides a robust reference range for a general adult population.[6][7] |
| Healthy children (n=94) after an overnight fast | Serum: Abbott Architect Chemistry System (enzymatic); POC: Precision Xtra meter | Serum Mean: 0.25 ± 0.23; POC Mean: 0.18 ± 0.20 | This study highlights the comparability of point-of-care and laboratory methods in a pediatric population. |
| Healthy adults (n=6102) from the PREVEND cohort study | Nuclear magnetic resonance (NMR) spectroscopy | Median: 0.122 (IQR 0.093-0.169) | This large cohort study provides detailed population-based data. |
Table 2: Reference Ranges from Specific Studies
Comparison of Measurement Methodologies
The quantification of BHB in peripheral blood can be performed using laboratory-based enzymatic assays or point-of-care (POC) handheld meters. Each method has its own advantages and limitations.
| Feature | Laboratory Enzymatic Assays | Point-of-Care (POC) Meters |
| Principle | Spectrophotometric/Colorimetric measurement of NADH produced from the oxidation of BHB by β-hydroxybutyrate dehydrogenase. | Electrochemical measurement based on an enzymatic reaction on a test strip. |
| Sample Type | Serum or plasma. | Whole blood (capillary or venous). |
| Sample Volume | Typically 5-50 µL. | Typically 0.3-1.5 µL. |
| Turnaround Time | Hours. | Seconds to minutes. |
| Accuracy & Precision | Generally considered the gold standard with high accuracy and precision. | Good correlation with laboratory methods, but can have biases, especially at high concentrations.[7][8] |
| Cost | Higher initial instrument cost and per-test cost. | Lower initial instrument cost, but test strips can be expensive for frequent use. |
| Convenience | Requires a centralized laboratory and trained personnel. | Portable, easy to use, and suitable for patient self-monitoring and rapid clinical assessment. |
Table 3: Comparison of Beta-Hydroxybutyrate Measurement Methodologies
Experimental Protocols
Laboratory-Based Enzymatic Assay (General Protocol)
This protocol provides a general overview of the steps involved in a typical laboratory-based enzymatic assay for BHB quantification. Specific details may vary depending on the commercial kit used.
1. Principle: The assay is based on the oxidation of D-β-hydroxybutyrate to acetoacetate (B1235776) by the enzyme β-hydroxybutyrate dehydrogenase (HBDH). This reaction is coupled with the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. The resulting increase in NADH is measured spectrophotometrically at 340 nm or colorimetrically at a specific wavelength (e.g., 450 nm or 570 nm) using a coupled colorimetric reaction.[1][9] The amount of NADH produced is directly proportional to the BHB concentration in the sample.
2. Reagents and Materials (Typical Kit Components):
-
BHB Assay Buffer
-
β-Hydroxybutyrate Dehydrogenase Enzyme Mix
-
NAD+ (or a substrate mix containing NAD+)
-
BHB Standard Solution
-
Microplate reader
-
96-well microplates
-
Pipettes and tips
-
Sample deproteinization reagents (optional)
3. Sample Preparation:
-
Collect peripheral blood in appropriate tubes (e.g., serum separator tubes or lithium heparin tubes).
-
Centrifuge the blood sample to separate serum or plasma.
-
For samples with high protein content, deproteinization using a 10 kDa molecular weight cut-off spin filter may be necessary to avoid interference.[9]
4. Assay Procedure:
-
Standard Curve Preparation: Prepare a series of BHB standards by diluting the stock standard solution with the assay buffer to generate a standard curve (e.g., 0 to 1.0 mmol/L).
-
Reaction Setup:
-
Add a specific volume of assay buffer, sample (or standard), and the enzyme/substrate mix to each well of the microplate according to the kit's instructions.
-
Include a blank control containing all reagents except the sample/standard.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes) to allow the enzymatic reaction to proceed to completion.[1][10]
-
Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Calculation: Subtract the absorbance of the blank from the absorbance of the standards and samples. Plot the standard curve (absorbance vs. BHB concentration) and determine the BHB concentration of the samples from the curve.
Point-of-Care (POC) Meter Measurement
POC meters offer a rapid and convenient method for BHB measurement. The following is a general procedure for using a typical POC meter.
1. Principle: POC meters utilize disposable test strips that contain reagents for an enzymatic reaction. When a drop of whole blood is applied to the strip, BHB is oxidized by HBDH. This reaction generates an electrical current that is detected by the meter's sensor. The magnitude of the current is proportional to the BHB concentration in the blood sample.
2. Materials:
-
POC BHB meter
-
BHB test strips
-
Lancet device and lancets
-
Alcohol swabs
-
Gauze or cotton ball
3. Procedure:
-
Preparation: Wash hands thoroughly with soap and water and dry completely. Insert a test strip into the meter to turn it on.
-
Blood Sample Collection:
-
Use a lancet to prick the side of a fingertip to obtain a small drop of blood.
-
Wipe away the first drop of blood and use the second drop for the test.
-
-
Measurement: Touch the tip of the test strip to the blood drop, allowing the strip to draw the blood in through capillary action. The meter will automatically start the measurement.
-
Reading: The BHB concentration will be displayed on the meter's screen within a few seconds.
Mandatory Visualizations
Caption: Simplified pathway of ketogenesis in the liver.
Caption: Workflow comparison of BHB measurement methods.
References
- 1. cbioc.com [cbioc.com]
- 2. corelabsupplies.com [corelabsupplies.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Method comparison of beta‐hydroxybutyrate point‐of‐care testing to serum in healthy children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. Test validation, method comparison and reference range for the measurement of β-hydroxybutyrate in peripheral blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Point-of-care β-hydroxybutyrate measurement for the diagnosis of feline diabetic ketoacidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal Procedures for 3-Hydroxybutyrate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is a cornerstone of operational excellence and environmental responsibility. This guide provides essential, step-by-step logistical and safety information for the proper disposal of 3-Hydroxybutyrate and its associated waste streams. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with regulatory standards.
Hazard Assessment and Safety Profile
While this compound, particularly in its sodium salt form, is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to handle it with the standard precautionary measures applicable to all laboratory chemicals. The hazard profile for related compounds, such as esters of this compound, can be more significant, highlighting the need for careful assessment of the specific form being used. For instance, Ethyl DL-3-hydroxybutyrate is considered an irritant and may be harmful if ingested, inhaled, or absorbed through the skin.[1]
A summary of the safety data for (S)-3-Hydroxybutyrate sodium salt is provided below.
| Property | Value | Source |
| GHS Classification | Not classified as hazardous | Cayman Chemical SDS |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | Cayman Chemical SDS |
| First Aid Measures | No special measures required. In case of discomfort, supply fresh air and consult a doctor. | Cayman Chemical SDS |
| Personal Protection | The usual precautionary measures for handling chemicals should be followed. | Cayman Chemical SDS |
Personal Protective Equipment (PPE)
Before handling any chemical, including this compound, appropriate Personal Protective Equipment (PPE) must be worn. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Suitable chemical-resistant gloves.
-
Body Protection: A laboratory coat.
Step-by-Step Disposal Procedure
The proper disposal of this compound and its waste must be conducted in a manner that minimizes risk to personnel and the environment. The following steps provide a procedural framework for its disposal.
Step 1: Waste Characterization and Segregation
The initial and most critical step is to determine the nature of the waste.
-
Pure this compound (Sodium Salt): In its pure, solid form, (S)-3-Hydroxybutyrate sodium salt is generally not considered hazardous waste. However, it should not be disposed of in the regular trash without consulting your institution's Environmental Health and Safety (EHS) office.
-
Aqueous Solutions: Aqueous solutions of this compound with a pH between 2 and 12.5 are typically not classified as corrosive hazardous waste.[2][3] However, disposal down the drain is only permissible if explicitly allowed by your local wastewater treatment authority and institutional guidelines.[4]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, should be evaluated. If the this compound is mixed with a hazardous substance, these materials must be treated as hazardous waste.
-
Mixtures: If this compound is mixed with other chemicals, the resulting mixture must be characterized based on its overall hazardous properties (e.g., ignitability, corrosivity, reactivity, toxicity).[2][3]
It is crucial to segregate different waste streams to prevent unintended chemical reactions.[4][5] For example, acids and bases should be stored separately.[4]
Step 2: Container Selection and Labeling
Proper containment and labeling are essential for safe waste management.
-
Container Requirements: Waste containers must be chemically compatible with the stored waste, leak-proof, and have secure closures.[5][6] For most liquid waste, plastic carboys are preferred.[3]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" (if applicable) and the full chemical name of the contents.[3][5] The date of waste accumulation should also be recorded.
Step 3: Waste Accumulation and Storage
Designated areas should be used for the temporary storage of chemical waste.
-
Satellite Accumulation Areas (SAA): Chemical waste should be stored in a designated SAA at or near the point of generation.[2][3][4]
-
Storage Limits: There are regulatory limits on the amount of waste that can be stored in an SAA, typically a maximum of 55 gallons of hazardous waste.[2][3]
-
Container Management: Waste containers must be kept closed except when adding waste.[2][3]
Step 4: Final Disposal
The ultimate disposal of chemical waste is highly regulated.
-
Contact EHS: Your institution's EHS office is responsible for the collection and proper disposal of chemical waste.[2][3] They will have established procedures for waste pickup.
-
Regulatory Compliance: All disposal practices must comply with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2][6]
Spill and Emergency Procedures
In the event of a spill, prioritize safety.
-
Evacuate and Alert: Evacuate the immediate area and inform your colleagues and supervisor.
-
Contain the Spill: If you are trained and it is safe to do so, contain the spill using an inert absorbent material.
-
Clean Up: Collect the absorbent material and any contaminated surfaces into a sealed, labeled container for disposal as hazardous waste.
-
Ventilate: Ventilate the area of the spill.
-
Seek Assistance: For large spills or if you are uncertain how to proceed, contact your institution's emergency response team.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
References
Essential Safety and Logistical Guide for Handling 3-Hydroxybutyrate
This document provides comprehensive safety protocols and logistical plans for the handling and disposal of 3-Hydroxybutyrate in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with standard laboratory safety practices.
Hazard Assessment of this compound Forms
This compound and its derivatives present varying hazard profiles. The required personal protective equipment (PPE) and handling precautions are dictated by the specific form of the chemical being used. The sodium salt is generally considered non-hazardous, while the acid and its esters are associated with significant health risks.[1][2][3]
| Form of this compound | CAS Number | Primary Hazards |
| 3-Hydroxybutyric acid | 300-85-6 | Causes severe skin burns and eye damage; Corrosive to the respiratory tract. |
| Methyl (R)-(-)-3-hydroxybutyrate | 3976-69-0 | Combustible liquid; Causes skin irritation and serious eye damage; May cause respiratory irritation.[4] |
| Ethyl DL-3-hydroxybutyrate | 5405-41-4 | Harmful if swallowed, in contact with skin, or inhaled; Causes skin and serious eye irritation; May cause respiratory irritation.[1] |
| (S)-3-Hydroxybutyrate (sodium salt) | 127604-16-4 | Not classified as a hazardous substance. |
| DL-3-Hydroxybutyric acid, sodium salt | 150-83-4 | Not considered hazardous by the 2012 OSHA Hazard Communication Standard.[3] |
| Poly[(R)-3-hydroxybutyric acid] | 29435-48-1 | Not classified as hazardous, but respiratory protection is required when dusts are generated.[5] |
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling the more hazardous forms of this compound (acid and esters). For the non-hazardous salt forms, standard laboratory PPE (lab coat, gloves, and safety glasses) is sufficient under normal conditions of use.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Safety goggles and a face shield | Goggles provide protection against splashes, and a face shield offers a full range of protection for the face and eyes.[6] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene preferred) and a disposable gown | Thicker gloves generally offer better protection.[6] Gowns should be disposable and made of a material resistant to chemical permeation.[7] Lab coats are not sufficient for handling hazardous forms. |
| Respiratory Protection | NIOSH-approved respirator | A fit-tested N95 or N100 mask is sufficient for most activities.[6] For large spills or situations with significant vapor or aerosol generation, a full face-piece chemical cartridge-type respirator is required.[6][7] A respirator is also required when dusts are generated from the polymer form.[5] |
| Additional Protection | Disposable head, hair, shoe, and sleeve covers | These provide an extra layer of protection and prevent the spread of contamination.[7][8] |
Operational Plan
A systematic approach to handling this compound is essential for safety and experimental integrity.
3.1. Handling Protocol
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[1] All personnel must be trained on the specific hazards and handling procedures for the form of this compound being used.[7]
-
Engineering Controls : Always handle the acid and ester forms of this compound inside a certified chemical fume hood to minimize inhalation exposure.[1]
-
Donning PPE : Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Handling the Chemical :
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Decontaminate all work surfaces.
-
Properly remove and dispose of contaminated PPE.
-
3.2. Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
-
Evacuate : Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE : Don the appropriate level of PPE, including respiratory protection, before re-entering the area.
-
Containment :
-
Cleanup :
-
Disposal : Dispose of all contaminated materials, including PPE, as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste :
-
Contaminated Materials :
-
All materials that have come into contact with this compound, including gloves, gowns, absorbent pads, and labware, must be disposed of as hazardous waste.[10][11]
-
For acutely toxic forms, contaminated materials should be placed in double, robust plastic bags, individually sealed, and labeled for chemical waste disposal.[11]
-
-
Empty Containers :
-
Empty containers that held hazardous forms of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, deface the label and dispose of the container according to your institution's guidelines, which may allow for disposal as regular trash.[10]
-
Experimental Workflow and Safety Diagram
The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. pfaltzandbauer.com [pfaltzandbauer.com]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pppmag.com [pppmag.com]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. ETHYL this compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. Laboratory waste | Staff Portal [staff.ki.se]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
